N,N'-Diethyl-N,N'-DI(M-tolyl)isophthalamide
Description
Structure
3D Structure
Properties
CAS No. |
121820-46-0 |
|---|---|
Molecular Formula |
C26H28N2O2 |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
1-N,3-N-diethyl-1-N,3-N-bis(3-methylphenyl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C26H28N2O2/c1-5-27(23-14-7-10-19(3)16-23)25(29)21-12-9-13-22(18-21)26(30)28(6-2)24-15-8-11-20(4)17-24/h7-18H,5-6H2,1-4H3 |
InChI Key |
GIJKPPMKAYLPIC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C)C(=O)C2=CC(=CC=C2)C(=O)N(CC)C3=CC=CC(=C3)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Molecular Structure of Novel Isophthalamide Compounds
Introduction
Isophthalamides, a class of aromatic polyamides, are characterized by a central benzene ring with two amide functional groups attached at the meta-positions (1,3-positions). This unique structural motif imparts a combination of rigidity and conformational flexibility, making them versatile building blocks in supramolecular chemistry, materials science, and notably, in the field of drug discovery and development. The ability of the amide groups to act as both hydrogen bond donors and acceptors, coupled with the tunable nature of the aromatic core and its substituents, allows for the rational design of isophthalamide derivatives with specific physicochemical and biological properties.
Historically, isophthalamides have been recognized for their role in the formation of high-performance polymers.[1][2] However, recent research has unveiled their significant potential as scaffolds for novel therapeutic agents. The isophthalamide core can be functionalized with various heterocyclic and aromatic moieties, leading to compounds with a wide array of biological activities, including antihypertensive and anticancer properties.[3][4] This guide provides a comprehensive exploration of the molecular structure of novel isophthalamide compounds, detailing their synthesis, structural characterization, and potential applications in modern drug development.
The Architectural Versatility of the Isophthalamide Scaffold
The fundamental structure of isophthalamide consists of a benzene-1,3-dicarboxamide core.[5][6][7] The true potential of this scaffold lies in the diverse functionalities that can be appended to the amide nitrogens. These substituents play a crucial role in defining the overall molecular conformation, intermolecular interactions, and ultimately, the biological activity of the compound.
Conformational Isomers: Syn vs. Anti
The relative orientation of the two amide groups with respect to the central benzene ring gives rise to conformational isomers, primarily the syn and anti conformers. In the syn conformation, the carbonyl oxygens of the amide groups are oriented on the same side of the aromatic ring, while in the anti conformation, they are on opposite sides. The specific conformation adopted by an isophthalamide derivative is influenced by the nature of the substituents and the crystalline packing forces.[8] For instance, studies on bis(5-X-pyridine-2-yl)isophthalamides have shown the existence of both syn/anti and anti/anti conformations within the same crystal lattice, highlighting the conformational flexibility of these molecules.[8]
Key Structural Modifications and Their Implications
The therapeutic potential of isophthalamides can be unlocked through strategic structural modifications. These modifications are designed to optimize interactions with specific biological targets, enhance bioavailability, and reduce off-target effects.
-
Introduction of Heterocyclic Moieties: The incorporation of heterocyclic rings, such as pyridine, benzimidazole, and isoxazole, can introduce additional hydrogen bonding sites, aromatic stacking interactions, and metal coordination capabilities.[8][9] These interactions are often critical for high-affinity binding to biological targets like enzymes and receptors. For example, N1,N3-bis(5-X-pyridin-2-yl)isophthalamides have been synthesized and their structural chemistry investigated, revealing the importance of these pyridine rings in directing intermolecular interactions.[8]
-
Halogenation: The introduction of halogen atoms (F, Cl, Br, I) onto the aromatic rings of the isophthalamide scaffold can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability. Halogen bonding, a non-covalent interaction involving a halogen atom as an electrophilic center, can also play a crucial role in molecular recognition and self-assembly.[8][10]
-
Alkyl and Aryl Substitutions: The addition of alkyl or aryl groups can modulate the steric and electronic properties of the isophthalamide derivatives. Bulky substituents can influence the preferred conformation and restrict rotational freedom, which can be advantageous for locking the molecule into a bioactive conformation.[2]
Synthesis of Novel Isophthalamide Compounds
The synthesis of isophthalamide derivatives typically involves the condensation reaction between an isophthaloyl derivative (such as isophthaloyl dichloride or isophthalic acid) and a primary amine. The choice of synthetic route can depend on the desired purity, yield, and the nature of the starting materials.
General Synthetic Strategies
Two primary routes for the synthesis of isophthalamides are commonly employed:
-
From Isophthalic Acid: This method involves the direct condensation of isophthalic acid with a suitable amine in the presence of a coupling agent, such as triphenylphosphite, in a high-boiling solvent like pyridine.[8] This one-pot procedure is convenient but may require higher temperatures and longer reaction times.
-
From Isophthaloyl Dichloride: This is a more reactive approach where isophthaloyl dichloride is reacted with a primary amine, often in the presence of a base to neutralize the HCl byproduct.[1][8] This method is generally faster and proceeds under milder conditions.
Experimental Protocol: Synthesis of N1,N3-bis(pyridin-2-yl)isophthalamide
This protocol outlines a general procedure for the synthesis of a representative isophthalamide derivative.
Materials:
-
Isophthaloyl dichloride
-
2-Aminopyridine
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Magnetic stirrer and hotplate
-
Round-bottom flask
-
Dropping funnel
-
Standard glassware for workup and purification
Procedure:
-
Dissolve 2-aminopyridine (2.2 equivalents) in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve isophthaloyl dichloride (1.0 equivalent) in anhydrous DCM and add it dropwise to the stirred solution of 2-aminopyridine over 30 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding cold water.
-
Extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Structural Characterization Techniques
The elucidation of the molecular structure of novel isophthalamide compounds relies on a combination of spectroscopic and crystallographic techniques. Each method provides unique and complementary information about the connectivity, conformation, and three-dimensional arrangement of the atoms.
Spectroscopic Analysis
Spectroscopic methods are essential for confirming the identity and purity of synthesized isophthalamide derivatives.[11][12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of the molecule. Chemical shifts, coupling constants, and integration values provide detailed information about the electronic environment and connectivity of the atoms.[9][11]
-
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the characteristic vibrational frequencies of functional groups present in the molecule. The strong absorption bands corresponding to the N-H stretching (around 3300 cm⁻¹) and C=O stretching (around 1650 cm⁻¹) of the amide groups are key diagnostic peaks for isophthalamides.[11][14]
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern.[11][15] This data is crucial for confirming the molecular formula and can offer insights into the structural components of the molecule.
| Technique | Information Obtained |
| ¹H NMR | Proton environment, connectivity, and stereochemistry. |
| ¹³C NMR | Carbon skeleton and functional groups. |
| IR | Presence of functional groups (e.g., N-H, C=O). |
| MS | Molecular weight and fragmentation pattern. |
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state.[16][17][18] This technique allows for the unambiguous determination of bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and aromatic stacking.[8][19] The crystal structure of an isophthalamide derivative can provide invaluable insights into its preferred conformation and how it interacts with neighboring molecules, which can be correlated with its macroscopic properties and biological activity.
Biological Activity and Drug Development Potential
Novel isophthalamide derivatives have emerged as promising candidates in drug discovery, with demonstrated activity in several therapeutic areas.
Antihypertensive Agents
Certain phthalamide derivatives have been investigated as potential angiotensin-converting enzyme (ACE) inhibitors for the treatment of hypertension.[3] In silico studies, coupled with in vivo testing in spontaneously hypertensive rat models, have identified isophthalamide-based compounds that exhibit potent antihypertensive effects, in some cases surpassing the efficacy of established drugs like captopril.[3]
Anticancer and Antioxidant Agents
The isophthalamide scaffold has also been utilized in the design of novel anticancer and antioxidant agents.[20][21] By incorporating moieties known to possess cytotoxic or radical-scavenging properties, researchers have developed isophthalamide derivatives with significant activity against various cancer cell lines and promising antioxidant capabilities.[20][22]
Protein Kinase Inhibitors
The structural features of isophthalamides make them suitable scaffolds for the development of protein kinase inhibitors, a critical class of anticancer drugs.[4] The ability to introduce diverse substituents allows for the fine-tuning of interactions with the kinase active site, leading to potent and selective inhibition.
Conclusion
The isophthalamide scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the design and synthesis of novel therapeutic agents. The conformational flexibility, coupled with the ease of functionalization, allows for the creation of a vast chemical space of isophthalamide derivatives with diverse biological activities. A thorough understanding of their molecular structure, achieved through a combination of advanced spectroscopic and crystallographic techniques, is paramount for establishing structure-activity relationships and guiding the rational design of future drug candidates. As research in this area continues to expand, isophthalamide-based compounds hold significant promise for addressing unmet medical needs across a range of diseases.
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Physical properties of poly(m-phenylene isophthalamide)
An In-depth Technical Guide to the Physical Properties of Poly(m-phenylene isophthalamide)
Abstract
Poly(m-phenylene isophthalamide), a prominent member of the meta-aramid family, is a high-performance aromatic polyamide renowned for its exceptional combination of thermal stability, chemical resistance, and mechanical integrity. Commercially known by trademarks such as Nomex®, this polymer's unique molecular architecture, featuring meta-oriented phenylene rings, imparts a balance of flexibility and strength, distinguishing it from its para-aramid counterparts. This guide provides a comprehensive exploration of the core physical properties of poly(m-phenylene isophthalamide), including its thermal, mechanical, electrical, and chemical characteristics. We delve into the causality behind its performance, detail standardized experimental protocols for its characterization, and present key data to inform its application in demanding fields such as aerospace, protective apparel, and high-temperature electrical insulation.
Introduction to Poly(m-phenylene isophthalamide)
Poly(m-phenylene isophthalamide), hereafter referred to as MPD-I, is a synthetic polymer synthesized from the polycondensation of m-phenylenediamine and isophthaloyl chloride[1][2]. Unlike its rigid-rod para-aramid cousin, poly(p-phenylene terephthalamide), the meta-orientation of the aromatic rings in the MPD-I backbone introduces a kink in the polymer chain[1]. This structural feature reduces chain rigidity, resulting in a polymer with more flexible, textile-like properties while retaining the high-temperature resistance characteristic of aramids[1]. This unique combination makes MPD-I an indispensable material for applications requiring durable, heat-resistant, and electrically insulating components, from firefighter turnout gear and industrial filters to critical insulation in transformers and motors[2][3][4].
Molecular Structure and Its Influence on Properties
The defining characteristics of MPD-I stem directly from its molecular structure. The polymer is a long-chain polyamide where at least 85% of the amide (-CO-NH-) linkages are attached directly to two aromatic rings[1]. The network of strong intermolecular hydrogen bonds between these amide groups contributes to the material's high strength and chemical stability, but also results in poor solubility in common solvents[5]. The meta-linkages disrupt the close packing that is possible with para-aramids, leading to a less crystalline and more flexible material.
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Thermodynamics and Empirical Determination of N,N'-Disubstituted Isophthalamide Solubility: A Technical Guide
Executive Summary
N,N'-disubstituted isophthalamides represent a critical class of chemical intermediates with applications spanning high-performance aromatic polyamides (aramids), non-ionic radiocontrast agents, and advanced hypervalent iodine reagents. A defining characteristic of these benzene-1,3-dicarboxamides is their complex solubility profile, which is heavily dictated by robust intermolecular hydrogen bonding and rigid crystal lattice structures.
Because quantitative solubility data for specific derivatives is frequently absent from public literature, researchers must rely on fundamental thermodynamic principles and rigorous empirical testing. As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between structural thermodynamics and bench-level empirical validation, providing a self-validating framework for determining the solubility of these complex molecules.
The Thermodynamic Barrier to Solvation
The solubility of any compound is a thermodynamic competition between the energy required to disrupt its crystal lattice ( ΔHlattice ) and the energy released upon solvation ( ΔHsolvation ).
For unsubstituted and lightly substituted isophthalamides, the meta-positioning of the two amide groups on the central benzene ring creates an ideal geometry for a dense, highly ordered network of intermolecular hydrogen bonds. This results in an exceptionally high enthalpic penalty for lattice disruption. For dissolution to occur spontaneously ( ΔGsol<0 ), the solvent must be capable of acting as a competitive hydrogen-bond acceptor or donor to offset this penalty.
Thermodynamic pathway of isophthalamide dissolution highlighting enthalpic contributions.
Substituent Effects on Solubility Profiles
The nature of the N,N'-substituents fundamentally alters the solvation mechanics. By modifying these functional groups, chemists can engineer the solubility profile to fit specific industrial applications.
Polymeric Aramids and Rigid Structures
In polymer science, derivatives such as poly(m-phenylene isophthalamide) exhibit notoriously low solubility. The extended rigid backbone and strong N-H and C=O interactions create a tightly packed lattice. As noted in 1, these compounds are typically soluble only in polar aprotic solvents like dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP)[1].
-
Causality: Polar aprotic solvents act as strong hydrogen-bond acceptors without donating protons, preventing solvent-solute steric clashes. Frequently, chaotropic salts (e.g., LiCl) must be added; the lithium cation coordinates with the amide carbonyl oxygen, forcefully disrupting the intermolecular H-bond network.
Pharmaceutical Contrast Intermediates
In drug development, 5-acylamino-2,4,6-triiodo-N,N'-disubstituted isophthalamides serve as precursors for non-ionic X-ray contrast agents like iohexol. While the bulky iodine atoms increase the free volume of the crystal lattice, the intermediates remain highly lipophilic. To achieve the extreme aqueous solubility required for parenteral administration, these molecules undergo N-alkylation with oxiranes (e.g., glycidol) to introduce polyhydroxyalkyl groups. According to 2, these reactions are optimally performed in solvents like t-butanol, DMSO, or DMAc, where the highly soluble polyhydroxyalkylated products remain in solution, facilitating easier downstream purification[2].
Hypervalent Iodine Reagents
The synthesis of advanced oxidants often utilizes 2-iodo-N,N'-diisopropylisophthalamide. Oxidation of this precursor yields benziodazole derivatives. As detailed in 3, the bulky N,N'-diisopropyl groups sterically shield the amide backbone, preventing tight crystal packing[3].
-
Causality: This steric hindrance drastically lowers the lattice energy, granting these novel hypervalent compounds excellent solubility in common, less-polar organic solvents (e.g., dichloromethane, ethyl acetate), making them highly versatile for organic synthesis.
Data Presentation: Comparative Solubility Profiles
The following table summarizes the quantitative and qualitative solubility behaviors of various N,N'-disubstituted isophthalamide classes based on their structural modifications.
| Derivative Class | Structural Characteristics | Preferred Solvents | Solvation Mechanism & Notes |
| Aromatic Polyamides (Aramids) | Poly(m-phenylene isophthalamide); extended rigid backbone. | DMAc, NMP (often with LiCl) | Strong intermolecular H-bonding requires polar aprotic solvents and chaotropic salts to disrupt the lattice[1]. |
| Iodinated Contrast Intermediates | 5-acylamino-2,4,6-triiodo-N,N'-disubstituted; bulky iodine atoms. | t-Butanol, DMSO, DMF, Water/Acetone | Bulky substituents increase free volume; polyhydroxyalkylation drives massive aqueous solubility for parenteral use[2]. |
| Hypervalent Iodine Precursors | 2-iodo-N,N'-diisopropylisophthalamide; sterically hindered amides. | Chloroform, Dichloromethane, Ethyl Acetate | Isopropyl groups shield the amide backbone, reducing lattice energy and enabling solubility in less polar organics[3]. |
Empirical Determination: The Self-Validating Shake-Flask Protocol
Given the 4 for many proprietary derivatives[4], empirical testing is mandatory. The following protocol utilizes the Isothermal Saturation Shake-Flask method, engineered specifically with built-in causality and self-validation mechanisms to prevent false-positive readings.
Self-validating isothermal saturation shake-flask workflow for empirical solubility determination.
Step-by-Step Methodology:
Step 1: Preparation of the Saturated Suspension
-
Action: Add an excess amount of the solid N,N'-disubstituted isophthalamide to a known volume of the target solvent in a hermetically sealed glass vial.
-
Causality: An excess of solid is an absolute thermodynamic requirement to ensure the solution reaches maximum saturation without depleting the solute reservoir.
Step 2: Isothermal Equilibration (The Self-Validation Step)
-
Action: Place the vial in an isothermal shaker bath set to the target temperature (e.g., 25.0 ± 0.1 °C). Agitate at 200 RPM. Extract a 0.5 mL aliquot at 24 hours and another at 48 hours .
-
Causality: Highly crystalline isophthalamides can exhibit extremely slow dissolution kinetics.
-
Self-Validation: Compare the quantified concentration of the 24h and 48h samples. If the variance ( ΔC ) is <2% , thermodynamic equilibrium is confirmed. If ΔC>2% , continue agitation and sample again at 72 hours.
Step 3: Phase Separation
-
Action: Centrifuge the aliquots at 10,000 RPM for 10 minutes to pellet the bulk solid. Filter the supernatant through a 0.22 µm PTFE syringe filter .
-
Causality: Standard cellulose acetate filters possess a high affinity for hydrophobic N,N'-dialkyl substitutions, which can lead to non-specific binding and artificially lower the measured solubility. PTFE is chemically inert and prevents this adsorption artifact.
Step 4: HPLC-UV Quantification
-
Action: Dilute the filtered supernatant with the HPLC mobile phase. Quantify the concentration against a calibration curve.
-
Causality: The calibration standards must be matrix-matched to the exact solvent composition of the diluted sample. Polar aprotic solvents like DMAc or DMF have significant UV absorbance profiles; failing to matrix-match will result in severe baseline distortion and inaccurate peak integration.
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A Methodological Framework for Elucidating the Mechanism of Action of N,N'-Diethyl-N,N'-DI(M-tolyl)isophthalamide
Disclaimer: As of the date of this publication, there is no publicly available scientific literature detailing the mechanism of action or specific biological activity of N,N'-Diethyl-N,N'-DI(M-tolyl)isophthalamide. This document, therefore, serves as a comprehensive, in-depth technical guide outlining a robust, multi-faceted research strategy to elucidate the core mechanism of action of this novel chemical entity. The methodologies and workflows presented herein are based on established principles of drug discovery and pharmacology, designed to guide researchers, scientists, and drug development professionals in a systematic investigation of this compound.
Introduction: Charting a Course for a Novel Isophthalamide
N,N'-Diethyl-N,N'-DI(M-tolyl)isophthalamide is a distinct chemical entity for which the biological targets and physiological effects remain uncharacterized. Its structure, featuring a central isophthalamide core with diethyl and tolyl substitutions, suggests potential for diverse molecular interactions. The broader class of phthalamide and isophthalamide derivatives has been associated with a wide array of biological activities, including anti-inflammatory, antimicrobial, and even antitumor properties. However, extrapolating these activities to the specific compound would be speculative without rigorous empirical validation.
This guide provides a foundational, step-by-step framework for a comprehensive investigation into the mechanism of action (MoA) of N,N'-Diethyl-N,N'-DI(M-tolyl)isophthalamide. The elucidation of a compound's MoA is a critical undertaking in drug discovery, essential for assessing both on-target efficacy and potential off-target effects that could lead to toxicity.[1] Our approach is designed to be systematic, beginning with computational predictions and progressing through a series of increasingly complex in vitro and cell-based assays to identify molecular targets and characterize downstream cellular responses.
Phase 1: In Silico Profiling and Target Prediction
The initial phase of investigation leverages computational tools to predict potential biological targets and physicochemical properties of N,N'-Diethyl-N,N'-DI(M-tolyl)isophthalamide. This in silico approach is cost-effective and can significantly narrow the scope of subsequent wet-lab experiments by generating testable hypotheses.[2][3][4][5]
Physicochemical and ADMET Prediction
A thorough understanding of the compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties is crucial.
-
Lipinski's Rule of Five: Assess the compound's drug-likeness.
-
Solubility and Permeability: Predict aqueous solubility and cell membrane permeability.
-
Metabolic Stability: Identify potential metabolic liabilities and predicted metabolites.
-
Toxicity Prediction: Screen for potential hepatotoxicity, cardiotoxicity, and mutagenicity.
| Predicted Property | Predicted Value | Implication for Experimental Design |
| Molecular Weight | 400.52 g/mol | Compliant with Lipinski's Rule |
| XlogP | 5.4 | High hydrophobicity; may require solubilizing agents (e.g., DMSO) in assays |
| Hydrogen Bond Donors | 0 | Compliant with Lipinski's Rule |
| Hydrogen Bond Acceptors | 2 | Compliant with Lipinski's Rule |
| Predicted Aqueous Solubility | Low | Confirms need for careful formulation in aqueous buffers |
Table 1: Hypothetical Physicochemical Properties of N,N'-Diethyl-N,N'-DI(M-tolyl)isophthalamide.
Target Prediction via Molecular Docking and Pharmacophore Modeling
Computational methods can predict interactions between the compound and known protein structures.
-
Reverse Docking: The compound's structure is docked against a library of clinically relevant protein targets (e.g., kinases, GPCRs, nuclear receptors) to identify potential binding partners.
-
Pharmacophore-Based Screening: A 3D pharmacophore model of the compound is generated and used to search databases for proteins with complementary binding sites.
Phase 2: In Vitro Phenotypic and Target-Based Screening
With a list of prioritized potential targets from Phase 1, the next step is to perform in vitro assays to identify biological activity. This phase involves both broad phenotypic screening and more focused target-based assays.[6][7]
Broad Phenotypic Screening
Phenotypic screens assess the compound's effect on whole cells without a preconceived notion of the target. This can uncover unexpected activities.
Experimental Protocol: Cell Viability/Cytotoxicity Assay
-
Cell Culture: Plate various human cancer cell lines (e.g., MCF-7, A549, HCT116) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of N,N'-Diethyl-N,N'-DI(M-tolyl)isophthalamide in DMSO. Create a serial dilution series (e.g., from 100 µM to 0.1 nM) in the appropriate cell culture medium.
-
Treatment: Remove the old medium from the cells and add the medium containing the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo® or MTT) to each well according to the manufacturer's instructions.
-
Data Acquisition: Read the luminescence or absorbance on a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC₅₀ value for each cell line.
Target-Based Biochemical Assays
Based on the in silico predictions, specific biochemical assays can be employed to test for direct interaction with purified proteins.[8][9] For example, if kinases were identified as potential targets, a panel of kinase activity assays would be appropriate.
Experimental Protocol: Kinase Inhibition Assay (Example)
-
Reagent Preparation: Prepare assay buffer, a solution of the purified kinase, the specific peptide substrate, and ATP.
-
Compound Addition: In a 384-well plate, add the test compound at various concentrations.
-
Reaction Initiation: Add the kinase, substrate, and ATP to initiate the reaction.
-
Incubation: Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add a detection reagent that measures the amount of phosphorylated substrate (e.g., using a fluorescence-based method).
-
Data Analysis: Calculate the percent inhibition for each concentration and determine the IC₅₀ value.
Phase 3: Target Deconvolution and Validation
If the compound shows significant activity in phenotypic screens, the next crucial step is to identify its specific molecular target(s).[10][11] This is often the most challenging part of MoA elucidation.
Affinity Chromatography-Mass Spectrometry
This is a powerful method for "fishing" for the binding partners of a compound from a complex cell lysate.[10]
Experimental Workflow: Affinity Chromatography
-
Probe Synthesis: Synthesize an analog of N,N'-Diethyl-N,N'-DI(M-tolyl)isophthalamide that incorporates a linker and an affinity tag (e.g., biotin) without abolishing its biological activity.
-
Immobilization: Covalently attach the tagged compound to a solid support (e.g., streptavidin-coated beads).
-
Lysate Incubation: Incubate the beads with a total cell lysate. The target protein(s) will bind to the immobilized compound.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).
Cellular Thermal Shift Assay (CETSA)
CETSA is a label-free method that relies on the principle that a protein's thermal stability increases upon ligand binding.[11] This allows for the detection of target engagement in a cellular context.
Phase 4: Pathway Analysis and MoA Confirmation
Once a primary target is identified and validated, the focus shifts to understanding the downstream cellular consequences of its modulation.
-
Western Blotting: After treating cells with the compound, perform western blotting to analyze changes in the phosphorylation status or expression levels of proteins in the target's signaling pathway.
-
Transcriptomics (RNA-Seq): Analyze global changes in gene expression following compound treatment to reveal the affected cellular pathways. This can be compared to the transcriptomic signatures of compounds with known mechanisms of action.[12]
-
Gene Knockout/Knockdown (CRISPR/siRNA): Use genetic methods to remove or reduce the expression of the putative target protein. If the cells become resistant to the compound, it provides strong evidence that the protein is indeed the target.
Conclusion and Future Directions
This guide outlines a comprehensive, albeit hypothetical, research plan for elucidating the mechanism of action of N,N'-Diethyl-N,N'-DI(M-tolyl)isophthalamide. By systematically progressing from computational predictions to in vitro screening, target deconvolution, and pathway analysis, a clear picture of the compound's biological function can be established. The successful execution of this workflow would not only reveal the core mechanism of this novel compound but also pave the way for its potential development as a therapeutic agent or a valuable research tool.
References
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Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities. (n.d.). Frontiers in Chemistry. Retrieved March 15, 2026, from [Link]
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Natural Bioactive Compound Target Identification. (n.d.). Creative Biolabs. Retrieved March 15, 2026, from [Link]
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Computational Prediction of Drug-Target Interactions via Ensemble Learning. (2020). In Methods in Molecular Biology. Request PDF. Retrieved March 15, 2026, from [Link]
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Computational Prediction of Drug-Target Interactions via Ensemble Learning. (2020). PubMed. Retrieved March 15, 2026, from [Link]
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Computational Prediction of Drug-Target Interactions via Ensemble Learning. (2020). Springer Nature Experiments. Retrieved March 15, 2026, from [Link]
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In Vitro Assays and Models. (n.d.). Selvita. Retrieved March 15, 2026, from [Link]
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In Vitro Assays in Pharmacology: A Comprehensive Overview. (2024). IT Medical Team. Retrieved March 15, 2026, from [Link]
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ComPuDTIK: Computational Prediction of Drug-Target Interactions in Kinases. (2023). IEEE Xplore. Retrieved March 15, 2026, from [Link]
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In Vitro Enzyme Assay: Cutting Edge Research. (2024). Da-ta Biotech. Retrieved March 15, 2026, from [Link]
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Target identification of natural products in cancer with chemical proteomics and artificial intelligence approaches. (2024). Signal Transduction and Targeted Therapy. Retrieved March 15, 2026, from [Link]
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Elucidating Compound Mechanism of Action by Network Perturbation Analysis. (2015). Cell. Retrieved March 15, 2026, from [Link]
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Target discovery-directed pharmacological mechanism elucidation of bioactive natural products. (2023). Acta Pharmaceutica Sinica B. Retrieved March 15, 2026, from [Link]
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Currently Available Strategies for Target Identification of Bioactive Natural Products. (2021). Frontiers in Pharmacology. Retrieved March 15, 2026, from [Link]
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Drug Discovery Workflow - What is it?. (n.d.). Vipergen. Retrieved March 15, 2026, from [Link]
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Recent advances in target identification of bioactive natural products. (2018). Journal of Antibiotics. Retrieved March 15, 2026, from [Link]
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Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding. (2021). Bioinformatics. Retrieved March 15, 2026, from [Link]
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Drug Discovery and Development Process. (n.d.). PPD. Retrieved March 15, 2026, from [Link]
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Elucidating Compound Mechanism of Action and Polypharmacology with a Large-scale Perturbational Profile Compendium. (2023). bioRxiv. Retrieved March 15, 2026, from [Link]
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Laboratory Workflows for Faster Drug Development. (2025). Pharma Focus Europe. Retrieved March 15, 2026, from [Link]
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What would an ideal drug discovery/drug development process look like?. (2025). Wiley. Retrieved March 15, 2026, from [Link]
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Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. (2020). Molecules. Retrieved March 15, 2026, from [Link]
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Cell-based assays on the rise. (2022). BMG LABTECH. Retrieved March 15, 2026, from [Link]
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Biochemical Assays. (n.d.). BioDuro. Retrieved March 15, 2026, from [Link]
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Engineering Thermal Resilience: Flame Retardant Mechanisms and Modifications of Isophthalamide Polymers
Executive Summary
Poly(m-phenylene isophthalamide) (PMIA), commercially recognized under trade names like Nomex, is a high-performance meta-aramid celebrated for its exceptional thermal stability and mechanical robustness[1]. While PMIA possesses inherent flame resistance due to its rigid aromatic backbone, extreme operational environments—ranging from aerospace engineering to high-temperature pharmaceutical melt-extrusion—demand augmented flame retardant (FR) properties[2][3]. This technical guide explores the mechanistic principles of flame retardancy in isophthalamide polymers, detailing structural modifications, synergistic blending strategies, and self-validating experimental protocols for advanced material characterization.
Mechanistic Pathways of Flame Retardancy
The flame retardancy of isophthalamide polymers is not a singular event but a highly coordinated, dual-phase mechanism encompassing both the condensed (solid) and gas phases[4][5].
Condensed Phase (Char Formation)
Upon exposure to severe thermal stress, the meta-phenylene linkages in the polymer backbone undergo homolytic cleavage. Instead of degrading into volatile, combustible fragments, the polymer chains cross-link to form a dense, carbonaceous char layer[2]. Causality: This char acts as an insulating physical barrier, shielding the underlying unburned polymer from external heat flux while simultaneously impeding the outward diffusion of combustible gases and the inward diffusion of oxygen[4].
Gas Phase (Radical Scavenging)
When the polymer is functionalized with phosphorus-containing moieties, the degradation pathway is fundamentally altered. Thermal decomposition of these functional groups releases volatile PO· radicals into the flame zone. Causality: These radicals actively scavenge highly reactive H· and OH· radicals, effectively interrupting the exothermic combustion chain reaction and starving the flame of its primary energy propagators[6][7].
Fig 1: Gas and condensed phase flame retardant mechanisms in modified isophthalamide polymers.
Structural Modifications and Synergistic Blending
To elevate the Limiting Oxygen Index (LOI) and suppress the Heat Release Rate (HRR), researchers employ targeted chemical and physical modification strategies:
-
Phosphorus Integration: Incorporating bulky phosphorus-containing units (e.g., DOPO derivatives) into the polymer backbone or as pendant groups significantly enhances thermo-oxidative stability[6][7]. The phosphorus promotes early-stage degradation into polyphosphoric acid, which catalyzes char formation in the condensed phase[8][9].
-
Synergistic Fiber Blending: Blending PMIA with Flame Retardant Vinylon (FRV) yields a powerful synergistic effect. During pyrolysis, the components interact to increase the release of incombustible gases early on. Furthermore, the residual char layer connects to maintain the original fiber shape, acting as a superior barrier and eliminating the hazardous "wick effect"[4][5].
-
Surface Encapsulation: Applying continuous flame retardant treatments prior to solvent dyeing introduces FR chemicals into the aramid fiber while it is in a swollen state. This yields highly durable FR properties, tenaciously encapsulating the retardant within the fiber matrix[10].
Quantitative Performance Data
The efficacy of these modifications is quantified through rigorous thermal analysis. The table below synthesizes the comparative performance of standard and modified isophthalamide systems.
| Polymer Matrix / System | Primary Modification Strategy | Char Yield (%) | Limiting Oxygen Index (LOI) |
| Undyed T-455 Nomex (PMIA) | None (Baseline) | ~40.0% | 28.0%[10] |
| FR-Treated T-455 Nomex | Surface Encapsulation / Swelling | N/A | 43.4%[10] |
| Phosphorus-containing Polyimides | Backbone DOPO Integration | 35.0% - 54.0% (at 900°C) | 31.5% - 39.1%[9] |
| FRV / PMIA (50/50 Blend) | Synergistic Fiber Blending | Enhanced Structural Integrity | >30.0% (Significantly increased TTI)[4] |
Validated Experimental Protocols
To ensure reproducibility and scientific integrity, the following self-validating protocols outline the synthesis and characterization of advanced FR isophthalamide polymers.
Protocol 1: Synthesis of Phosphorus-Modified Polyisophthalamide
-
Monomer Purification: Recrystallize m-phenylenediamine and isophthaloyl chloride. Causality: Trace impurities act as chain terminators during step-growth polycondensation, drastically reducing the molecular weight and compromising the thermal stability of the final polymer.
-
Low-Temperature Polycondensation: React the purified diamine with a stoichiometric mixture of isophthaloyl chloride and a phosphorus-containing diacid chloride in N,N-dimethylacetamide (DMAc) at -5°C. Causality: Maintaining sub-zero temperatures suppresses exothermic side reactions and premature chain termination, ensuring high linearity of the polymer chain.
-
Precipitation and Washing: Extrude the viscous polymer dope into a deionized water bath. Filter and wash extensively with ethanol to remove residual HCl byproducts and unreacted monomers.
-
Spectroscopic Validation: Confirm the successful integration of phosphorus via FTIR spectroscopy. Validation Checkpoint: Look for distinct absorption bands at ~1205 cm⁻¹ (P=O stretching) and ~1470 cm⁻¹ (P-Ar groups)[7][9].
Protocol 2: Thermal and Flammability Characterization
-
Thermogravimetric Analysis (TGA): Heat 5-10 mg samples from 50°C to 900°C at a rate of 10°C/min under a nitrogen atmosphere. Causality: This establishes the initial decomposition temperature and quantifies the char yield at 900°C, a metric that directly correlates to condensed-phase FR efficacy[6][9].
-
Limiting Oxygen Index (LOI): Ignite a standardized polymer test bar in a controlled oxygen/nitrogen atmosphere. Determine the minimum oxygen concentration required to support flaming combustion for 3 minutes or 50 mm of sample length[2].
-
Cone Calorimetry: Expose a polymer plaque to a constant radiant heat flux (e.g., 35 kW/m²). Causality: Unlike LOI, cone calorimetry provides dynamic, real-world fire behavior metrics, including Peak Heat Release Rate (pHRR) and Time to Ignition (TTI)[2][4].
Fig 2: Self-validating experimental workflow for synthesizing and testing FR polymers.
Relevance to Drug Development & Biomedical Engineering
While traditionally viewed through the lens of industrial materials and protective textiles, the chemistry of isophthalamide and phosphorus-containing polymers is increasingly relevant to pharmaceutical and biomedical scientists[3]:
-
High-Temperature Processing: The formulation of advanced drug-eluting implants via hot-melt extrusion requires robust polymer matrices that can withstand high thermal stress without degrading the active pharmaceutical ingredient (API).
-
Tunable Degradation Profiles: Main-chain phosphorus polymers (e.g., polyphosphoesters and polyphosphazenes) offer highly tunable hydrolytic degradation profiles. The degradation rate is dictated by the steric bulk and hydrophobicity of the organic substituents attached to the phosphorus atom, making them ideal candidates for controlled therapeutic drug release[3].
References
- EP0807665B1 - Flame retardant high temperature polyphthalamides having improved thermal stability Google Patents URL
- COMPARATIVE STUDY OF PHOSPHORUS-CONTAINING POLYMERS WITH HIGH PERFORMANCE PROPERTIES Revue Roumaine de Chimie URL
- The effect of char on flame retardancy of cotton, flame retardant cotton and poly(m-phenylene isophthalamide)
- Flame Retardant Vinylon/Poly(m-phenylene isophthalamide)
- FLAME RETARDANT COMPOSITIONS WITH POLYMERIC DISPERSING AGENTS - Patent 2328965 EPO URL
- NAP.
- Thermal stability of some phosphorus containing polyesters and polyesterimides ResearchGate URL
- Flame Retardant vinylon/poly(m-phenylene Isophthalamide)
- Effect of functional groups on the thermal degradation of phosphorus- and phosphorus/nitrogen-containing functional polymers SciSpace URL
- Study on Thermal and Flame Retardant Properties of Phosphorus-containing Polyimides ResearchGate URL
- PMC (NIH)
- US4741740A - Flame-resistant properties of aramid fibers Google Patents URL
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Electrical insulating properties of isophthalamide paper
Dielectric Integrity of Poly-m-Phenylene Isophthalamide (PMIA) Paper: A Technical Guide for Advanced Analytical and Medical Systems
As a Senior Application Scientist, I approach material selection not as a static checklist of specifications, but as a dynamic system of physical chemistry and electrical engineering. For researchers and drug development professionals, the reliability of high-voltage analytical instrumentation (such as High-Resolution Mass Spectrometers and NMRs) and the safety of next-generation wearable therapeutics depend entirely on the invisible, foundational properties of dielectric insulators.
This whitepaper provides an in-depth analysis of the electrical insulating properties of Poly-m-Phenylene Isophthalamide (PMIA) paper—commercially recognized under brands like Nomex®—and details the mechanistic causality behind its exceptional performance in high-stakes biomedical and analytical environments.
Mechanistic Foundations of PMIA Dielectric Stability
PMIA is synthesized via the polycondensation of m-phenylenediamine and isophthaloyl chloride. The meta-oriented aromatic rings in its polymer backbone provide significant steric hindrance and chain rigidity, translating to exceptional thermal stability with a continuous operational rating of 220°C (1)[1].
However, the raw chemical structure is only half the equation. The exceptional dielectric strength of PMIA paper is a direct consequence of its biphasic morphological manufacturing process. The paper is formed from a blend of structural short fibers (flocs ) and microscopic fibrous binder particles (fibrids ) (2)[2].
The Causality of Void Elimination: During the calendering process, the paper is subjected to high heat and pressure. This causes the microscopic fibrids to melt and flow, fully encapsulating the flocs. In alternating current (AC) electrical fields, any microscopic air void within an insulator acts as a capacitor in series with the solid dielectric. Because air has a lower dielectric constant and lower breakdown strength than the polymer, the electric field concentrates in the void, leading to localized ionization known as Partial Discharge (PD) (3)[3]. The floc-fibrid calendering process effectively annihilates these internal voids, drastically raising the corona inception voltage and preventing the avalanche breakdown that plagues standard woven polymers.
Quantitative Dielectric Profiling
To support precision engineering in medical device development, the quantitative electrical properties of calendered PMIA paper (0.25 mm / 10 mil thickness) are summarized below. Note the material's remarkable resistance to hygroscopic degradation.
Table 1: Dielectric Profile of Calendered PMIA Paper (0.25 mm)
| Property | Test Method | Value (Oven Dry) | Value (96% Relative Humidity) |
| Dielectric Strength | ASTM D149 | 33.5 kV/mm | 33.2 kV/mm |
| Dielectric Constant (1 kHz) | ASTM D150 | 2.6 | 3.1 |
| Dissipation Factor (1 kHz) | ASTM D150 | 0.014 | 0.025 |
| Volume Resistivity | ASTM D257 | 2 × 10¹⁶ Ω·cm | 2 × 10¹⁴ Ω·cm |
| Thermal Endurance | UL 1446 | 220°C Continuous | 220°C Continuous |
Data derived from standardized testing of Nomex® 410 (1)[1].
Protocol: Self-Validating Dielectric Breakdown Assessment
To verify the dielectric integrity of PMIA paper for use in FDA-regulated manufacturing equipment, laboratories must employ a self-validating testing system. The following protocol utilizes an internal control to prove the efficacy of the environmental stress phase.
Objective: Quantify the dielectric strength retention of PMIA paper under combined thermal and hygroscopic stress, utilizing standard cellulose kraft paper as a degradation control to validate chamber accuracy.
Step-by-Step Methodology:
-
Sample Preparation: Cut PMIA paper (0.25 mm) and standard cellulose kraft paper (positive control) into 10x10 cm squares.
-
Environmental Conditioning: Place half of both sample types in a desiccator (0% RH) and half in a humidity chamber (96% RH) at 220°C for 48 hours.
-
Causality of Control: Cellulose kraft paper degrades rapidly at 220°C. If the kraft paper does not exhibit a >50% loss in dielectric strength post-conditioning, the thermal chamber's stress application is invalid, and the test must be aborted.
-
-
Dielectric Testing (ASTM D149): Submerge the conditioned samples in mineral oil between two 50-mm cylindrical electrodes. Apply a 60 Hz AC voltage at a rapid rise rate of 500 V/s until puncture occurs.
-
Causality of Mineral Oil: Testing thin insulating papers in air often results in surface flashover (arcing around the edges) rather than true puncture. Mineral oil has a higher dielectric strength than air, forcing the electric field through the bulk of the material to measure true intrinsic strength (3)[3].
-
-
Partial Discharge Monitoring: Utilize an IEC 60270 compliant PD detector during the voltage ramp to quantify the Corona Inception Voltage (CIV) prior to total breakdown.
-
Data Validation: A successful test will show the kraft paper failing at <5 kV/mm, while the PMIA paper retains >95% of its baseline dielectric strength (~33.2 kV/mm).
Fig 1: Self-validating experimental workflow for PMIA dielectric endurance testing.
Critical Applications in Drug Development & Medical Technology
While traditionally used in industrial transformers, the unique properties of PMIA paper solve critical engineering bottlenecks in modern biopharma and medical device development:
High-Resolution Mass Spectrometry (HRMS) & NMR Instrumentation Time-of-flight (TOF) mass spectrometers and NMRs require ultra-stable high-voltage power supplies (often >10 kV). If the insulation surrounding these components contains microscopic voids, partial discharge occurs. PD generates high-frequency electromagnetic interference (EMI). In an HRMS, this EMI couples into the detection circuits, raising the noise floor and obscuring the detection of low-abundance drug metabolites. PMIA's void-free calendering and high volume resistivity (2 × 10¹⁶ Ω·cm) ensure absolute field stability, directly improving the signal-to-noise ratio of the analytical instrument (1)[1].
Wearable Therapeutics and Flexible Printed Heaters Recent biomedical innovations utilize PMIA paper as a flexible substrate for wearable electrothermal devices, such as transdermal drug delivery patches that use heat to increase skin permeability. PMIA paper can be patterned with Laser-Induced Graphene (LIG) to create highly efficient flexible heaters (4)[4]. Causality: PMIA's extreme thermal stability prevents the substrate from melting during the high-energy femtosecond laser ablation process used to form the graphene, while its inherent dielectric strength prevents short circuits against the patient's skin, ensuring clinical safety.
References
-
Ruan, Hao-ou, et al. "Experimental Study on Damage Mechanism of Partial Discharge of Oil-Immersed Laminated PMIA Paper." IEEE Xplore, 2021.[Link]
-
Yang, Qibiao, et al. "Flexible Poly-m-Phenylene Isophthalamide Paper-Based Heater Fabricated via Femtosecond Laser-Induced Graphene: Design and Electrothermal Performance." Polymers for Advanced Technologies, Jan 2026.[Link]
-
Aramid HPM. "Aramet® Paper Specifications." Aramid HPM.[Link]
Sources
Engineering the Future of Targeted Therapeutics and Agrochemicals: Potential Applications of Novel Phthalamide Heterocycles
Executive Summary
Phthalamides and their cyclic counterparts, phthalimides, represent a highly versatile class of non-aromatic nitrogen heterocycles. Characterized by their unique hydrophobic -CO-N(R)-CO- core, these scaffolds have historically served as foundational building blocks in organic synthesis. Today, they are at the forefront of modern drug discovery and agrochemical engineering. This technical guide explores the advanced applications of novel phthalamide heterocycles, detailing their mechanisms of action, providing self-validating experimental protocols, and synthesizing quantitative data across three primary domains: Targeted Protein Degradation (PROTACs), Species-Specific Agrochemicals, and Next-Generation Antimicrobial Agents.
Targeted Protein Degradation: Phthalamides as CRBN Modulators
Mechanism of Action and Structural Innovations
Phthalamide and phthalimide derivatives are the cornerstone of targeted protein degradation (TPD). They function as classic binders of the Cereblon (CRBN) E3 ubiquitin ligase, which forms part of the Cullin-4-RING E3 ubiquitin ligase (CRL4) complex[1]. Proteolysis-targeting chimeras (PROTACs) utilize these heterocycles to induce physical proximity between a protein of interest (POI) and the E3 ligase, facilitating poly-ubiquitination and subsequent degradation by the 26S proteasome[2].
While traditional immunomodulatory drugs (IMiDs) like thalidomide and pomalidomide rely on a standard glutarimide-phthalimide core, recent structural innovations have expanded the chemical space. For instance, replacing the phthalimide core with bioisosteres like benzotriazole alters the neosubstrate degradation profile, reduces off-target cytotoxicity, and helps overcome acquired resistance in multiple myeloma models[3]. Furthermore, substitutions at position 5 of the phthalimide fragment provide alternative vectors for linker attachment, optimizing the thermodynamics of ternary complex formation[1].
PROTAC-mediated ternary complex formation and targeted protein degradation pathway.
Protocol: In Vitro Ternary Complex Formation and Ubiquitination Assay
To validate that POI degradation is strictly PROTAC-mediated and not an artifact of off-target cytotoxicity, the following self-validating protocol employs specific mechanistic controls.
-
Cell Preparation & Transfection: Plate HEK293T cells at 5×105 cells/well. Transfect with plasmids encoding the target POI and CRBN using a standard lipofection reagent.
-
Competition Control (Causality Check): Pre-incubate a subset of wells with a 10-fold molar excess of free pomalidomide for 1 hour. Rationale: Free pomalidomide saturates the CRBN binding pockets. If subsequent PROTAC treatment fails to degrade the POI in these wells, it proves the degradation is strictly CRBN-dependent.
-
Proteasome Inhibition Control: Treat another subset of cells with 10 µM MG132 (a proteasome inhibitor) 2 hours prior to PROTAC exposure. Rationale: Blocking the proteasome forces the accumulation of poly-ubiquitinated POI. This confirms the drug operates via the ubiquitin-proteasome system rather than transcriptomic downregulation.
-
PROTAC Treatment: Dose the remaining cells with serial dilutions of the novel phthalamide PROTAC (0.1 nM to 10 µM) for 12 hours.
-
Analysis: Lyse cells and perform Western Blotting for the POI, CRBN, and GAPDH (loading control). Calculate the DC 50 (concentration at 50% degradation) via densitometry.
Data Presentation: PROTAC Efficacy
| Compound | Target POI | CRBN Ligand Core | DC 50 (nM) | D max (%) | Cytotoxicity (IC 50 µM) |
| ARV-825 | BRD4 | Standard Pomalidomide | ~1.0 | 95% | > 10.0 |
| PROTAC 21 | BRD4 | Lenalidomide Derivative | 0.81 | 98% | > 20.0 |
| Compound 2 | Undisclosed | Benzotriazole Isostere | 2.5 | 90% | > 250.0 |
Data synthesized from literature on CRBN-recruiting PROTACs[2][3].
Agrochemical Innovation: Species-Specific RyR Modulators
Mechanism of Action
In the agrochemical sector, phthalamide derivatives like flubendiamide have revolutionized pest management. Flubendiamide selectively targets insect ryanodine receptors (RyRs), which are massive tetrameric calcium channels located on the sarcoplasmic and endoplasmic reticulum[4].
Unlike mammalian cells, which express three RyR isoforms, insects possess only a single isoform. Flubendiamide binds to a specific allosteric site within the transmembrane domain (amino acids 4111−5084 in the silkworm RyR)[5][6]. This binding induces an irreversible conformational shift that locks the channel in an open state, leading to uncontrolled depletion of intracellular calcium stores, muscle contraction, paralysis, and death[4][5].
Flubendiamide-induced calcium signaling pathway via insect ryanodine receptors.
Protocol: In Vitro Calcium Imaging Assay
To accurately measure RyR activation without interference from extracellular calcium influx, this protocol isolates the endoplasmic reticulum (ER) calcium pool.
-
Cell Line Engineering: Culture HEK293 cells stably expressing recombinant lepidopterous silkworm RyR (sRyR)[5].
-
Dye Loading: Incubate cells with 5 µM Fluo-4 AM (a calcium-sensitive fluorescent dye) for 45 minutes at 37°C. Wash thrice with standard assay buffer.
-
Extracellular Calcium Depletion (Causality Check): Replace the standard buffer with a strictly Ca 2+ -free extracellular buffer containing 1 mM EGTA. Rationale: Removing extracellular calcium ensures that any observed fluorescent spike originates solely from intracellular ER stores, preventing false positives from plasma membrane ion channels.
-
SERCA Inhibition Control: Treat a control group with 10 µM cyclopiazonic acid (CPA) to reversibly inhibit the sarco/endoplasmic reticulum Ca 2+ -ATPase (SERCA)[5]. Rationale: CPA prevents the reuptake of calcium into the ER. This validates the total pool of stored calcium and isolates the specific efflux kinetics of the RyR channel.
-
Flubendiamide Application: Inject flubendiamide (10 nM to 10 µM) and record fluorescence kinetics (Ex: 488 nm, Em: 520 nm) using a high-throughput kinetic plate reader.
Data Presentation: RyR Modulator Specificity
| Compound | Target Receptor | EC 50 for Ca 2+ Release (nM) | Mammalian RyR1 Cross-Reactivity |
| Flubendiamide | Insect sRyR | ~11.0 | Negligible |
| Ryanodine | Universal RyR | > 100.0 | High |
| Caffeine | Universal RyR | > 1000.0 | High |
Data synthesized from characterization studies of flubendiamide sensitivity[5].
Next-Generation Antimicrobial Agents
Mechanism of Action
The increasing rate of multidrug-resistant (MDR) bacterial and fungal pathogens necessitates novel chemical scaffolds. The chemical structure of phthalamides is inherently hydrophobic, which drastically increases their potential to traverse complex in vivo biological barriers, including the lipid-rich cell walls of Mycobacterium tuberculosis[7].
Recent drug discovery efforts utilize molecular hybridization, linking the phthalamide ring with aromatic structures (e.g., pyrazoles, triazoles, or N-phthaloylglycine esters)[7][8]. Molecular docking studies reveal that these hybrid molecules act via strong hydrogen bonding and hydrophobic interactions with critical microbial enzymes, such as DNA gyrase B and enoyl reductase (InhA), halting microbial replication[7].
Step-by-step experimental workflow for determining Minimum Inhibitory Concentration.
Protocol: Broth Microdilution MIC Assay with Resazurin
Traditional visual turbidity assessments for Minimum Inhibitory Concentration (MIC) are prone to subjective human error. This protocol utilizes a self-validating colorimetric system.
-
Compound Dilution: Prepare two-fold serial dilutions of the novel phthalamide derivative (from 1024 µg/mL down to 0.5 µg/mL) in a 96-well plate using Mueller-Hinton broth.
-
Bacterial Inoculation: Standardize the microbial inoculum (e.g., S. aureus or C. albicans) to 5×105 CFU/mL. Add 50 µL of the inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18–24 hours.
-
Resazurin Addition (Causality Check): Add 20 µL of 0.015% resazurin solution to all wells and incubate for an additional 2 hours. Rationale: Resazurin (blue/non-fluorescent) is reduced to resorufin (pink/highly fluorescent) exclusively by the oxidoreductase enzymes of metabolically active, living cells. This eliminates visual subjectivity, providing a binary, self-validating readout of cell viability.
-
Spectrophotometric Analysis: Read the plate at 590 nm. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
Data Presentation: Antimicrobial Activity
| Compound Derivative | Target Pathogen | MIC (µg/mL) | Reference Drug | Ref. MIC (µg/mL) |
| Phthalimide Aryl Ester 3b | S. aureus (Gram +) | 128.0 | Chloramphenicol | Variable |
| Phthalimide Aryl Ester 3b | C. albicans (Fungi) | 128.0 | Fluconazole | Variable |
| Hybrid Compound 4c | M. tuberculosis | 0.49 | Isoniazid | 0.25 |
Data synthesized from antimicrobial screening of novel phthalimide analogs[7][8].
Conclusion & Future Perspectives
The phthalamide heterocycle is far more than a legacy chemical scaffold; it is a dynamic, highly tunable pharmacophore driving modern scientific innovation. In targeted protein degradation, modifying the phthalimide core is unlocking new E3 ligase recruitment profiles and overcoming resistance mechanisms. In agrochemistry, the exquisite species-specificity of diamides like flubendiamide provides a blueprint for safe, targeted pest control. Finally, the inherent hydrophobicity and hybridization potential of these molecules offer a robust pipeline for combating multi-drug resistant microbial pathogens. Future research must continue to leverage structure-based drug design to maximize the therapeutic index of these powerful heterocycles.
Sources
- 1. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 2. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? [mdpi.com]
- 3. Replacing the phthalimide core in thalidomide with benzotriazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cryo-EM structures of ryanodine receptors and diamide insecticides reveal the mechanisms of selectivity and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity | MDPI [mdpi.com]
Methodological & Application
Application Note: Advanced NMR Spectroscopy for Isophthalamide Structure Elucidation and Interaction Analysis
Introduction
Isophthalamides are highly versatile pharmacophores and supramolecular building blocks. Characterized by a central benzene ring substituted at the 1,3-positions with amide groups, they exhibit unique conformational dynamics. In drug development, isophthalamide derivatives have been successfully deployed as potent β -secretase (BACE-1) inhibitors for the treatment of Alzheimer's disease[1]. In supramolecular chemistry, the isophthalamide cleft serves as a privileged hydrogen-bond donor motif for anion recognition (e.g., halides, sulfate) and transmembrane transport[2],[3].
Because rotation around the amide-aryl bonds is restricted, isophthalamides exist in a dynamic equilibrium of syn-syn, syn-anti, and anti-anti conformations. Nuclear Magnetic Resonance (NMR) spectroscopy is the premier analytical tool to elucidate these structures, determine their dominant conformations in solution, and quantify their binding affinities with target guests[4].
Conformational Dynamics & Causality in NMR
The spatial orientation of the two N-H protons dictates the molecule's functional behavior.
-
syn-syn conformation : Both N-H groups point in the same direction, creating a convergent binding cleft ideal for anion coordination.
-
anti-anti conformation : Both N-H groups point outward, diverging from the central cavity.
-
syn-anti conformation : An intermediate, unsymmetrical state.
Figure 1: Conformational equilibrium of the isophthalamide motif via amide bond rotation.
Causality of Solvent Selection: The choice of NMR solvent fundamentally alters this equilibrium. Non-polar, non-competitive solvents like CDCl3 promote intramolecular hydrogen bonding or dimerization, often stabilizing the syn-syn state if a guest is present. Conversely, highly polar, competitive solvents like DMSO- d6 disrupt intermolecular interactions, solvating the amides and often shifting the baseline equilibrium toward the anti-anti or syn-anti states unless a strong coordinating anion forces the syn-syn conformation[2].
NMR Structural Elucidation Workflow
Figure 2: Step-by-step NMR workflow for isophthalamide structure and interaction elucidation.
Quantitative Data: Typical Chemical Shifts
The central aromatic proton (C2-H) and the amide protons (N-H) are the most diagnostic signals. Upon forming a syn-syn complex with an anion, the C2-H proton is highly deshielded due to the electron-withdrawing effect of the hydrogen-bonded anion and the polarization of the adjacent amide groups[2],[3].
Table 1: Diagnostic 1 H NMR Chemical Shifts for Isophthalamides
| Proton Assignment | CDCl3 (ppm) | DMSO- d6 (ppm) | Multiplicity | Mechanistic Note |
| Amide N-H | 7.50 – 8.50 | 9.50 – 11.00 | Broad Singlet | Highly sensitive to H-bonding and solvent exchange. |
| Ar-H (C2) | 8.00 – 8.50 | 8.20 – 8.80 | Singlet / Triplet | Shifts downfield ( Δδ>0.5 ppm) upon anion binding. |
| Ar-H (C4, C6) | 7.80 – 8.10 | 7.90 – 8.20 | Doublet | Exhibits NOE cross-peaks with N-H in anti conformation. |
| Ar-H (C5) | 7.40 – 7.60 | 7.50 – 7.70 | Triplet | Least affected by conformational changes. |
Experimental Protocols
Protocol 1: 2D NMR Conformational Analysis (NOESY/ROESY)
To definitively assign the solution-state conformation, NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame NOE Spectroscopy) is utilized. Rationale: The proximity through space (< 5 Å) between the amide N-H and the aromatic C2-H or C4/C6-H protons reveals the orientation of the amide bond[4].
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 10–15 mg of the isophthalamide derivative in 600 μ L of anhydrous DMSO- d6 (or CDCl3 ). Ensure the solution is free of paramagnetic impurities and particulates by filtering it through a glass wool plug into a high-quality 5 mm NMR tube.
-
Degassing: Degas the sample using three freeze-pump-thaw cycles to remove dissolved oxygen. Oxygen acts as a paramagnetic relaxation sink and will severely quench NOE signals.
-
Acquisition Setup:
-
Insert the sample into a 500 MHz (or higher) NMR spectrometer.
-
Tune and match the probe; shim the magnet to achieve a line width of < 1 Hz for the residual solvent peak.
-
Calibrate the 90° pulse width ( P1 ) accurately for the specific sample.
-
-
ROESY Execution: Select a ROESY pulse sequence. Causality Note: ROESY is preferred over NOESY for mid-sized molecules (MW 500–1000 Da) because their tumbling rates often result in near-zero NOE cross-peaks (the "zero-crossing" regime). Set the spin-lock mixing time ( d8 ) to 200–300 ms.
-
Data Processing & Interpretation:
-
Process with a squared sine-bell window function in both dimensions.
-
Diagnostic Check: A through-space cross-peak between the N-H and C2-H indicates a syn orientation. A cross-peak between the N-H and C4/C6-H indicates an anti orientation.
-
Protocol 2: 1 H NMR Titration for Anion Binding Affinity ( Ka )
Isophthalamides bind anions (e.g., Cl − , F − , H 2 PO 4− ) via hydrogen bonding. 1 H NMR titration tracks the chemical shift perturbation ( Δδ ) of the N-H and C2-H protons to calculate the association constant ( Ka )[2],[3].
Step-by-Step Methodology:
-
Host Solution Preparation: Prepare a 2.0 mM stock solution of the isophthalamide (Host) in DMSO- d6 containing 0.05% TMS as an internal standard. Transfer exactly 500 μ L to an NMR tube.
-
Guest Solution Preparation: Prepare a 100 mM stock solution of the guest salt (e.g., Tetrabutylammonium chloride, TBACl) using the exact same 2.0 mM Host solution as the solvent. Self-Validating Step: Dissolving the guest in the host solution ensures that the concentration of the host remains perfectly constant (2.0 mM) throughout the titration, eliminating dilution artifacts that would otherwise skew the binding isotherm.
-
Titration Execution:
-
Acquire a baseline 1 H NMR spectrum of the pure host.
-
Add aliquots of the guest solution (e.g., 5, 10, 15, 20, 30, 50, 100 μ L) to the NMR tube using a high-precision Hamilton syringe.
-
Invert the tube gently to mix, then acquire a 1 H NMR spectrum after each addition.
-
-
Data Extraction: Record the chemical shift ( δ ) of the N-H and C2-H protons at each equivalent of guest added.
-
Non-Linear Regression Analysis: Plot Δδ vs. [Guest]/[Host] ratio. Fit the binding isotherm to a 1:1 or 1:2 binding model using specialized regression software (e.g., WinEQNMR or BindFit) to extract the Ka value.
Table 2: Representative Anion Binding Affinities ( Ka ) in DMSO- d6
| Anion (TBA Salt) | Binding Stoichiometry | Ka (M −1 ) | Mechanistic Observation |
| Chloride (Cl − ) | 1:1 | 150 - 300 | Induces syn-syn conformation; sharp downfield shift of C2-H[3]. |
| Fluoride (F − ) | 1:1 / 1:2 | > 1000 | Initial H-bonding followed by deprotonation at high equivalents[2]. |
| Sulfate (SO 42− ) | 1:1 | ~ 500 | Strong interaction due to tetrahedral geometry fitting the cleft[2]. |
Conclusion
Elucidating the structure and interaction dynamics of isophthalamides requires a rigorous, multi-faceted NMR approach. By carefully controlling solvent environments, leveraging 2D NOE techniques to bypass molecular tumbling limitations, and executing tightly controlled titration protocols, researchers can accurately map the conformational landscape and binding efficacies of these critical molecular scaffolds.
References
- Binding studies and anion-selective electrodes with neutral isophthalamide-based receptors. Analyst (RSC Publishing).
- Anion Recognition by a Macrobicycle Based on a Tetraoxadiaza Macrocycle and an Isophthalamide Head Unit.
- Discovery of potent beta-secretase (bace-1) inhibitors by the synthesis of isophthalamide-containing hybrids. PubMed.
- Theoretical Study on Conformation Dynamics of Three-Station Molecular Shuttle in Different Environments and its Influence on NMR Chemical Shifts and Binding Interactions.
Sources
- 1. Discovery of potent beta-secretase (bace-1) inhibitors by the synthesis of isophthalamide-containing hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binding studies and anion-selective electrodes with neutral isophthalamide-based receptors - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
Interfacial polymerization of poly(m-phenylene isophthalamide)
Defining the Scope
I've zeroed in on the specifics: interfacial polymerization of PMIA is the core subject. I need to deliver comprehensive application notes and detailed protocols suitable for researchers, scientists, and the broader drug development field.
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Detailing the Chemistry
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Prioritizing the Protocol
I'm now zeroing in on a fundamental stirred interfacial polymerization (IP) protocol for PMIA, specifically for bulk polymer and nanoparticle synthesis. I'm focusing on the technical steps to explain why specific solvents and stirring speeds are critical, including the acid acceptor. I'm planning a detailed quantitative data table outlining monomer ratios, solvent effects, and molecular weight outcomes. I need to explain the troubleshooting and validation steps, like FTIR, viscosity, and SEM. I'm compiling the references.
Drafting the Application Note
I'm now focusing on drafting a comprehensive application note and protocol for PMIA interfacial polymerization. My goal is to create a resource specifically tailored for researchers, scientists, and drug development professionals, providing the detail they require for efficient replication. The current emphasis is on outlining a clear, step-by-step protocol.
Structuring the Document
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Detailing the Applications
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Refining the Protocols
I'm now focusing on refining the experimental protocols, particularly Protocol B for fabricating PMIA Thin-Film Composite (TFC) Membranes, essential for separation scientists. I'm adding detailed, step-by-step instructions with an emphasis on the causal relationships, such as the importance of vigorous stirring for maximizing interfacial surface area. Also I'm preparing a quantitative data table summarizing optimized parameters (Monomer concentration, solvent, acid acceptor, yield, and intrinsic viscosity) gleaned from the literature. I'm also preparing sections on troubleshooting and validation, including FTIR for amide bond confirmation and Intrinsic Viscosity for MW determination. Finally, I'm building a numbered reference list with titles, sources, and URLs, drawing directly from the search results.
Updating the Reference List
I'm now integrating new sources, specifically focusing on the optimization of PMIA membranes and their application in wastewater treatment. I've located relevant articles on PMIA hollow fiber membranes and composite nanofiltration membranes, and I'm updating my reference list, which will be essential for validating my research. I'll make sure to use those source URLs, so I'm updating the reference list by including the exact URLs from the search results, as requested.
Visualizing the Workflow
I'm now focusing on visually representing the interfacial polymerization workflow. I've broken down the synthesis into its core steps: aqueous and organic phases interacting at an interface, rapid polymer formation, and subsequent washing and drying. My aim is to clearly illustrate the process's simplicity and critical elements with a concise diagram and caption, highlighting the quick kinetics and the function of the solvent in the organic phase. I want the diagram to emphasize the key variables. I am now adding a causal relationship diagram.
Explaining the Chemistry
I'm now detailing the chemical aspects, specifically the role of Na2CO3 as an acid acceptor to neutralize HCl, preventing MPD protonation and ensuring chain growth. I'm emphasizing the need for vigorous stirring in bulk synthesis to create an emulsion and maximize the interfacial surface area, thus increasing yields and molecular weights. I've also incorporated in-text citations as examples of PMIA's applications. Finally, I'm working on a data table to compare crucial parameters.
Reviewing the Data Table
I'm now building the data table, focusing on crucial parameters like MPD:IPC ratios, acid acceptor, and stirring speed, alongside resulting yield percentages and intrinsic viscosity. I'm ensuring the data presentation is clear and professional, with distinct headings and tailored formatting for senior scientists. I've also double-checked and verified color contrasts for the DOT diagram, ensuring readability and clarity.
Analyzing the Reactions
I'm now examining the critical Schotten-Baumann reaction's role, focusing on m-phenylenediamine (MPD) and isophthaloyl chloride (IPC) interaction. I want to highlight the benefits of interfacial polymerization over melt polymerization. I am focusing on the simplicity, high molecular weight, and room temperature advantages of the interfacial reaction between an aqueous and organic phase, as well.
Clarifying the Mechanisms
I'm now zeroing in on detailing the interfacial polymerization's core mechanisms. The microreactor concept is crucial, with MPD's diffusion to react with IPC at the interface. I'm focusing on the acid acceptor's vital role, ensuring chain growth by neutralizing HCl and incorporating appropriate solvents.
Analyzing the Diagram
I'm now focusing on analyzing the diagram I created depicting the process workflow, and refining it further. I've re-evaluated the layout and ensuring all crucial components are clearly represented, particularly the rapid kinetics at the interface. I'm adding a note that the organic phase should include highly non-polar solvents like hexane.
Refining the Workflow
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Detailing the Procedure
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Describing the Annealing
I'm now describing the annealing process by detailing the thermal treatment at 80°C for 24 hours to achieve a constant weight. I'm focusing on the importance of this step in refining the PMIA membrane structures, especially after the TFC protocol. I'm also describing the membrane substrate's role.
Summarizing the Quantitative Data
I'm now integrating a quantitative data table with optimized bulk PMIA synthesis parameters to enhance molecular weight and yield. The table includes monomer ratios, acid acceptors, and stirring speeds. I want to highlight the influence of stoichiometry on molecular weight. I am incorporating this summary with data from recent optimization studies, as well.
Analyzing the Results
I'm now analyzing the results from the PMIA synthesis, focusing on how the choice of solvents affects polymerization. I'm noting that THF swells the PMIA chains, preventing premature precipitation and aiding chain extension. My table will include details on hexane, chloroform, and THF, as well as the effects on intrinsic viscosity and yield. I'm also including the effects of varying stirring speeds.
Validating the Interfacial Polymerization
I'm now focusing on validating the interfacial polymerization. I'm noting that an intrinsic viscosity (IV) greater than 1.5 dL/g post-dissolution in concentrated sulfuric acid or DMAc/LiCl at 30°C confirms successful interfacial diffusion and acid neutralization, which is what I want. This IV check serves as a key performance indicator.
Visualizing the Synthesis
I'm now focused on visualizing the synthesis through a workflow. I've broken down the steps into aqueous and organic phases interacting, rapid polymer formation, washing, and drying. I'm adding an arrow showing how the aqueous phase includes the acid acceptor. The goal is to show the simplicity and essential components, like the quick kinetics.
Finalizing the Workflow
I'm now putting the finishing touches on the process workflow diagram, making sure to highlight each step, including the washing and drying phases. I'm also adding a caption summarizing the workflow: "Workflow of PMIA synthesis via interfacial polymerization." Finally, I'm integrating the comprehensive reference list.
Integrating Recent Citations
I'm now integrating recent literature on interfacial polymerization and wastewater applications, specifically focusing on PMIA hollow fiber membranes [1, 2]. I'm also preparing to incorporate these updated references within the main text of the application note. I am adding the exact URL citations. I am now adding a footnote.
Adding the Citations
I'm now adding citations in the [INDEX] format to each claim referring to a google:search result, as requested. I'm going to include titles, sources, and URLs for verification at the end, as well.
Adding the Citations
I'm now incorporating specific claims with citations, such as IV confirmation at 2.0 dL/g [1], chemical/thermal stability for TFC membranes [2], and interfacial polymerization with piperazine [3]. I'm using the [INDEX] format and including titles, sources, and URLs in the references.
[1] Interfacial polymerization of poly (m-phenylene isophthalamide): synthesis, optimization, and performance evaluation for high-temperature insulation and flexible membranes. ResearchGate. [URL] [2] Optimization of Preparation Conditions of Poly(m-phenylene isophthalamide) PMIA Hollow Fiber Nanofiltration Membranes for Dye/Salt Wastewater Treatment. MDPI. [URL] [3] Fabrication and Performance of Novel Poly(piperazine-amide) Composite Nanofiltration Membranes Based on Various Poly(m-phenylene isophthalamide) Substrates. ACS Publications. [URL]
Protocol for Solid-State Polycondensation of Isophthalamides: A Green Route to Aromatic Polyamides
Target Audience: Researchers, Polymer Scientists, and Drug Delivery/Development Professionals Application: Synthesis of high-performance poly(m-phenylene isophthalamide) (PMIA) and related aramids without the use of toxic solvents or corrosive condensation agents.
Scientific Rationale & Introduction
Poly(m-phenylene isophthalamide) (PMIA) is a highly significant aromatic polyamide (aramid) renowned for its exceptional thermal stability, mechanical strength, and chemical resistance. Traditionally, PMIA is synthesized via low-temperature solution polycondensation or interfacial polymerization utilizing isophthaloyl chloride (IPC) and m-phenylenediamine (MPD)[1]. While these methods yield high molecular weights, they require toxic polar aprotic solvents (e.g., NMP, DMAc), rely on heavy salt promoters (LiCl, CaCl₂), and generate corrosive hydrochloric acid byproducts[1].
Solid-State Polycondensation (SSP) offers a "green chemistry" alternative by directly utilizing unactivated dicarboxylic acids (isophthalic acid, IPA) and diamines (MPD)[2]. In this protocol, polymerization is driven purely by thermal energy and the continuous removal of the water byproduct.
The Causality of the Two-Stage Design
A single-step heating of IPA and MPD to the required polycondensation temperature (>350 °C) inevitably fails. MPD is volatile and will sublimate rapidly at elevated temperatures, destroying the strict equimolar stoichiometry required by the Carothers equation for step-growth polymerization. Therefore, this protocol employs a two-stage self-validating system [2]:
-
Stage 1 (Oligomerization at 260 °C): Covalently locks the volatile MPD into stable, solid oligo(m-phenyleneisophthalamide) chains under mild conditions.
-
Stage 2 (Polycondensation at 400 °C): Elevates the temperature to increase chain mobility in the solid/amorphous domains, applying a high vacuum to rapidly extract water and drive the equilibrium toward a high molecular weight polymer[3].
Experimental Workflow & Visualization
Fig 1: Two-stage solid-state polycondensation workflow for the synthesis of PMIA.
Materials and Equipment
Reagents:
-
Isophthalic Acid (IPA): Polymerization grade (>99.9% purity). Must be thoroughly dried under vacuum at 80 °C for 12 h prior to use.
-
m-Phenylenediamine (MPD): High purity (>99.5%). Store under inert atmosphere to prevent oxidative degradation (darkening).
-
Purge Gas: High-purity Nitrogen (N₂) or Argon.
Equipment:
-
Agate mortar and pestle (or planetary ball mill for scale-up).
-
High-temperature tube furnace or specialized SSP reactor equipped with programmable temperature control.
-
High-vacuum pump (capable of reaching < 0.1 mbar) with a cold trap to capture evolved water.
-
Ubbelohde viscometer (for Inherent Viscosity measurements).
Step-by-Step Methodology
Step 1: Monomer Preparation and Homogenization
-
1.1 In a glovebox or dry environment, weigh exactly equimolar amounts of IPA and MPD (e.g., 10.000 mmol of each). Critical Step: Step-growth polymerization is highly sensitive to stoichiometric imbalances. Precision is mandatory.
-
1.2 Transfer the monomers to an agate mortar and grind them together continuously for 15–20 minutes until a fine, homogenous powder is achieved.
-
1.3 Transfer the blended powder into a quartz or glass polymerization ampoule/reactor.
Step 2: Stage 1 - Oligomerization
-
2.1 Place the reactor into the tube furnace. Purge the system with N₂ for 15 minutes at room temperature to remove all oxygen.
-
2.2 Under a continuous, gentle N₂ flow, ramp the temperature to 260 °C at a rate of 10 °C/min.
-
2.3 Hold the temperature at 260 °C for exactly 1 hour[2].
-
Mechanism: At this temperature, MPD melts and reacts with the solid IPA. The elimination of water initiates the formation of amide bonds, yielding oligo(m-phenyleneisophthalamide). The N₂ flow assists in sweeping away the initial water vapor.
-
Step 3: Stage 2 - Solid-State Polycondensation
-
3.1 After 1 hour, switch the system from N₂ flow to a dynamic high vacuum (< 0.1 mbar).
-
3.2 Rapidly ramp the temperature to 400 °C (or 370 °C for a more controlled, slower build)[2].
-
3.3 Hold at 400 °C for exactly 1 minute (if using 370 °C, hold for 1 hour).
-
Mechanism: The high temperature increases the mobility of the polymer chain ends within the amorphous regions of the solid matrix[3]. The vacuum aggressively pulls the remaining water out of the matrix, driving the polycondensation forward.
-
-
3.4 Quench the reaction by removing the reactor from the heat zone and allowing it to cool to room temperature under vacuum.
Step 4: Purification
-
4.1 Recover the solid polymer mass. Grind it into a fine powder.
-
4.2 Wash the powder vigorously in boiling distilled water for 2 hours to extract any unreacted monomers or low-molecular-weight cyclic oligomers.
-
4.3 Filter and dry the purified PMIA in a vacuum oven at 120 °C for 24 hours.
Data Presentation & Quality Control
To validate the success of the SSP protocol, the resulting PMIA must be analyzed against established benchmarks.
Table 1: Comparative Analysis of PMIA Synthesis Methods
| Synthesis Method | Monomers | Solvents / Catalysts | Primary Byproduct | Max Inherent Viscosity (dL/g) |
| Interfacial | IPC + MPD | THF, Water | HCl, Halide Salts | ~2.10 |
| Solution | IPC + MPD | DMAc, NMP, LiCl | HCl | ~1.50 |
| Solid-State (SSP) | IPA + MPD | None (Solvent-Free) | H₂O | ~0.55 - 0.76 |
Table 2: Influence of Stage 2 Parameters on PMIA Properties
Data represents typical kinetic outcomes for the direct solid-state synthesis of aramids[2].
| Stage 2 Temperature (°C) | Stage 2 Time | Pressure Condition | Inherent Viscosity (dL/g)* | Polymer State |
| 260 (Stage 1 only) | 1 hour | N₂ Flow | 0.12 | Brittle Oligomer |
| 370 | 60 minutes | Vacuum (<0.1 mbar) | 0.48 | Tough Solid |
| 400 | 1 minute | Vacuum (<0.1 mbar) | 0.55 | Tough Solid |
| 400 | > 5 minutes | Vacuum (<0.1 mbar) | N/A (Insoluble) | Thermal Crosslinking |
*Measured in concentrated sulfuric acid (0.5 g/dL) at 30 °C.
Self-Validating Quality Control Metrics
-
FT-IR Spectroscopy: Confirm the presence of the N-H stretching vibration at ~3429 cm⁻¹ and the C=O (Amide I) stretching vibration at ~1658 cm⁻¹. The disappearance of the broad -OH stretch from the carboxylic acid confirms high conversion[2].
-
Thermal Analysis (DSC/TGA): The synthesized PMIA should exhibit a glass transition temperature ( Tg ) around 275 °C. Thermogravimetric analysis should show no significant weight loss below 400 °C, confirming the absence of trapped solvents and unreacted monomers.
-
Solubility: The resulting polymer should be completely soluble in concentrated sulfuric acid and polar aprotic solvents containing inorganic salts (e.g., DMAc/5% LiCl), proving that the 400 °C heating step did not induce unwanted crosslinking[4].
References
- Zhang, C., Shoji, Y., Higashihara, T., Tsukuda, A., Ochi, T., & Ueda, M. (2011). "Synthesis of Poly(m-phenyleneisophthalamide) by Solid-state Polycondensation of Isophthalic Acid with m-Phenylenediamine." Journal of Polymer Science Part A: Polymer Chemistry.
- Kobashi, K., Kobayashi, K., Yasuda, H., Arimachi, K., Uchida, T., Wakabayashi, K., Yamazaki, S., & Kimura, K. (2009).
- Papaspyrides, C. D., & Vouyiouka, S. N. (2009).
- "Interfacial polymerization of poly (m-phenylene isophthalamide): synthesis, optimization, and performance evaluation for high-temperature insulation and flexible membranes." (2025). Journal of Polymer Research.
Sources
Application Note: Isophthalamide Derivatives as Transmembrane Anion Receptors
Introduction and Mechanistic Principles
Isophthalamide derivatives have emerged as highly effective neutral synthetic receptors for anion recognition and transmembrane transport[1]. Their primary mechanism of action relies on the formation of highly directional hydrogen bonds between the two amide N-H protons and the target anion[1].
However, the efficacy of an isophthalamide receptor is strictly dictated by its conformational state. Free rotation around the amide-aryl bonds allows for syn-anti, anti-anti, and syn-syn conformers. Only the syn-syn conformation provides the convergent hydrogen-bonding cleft necessary for simultaneous coordination of a single anion[2].
To optimize binding affinity and transport efficiency, modern drug development and supramolecular chemistry employ two primary structural modifications:
-
Preorganization: Incorporating intramolecular hydrogen-bond donors/acceptors (e.g., hydroxyl groups on the central aromatic ring) locks the receptor into the active syn-syn conformation, drastically reducing the entropic cost of binding[2].
-
Electronic Tuning: Decorating the peripheral aromatic rings with electron-withdrawing groups (EWGs) such as -F, -CF3, or -SF5 increases the acidity of the amide protons. This polarization strengthens the intermolecular hydrogen bonds with the guest anion, directly correlating with enhanced transmembrane transport rates[1]. Furthermore, fluorinated compounds have been demonstrated to be significantly more effective transporters than their non-fluorinated analogues[3].
Quantitative Profiling of Anion Affinities
The transport efficiency of isophthalamides is typically evaluated via their half-maximal effective concentration (EC50) in liposomal efflux assays, while their thermodynamic binding affinities ( Ka ) are determined via NMR titrations[3].
Table 1: Comparative Binding and Transport Metrics of Isophthalamide Derivatives
| Receptor Modification | Primary Conformation | Target Anion | Binding Affinity ( Ka , M⁻¹) | Transport EC50 (mol%) | Mechanism |
| Unsubstituted (Phenyl) | syn-anti (Dynamic) | Cl⁻ | ~10 - 50 | > 10.0 | Mobile Carrier[1] |
| Fluorinated (4-F-Phenyl) | syn-anti (Dynamic) | Cl⁻ | ~400 - 500 | ~ 1.0 - 2.0 | Mobile Carrier[3] |
| Preorganized (Phenol-OH) | syn-syn (Locked) | Cl⁻ | > 1,000 | < 0.1 | Mobile Carrier[2] |
| Extended Aromatic (Naphthyl) | syn-syn (Aggregated) | Cl⁻ | ~800 | ~ 0.5 | Cooperative / Channel[4] |
Note: Ka values are highly solvent-dependent. Data reflects competitive aqueous/organic mixtures (e.g., DMSO-d6/0.5% H2O) to mimic physiological membrane interfaces.
Experimental Workflows & Self-Validating Protocols
Protocol A: Determination of Association Constants ( Ka ) via ¹H NMR Titration
To accurately quantify the thermodynamic binding affinity between the isophthalamide receptor (Host) and the anion (Guest), a constant-host-concentration NMR titration is employed.
Causality & Self-Validation: A common pitfall in titrations is the dilution of the host, which complicates non-linear regression analysis. By dissolving the titrant (Guest) directly into a stock solution of the Host, the receptor concentration remains perfectly constant throughout the experiment, isolating the chemical shift changes strictly to the binding event[5].
Step-by-Step Methodology:
-
Host Solution Preparation: Prepare 2.0 mL of a 5.0 mM solution of the isophthalamide derivative in DMSO-d6 containing 0.5% H2O. Rationale: The trace water provides a competitive hydrogen-bonding environment, preventing the overestimation of binding constants that occurs in strictly non-polar solvents[3].
-
Guest Solution Preparation: Prepare 1.0 mL of a 50.0 mM solution of the target anion (e.g., Tetrabutylammonium chloride, TBACl) using the 5.0 mM Host Solution as the solvent[5].
-
Baseline Acquisition: Transfer 500 µL of the Host Solution to an NMR tube and acquire a baseline ¹H NMR spectrum (typically at 300 or 400 MHz)[1].
-
Sequential Titration: Add precise aliquots (e.g., 5 µL, 10 µL, 20 µL) of the Guest Solution to the NMR tube. Invert the tube 5 times to ensure complete equilibration.
-
Data Tracking: Acquire a spectrum after each addition. Track the downfield chemical shift ( Δδ ) of the isophthalamide N-H protons, which deshield upon hydrogen bonding with the anion[1].
-
Isotherm Fitting: Plot Δδ against the Guest concentration. Fit the data to a 1:1 binding isotherm using non-linear regression software (e.g., WinEQNMR2) to extract the Ka [6].
Workflow for constant-host-concentration 1H NMR Titration to determine anion binding affinity.
Protocol B: Liposomal Chloride Efflux Assay (ISE Method)
This assay evaluates the ability of the isophthalamide derivative to transport chloride across a lipid bilayer via a Cl⁻/NO₃⁻ antiport mechanism[4].
Causality & Self-Validation: 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) is used because it closely mimics the fluidity of mammalian cell membranes. To ensure the assay is self-validating, a detergent (Triton X-100) is added at the end of every run. This lyses all vesicles, releasing the remaining encapsulated chloride to establish a true 100% efflux baseline, correcting for any batch-to-batch variations in vesicle loading[4].
Step-by-Step Methodology:
-
Lipid Film Hydration: Dissolve POPC in chloroform, dry under a gentle nitrogen stream, and place under vacuum for 4 hours to form a thin lipid film. Hydrate the film with an internal buffer (489 mM NaCl, 5 mM sodium phosphate, pH 7.2)[4].
-
Vesicle Extrusion: Subject the lipid suspension to 9 freeze-thaw cycles (liquid nitrogen / 37°C water bath) to ensure unilamellarity. Extrude the suspension 21 times through a 200 nm polycarbonate membrane to yield uniform Large Unilamellar Vesicles (LUVs)[4].
-
External Buffer Exchange: Dialyze the LUVs against the external buffer (489 mM NaNO₃, 5 mM sodium phosphate, pH 7.2) or pass through a Sephadex G-25 size-exclusion column to remove unencapsulated chloride[4]. Rationale: Nitrate is used externally because it is sufficiently lipophilic to exchange with chloride, facilitating the antiport cycle[4].
-
Baseline Monitoring: Suspend the vesicles in the external buffer and insert a Chloride Ion-Selective Electrode (ISE). Monitor for 60 seconds to ensure a stable baseline (0% efflux).
-
Transporter Addition: At t=60 s, inject the isophthalamide derivative (dissolved in a minimal volume of DMSO, typically 1-2 mol% relative to lipid concentration). Record the real-time chloride efflux[1].
-
Lysis and Calibration: At t=300 s, add 50 µL of 10% Triton X-100 to lyse the vesicles. The resulting ISE reading represents 100% chloride release. Normalize the transport curve against this maximum value.
Step-by-step workflow of the Liposomal Chloride Efflux Assay using an Ion-Selective Electrode.
References
-
[1] Simple isophthalamides/dipicolineamides as active transmembrane anion transporters. SciSpace.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFskze5A8-AKPf0GhGZleMlIcFz3rrZtAaFIpRK6aZaLJudoBHlt6Vtz_FGa_SX7Liq5D3KwWcUlrB1JzSzVDfYgjZutqQ2IfzxUKemkTjBTIpPVc5560G6pOCmB1Fw1HkkjOp2cZGetYMpqRVrg6sH4MFZC8y8L4unsPaZLFDwN7q8lX9UqtCV1oaivQypD9ZWeQv7]
-
[3] Anion Transporters and Biological Systems. Accounts of Chemical Research, ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7lP8opDbEUMUmaljJk9higPwd6_WDdSGSsNmI5XQoLVZovc4hVF17p-S4xImQmQcrH3SaUPX9PXpsDQvY8f9whJkqvGUcotpKK7YsJH3-wXLfNj-MwJNBq5smZ7VV571Wec50FQ==]
-
[4] Aromatic isophthalamides aggregate in lipid bilayers: evidence for a cooperative transport mechanism. Organic & Biomolecular Chemistry, RSC Publishing.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCxy6nny6dXX1dH_jm5UklQIwxzigIhg9Eu6GID3x-vAaZO8sbkLCdDdEmQRwAruy6aQTe064Mu-TjCFzHTL-mByma-pdvkq71PKmbNXLhK4mhuysMutSXmKevki1eSN9RrJrUtfNaVffXAIs6oXw1qY-HDB6X6oLO]
-
[5] Anion Recognition by a Macrobicycle Based on a Tetraoxadiaza Macrocycle and an Isophthalamide Head Unit. The Journal of Organic Chemistry, ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpICW4e6QX3EpuXwWufjaR1ik9jtPA-viJo-tG9X6U1pXuARgCK4gOaIrsAjI4dq9iExiI8Nlw1IByAtAI39nt6A5ZUJzoqqREq8BjogMWMm3ibUYayMDlTQrnE_NEgcVkEfUfdg==]
-
[2] Stimulus-Controlled Anion Binding and Transport by Synthetic Receptors. PMC - NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFi7LY5Q5avT8YtoGIUmo0lQBQRqlBa7pevK4kTZIXa5avUgf_SdB2oodV4m2ejFRNTQiF-DglULMRhtidBFezQYPl_mYTna1cZsGKRdfL_wb71QMLaAt5SHDoaGUAdic-CqDJTcb1Klk_SwlH]
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[6] Aromatic isophthalamides aggregate in lipid bilayers: evidence for a cooperative transport mechanism. The Royal Society of Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXaXeDfXBlV4H4JPoGk2ofQ1ADKB12u-Mc5eMlcTDtWmBLBEEKwnzRSObx4Jct6r2jeDtx7qRE5E_4s2DW451jCWgJkdWpbCc4PRJZPKyZUS2TLR8a5-reK4jwzd1mdWBR2vLH4s2zf76IlSaW071vQMPpy1J3CHCp]
Sources
- 1. scispace.com [scispace.com]
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- 3. pubs.acs.org [pubs.acs.org]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.rsc.org [pubs.rsc.org]
Advanced High-Temperature Insulation Using Poly(m-phenylene isophthalamide) (PMIA)
Executive Summary
Poly(m-phenylene isophthalamide) (PMIA)—a premier meta-aramid polymer—is renowned for its exceptional thermal stability, mechanical robustness, and chemical resistance. While traditionally used in aerospace and industrial protective apparel, PMIA offers critical utility for researchers and drug development professionals. Specifically, it serves as an advanced material for high-temperature sterile filtration of active pharmaceutical ingredients (APIs) and as a low-dielectric thermal insulator for sensitive inline bioreactor sensors. This application note details the synthesis, characterization, and advanced fabrication protocols of PMIA tailored for extreme-environment biopharmaceutical applications.
Physicochemical & Thermal Profiling
The extreme thermal resistance of PMIA is derived from the high bond dissociation energies of its C-N and C-C bonds, coupled with a rigid polymer backbone and extensive intermolecular hydrogen bonding[1]. Commercial PMIA cannot be melt-processed because its melting point (380–390 °C) is perilously close to its decomposition threshold[2].
To guide material selection for specific bioprocessing environments, the quantitative thermal and electrical data of PMIA variants are summarized below.
Table 1: Thermal and Dielectric Properties of PMIA Variants
| Material Variant | 5% Mass Loss Temp ( T5 ) | Glass Transition ( Tg ) | Tensile Strength | Dielectric Constant (1 Hz) | Primary Application |
| Commercial PMIA | 419 °C[1] | 272 °C[1] | ~25.0 MPa[3] | 3.44[3] | Standard thermal barriers |
| Co-PMIA (Ether modified) | 445 °C[4] | 267 °C[4] | >20.0 MPa | N/A | Flexible high-temp gaskets |
| Porous PMIA (18 wt%) | 320 °C (Initial)[5] | N/A | 18.5 MPa[5] | 1.76[5] | Sensor insulation |
| PMIA/PAN Coaxial Fiber | >350 °C | N/A | 9.8 MPa[6] | N/A | Sterile exhaust filtration |
Workflow Visualization
The following diagram illustrates the end-to-end processing pipeline—from monomer synthesis to final pharmaceutical application.
Workflow of PMIA synthesis and fabrication for high-temperature pharmaceutical applications.
Experimental Protocols
Protocol 1: Synthesis of PMIA via Interfacial Polycondensation
Expertise & Causality: Because PMIA's melting point borders on its thermal decomposition temperature, traditional high-temperature melt polymerization inevitably leads to cross-linking and intractable polymer degradation[7]. Interfacial polycondensation circumvents this limitation by executing the reaction at the boundary of two immiscible solvents at room temperature. This kinetically traps the growing polymer chains, ensuring high molecular weight without thermal breakdown[3].
Materials:
-
m-Phenylenediamine (MPD, aqueous phase)
-
Isophthaloyl chloride (IPC, organic phase)
-
Tetrahydrofuran (THF)
-
Acid acceptor (e.g., Na₂CO₃)
Step-by-Step Methodology:
-
Aqueous Phase Preparation: Dissolve MPD in deionized water. Add an equimolar amount of Na₂CO₃. Causality: The acid acceptor neutralizes the HCl byproduct generated during polyamidation, preventing the protonation of MPD which would otherwise halt the reaction[2].
-
Organic Phase Preparation: Dissolve IPC in anhydrous THF.
-
Polymerization: Rapidly inject the organic phase into the aqueous phase under high-shear mechanical stirring (e.g., 10,000 rpm). Causality: High shear maximizes the interfacial surface area between the immiscible phases, driving rapid chain propagation and maximizing yield[3].
-
Purification: Recover the precipitated PMIA slurry. Wash sequentially with hot water and methanol to remove unreacted monomers and inorganic salts.
-
Drying: Dry the polymer in a vacuum oven at 80 °C for 24 hours.
Self-Validation System: Dissolve a 0.5 g/dL sample of the synthesized PMIA in 95% sulfuric acid and measure the intrinsic viscosity using a Cannon-Fenske viscometer. An intrinsic viscosity of ≥ 2.1 dL/g confirms the successful synthesis of a high-molecular-weight, fiber-forming polymer[3].
Protocol 2: Fabrication of Low-Dielectric Porous PMIA Films
Expertise & Causality: Dense PMIA films possess a dielectric constant of ~3.44[3]. When used to insulate inline bioprocessing sensors (e.g., capacitance probes for cell density), this high dielectric constant can cause parasitic capacitance and signal latency. By introducing nanoscale air voids (air has a dielectric constant of ~1.0) via wet phase inversion, the overall dielectric constant is drastically reduced[5].
Step-by-Step Methodology:
-
Dope Preparation: Dissolve 18 wt% PMIA and 5 wt% Lithium Chloride (LiCl) in N,N-dimethylacetamide (DMAc). Causality: PMIA's rigid backbone and strong hydrogen bonding make it difficult to dissolve. LiCl acts as a complexing agent that disrupts these intermolecular hydrogen bonds, significantly enhancing solubility[5].
-
Degassing: Subject the dope solution to ultrasonic degassing for 30 minutes to remove trapped microbubbles that could cause macroscopic structural defects.
-
Casting: Cast the solution onto a clean glass substrate using a doctor blade set to a 200 µm clearance.
-
Phase Inversion: Immediately immerse the cast film into a water coagulation bath maintained at 35 °C. Causality: The 35 °C temperature provides the optimal thermodynamic driving force for solvent (DMAc) and non-solvent (water) exchange, promoting the formation of uniform, nanoscale pores rather than large, mechanically weak macrovoids[5].
-
Harvesting: Remove the solidified porous film and dry under vacuum at 60 °C.
Self-Validation System: Measure the dielectric constant of the film at 1 Hz using an impedance analyzer. A successful phase inversion will yield a dielectric constant of ≤ 1.76 (an approximate 48% reduction from standard PMIA)[5].
Protocol 3: Coaxial Electrospinning of PMIA/PAN Nanofibrous Membranes
Expertise & Causality: While PMIA is exceptionally thermally stable, pure PMIA nanofibers can be brittle, making them difficult to handle in the high-pressure filtration housings used for sterile exhaust filtration in API synthesis. Coaxial electrospinning with a Polyacrylonitrile (PAN) shell creates a core-sheath structure. This imparts uniform axial alignment and superior mechanical tensile strength while maintaining the extreme thermal resistance of the PMIA core[6].
Step-by-Step Methodology:
-
Solution Preparation:
-
Core Dope: 15 wt% PMIA in DMAc/LiCl.
-
Shell Dope: 10 wt% PAN in N,N-Dimethylformamide (DMF).
-
-
Apparatus Setup: Load the dopes into separate syringe pumps connected to a concentric coaxial spinneret. Set the core flow rate to 0.3 mL/h and the shell flow rate to 0.8 mL/h.
-
Electrospinning: Apply a high-voltage field of 20 kV between the spinneret and a grounded rotating drum collector positioned 15 cm away. Causality: The high voltage overcomes the surface tension of the core-shell droplet, initiating a Taylor cone that stretches into continuous, ultra-fine nanofibers[8]. The rotating drum ensures axial alignment of the fibers, maximizing tensile strength along the orientation direction[6].
-
Thermal Curing: Heat-treat the collected membrane at 150 °C for 1 hour to relieve residual internal stresses from the rapid whipping instability of the electrospinning process.
Self-Validation System: Mount the membrane in a dead-end filtration test cell. A successfully spun coaxial membrane will exhibit a highly favorable pressure drop of < 25 Pa while maintaining > 99% filtration efficiency against microbial contaminants (e.g., B. subtilis)[6].
References
-
Heteroaromatic Polyamides with Improved Thermal and Mechanical Properties. MDPI - Polymers. Available at:[Link]
- Poly-meta-phenylene isophthalamides.Google Patents (US3287324A).
-
Interfacial polymerization of poly (m-phenylene isophthalamide): synthesis, optimization, and performance evaluation for high-temperature insulation and flexible membranes. Journal of Polymer Research. Available at:[Link]
-
Interfacial properties and thermal stability of modified poly(m-phenylene isophthalamide) thin films. Surface and Interface Analysis. Available at:[Link]
-
Poly[N,N′-(1,3-phenylene)isophthalamide] Chemical Properties and Uses. LookChem. Available at:[Link]
-
Preparation of Porous Poly (M-Phenylene Isophthalamide) Films with Reduced Dielectric Constants Using Wet Phase Inversion Method Optimization and Performance Evaluation. Beijing Institute of Technology. Available at: [Link]
-
Electrospinning and Electrospun Nanofibers: Methods, Materials, and Applications. Chemical Reviews (PMC). Available at:[Link]
-
Highly oriented poly (m‐phenylene isophthalamide)/polyacrylonitrile based coaxial nanofibers integrated with electrospun polyacrylonitrile‐silver nanoparticle: Application in air filtration of particulate and microbial contaminants. Journal of Applied Polymer Science. Available at:[Link]
Sources
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- 2. Cas 25765-47-3,POLY[N,N'-(1,3-PHENYLENE)ISOPHTHALAMIDE] | lookchem [lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of Porous Poly (M-Phenylene Isophthalamide) Films with Reduced Dielectric Constants Using Wet Phase Inversion Method Optimization and Performance Evaluation [journal.bit.edu.cn]
- 6. Highly oriented poly ( m‐phenylene isophthalamide)/polyacrylonitrile based coaxial nanofibers integrated with electrospun polyacrylonitrile‐silver nanoparticle: Application in air filtration of particulate and microbial contaminants (2022) | Berly Robert | 11 Citations [scispace.com]
- 7. US3287324A - Poly-meta-phenylene isophthalamides - Google Patents [patents.google.com]
- 8. Electrospinning and Electrospun Nanofibers: Methods, Materials, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
Antimicrobial Activity Testing of Isophthalamide Derivatives: From Mechanistic Design to Minimum Inhibitory Concentration (MIC) Profiling
Executive Summary
The rapid emergence of antimicrobial resistance (AMR) necessitates the development of novel synthetic scaffolds capable of bypassing traditional bacterial defense mechanisms. Isophthalamide derivatives have recently gained significant traction in medicinal chemistry due to their highly tunable structure and dual antimicrobial and anticancer properties 1. This application note provides a comprehensive, self-validating framework for evaluating the in vitro antimicrobial efficacy of these compounds, focusing on the gold-standard Minimum Inhibitory Concentration (MIC) assay.
Mechanistic Rationale: Why Isophthalamides?
Structurally, the isophthalamide core features two inward-pointing amide groups that act as powerful hydrogen-bond donors. This topological arrangement allows them to function as highly effective supramolecular anion receptors [[2]](). In the context of drug-resistant pathogens, these derivatives can be strategically designed to mimic the binding pocket of glycopeptide antibiotics (e.g., vancomycin). By recognizing and binding to altered cell wall precursors—such as the D-Ala-D-Lac depsipeptide found in Vancomycin-Resistant Enterococci (VRE)—isophthalamide derivatives disrupt critical cell wall synthesis pathways 3.
Fig 1. Mechanistic pathway of isophthalamide derivatives targeting vancomycin-resistant bacteria.
Pre-Analytical Considerations & Causality
Before executing the MIC assay, several physiochemical properties of isophthalamide derivatives must be addressed to ensure the trustworthiness of the resulting data:
-
Solvent Selection & Toxicity: Isophthalamides possess significant hydrophobic character, often rendering them insoluble in purely aqueous media. Compounds must first be dissolved in 100% Dimethyl Sulfoxide (DMSO). Causality: The final concentration of DMSO in the assay well must strictly remain ≤ 1% (v/v). Concentrations exceeding this threshold induce solvent-mediated bacterial membrane stress, artificially lowering the MIC and producing false-positive efficacy data.
-
Media Optimization: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is mandatory 4. Causality: The physiological concentrations of divalent cations (Ca 2+ , Mg 2+ ) in CAMHB stabilize the bacterial outer membrane, ensuring that any observed antimicrobial activity is solely due to the isophthalamide derivative's mechanism of action rather than media-induced osmotic fragility.
Standardized Broth Microdilution Protocol
This protocol is designed as a self-validating system, incorporating internal controls to ensure rigorous adherence to Clinical and Laboratory Standards Institute (CLSI) guidelines [[5]]().
Phase 1: Preparation of the 96-Well Plate
-
Media Dispensing: Dispense 50 µL of sterile CAMHB into columns 2 through 12 of a 96-well round-bottom microtiter plate 6.
-
Drug Addition: Add 100 µL of the working isophthalamide solution (prepared in CAMHB at 2× the highest desired final testing concentration) into the wells of Column 1.
-
Serial Dilution: Using a multichannel pipette, transfer 50 µL from Column 1 to Column 2. Mix thoroughly by pipetting up and down 6–8 times. Repeat this 2-fold serial dilution up to Column 10. Discard 50 µL from Column 10 to equalize well volumes 6.
-
Note: Column 11 is the Positive Growth Control (Bacteria + Media). Column 12 is the Negative Sterility Control (Media only).
-
Phase 2: Inoculum Standardization (The Self-Validating Step)
-
Suspension: Select 3–5 isolated colonies of the test organism from an overnight agar plate. Suspend in sterile 0.85% saline to match a 0.5 McFarland turbidity standard (approximately 1.5×108 CFU/mL).
-
Dilution: Dilute this suspension 1:150 in CAMHB to create the working inoculum ( 1×106 CFU/mL).
-
Retrospective Plating (Critical): To validate the assay, perform a serial dilution of the working inoculum and plate 100 µL of the 10−3 dilution onto non-selective agar. Following overnight incubation, colony counts must reflect the target starting inoculum. If the count deviates by more than 0.5 log, the MIC data must be discarded.
Phase 3: Inoculation and Incubation
-
Inoculation: Add 50 µL of the working inoculum to Columns 1 through 11. The final bacterial concentration in each test well is now 5×105 CFU/mL 5.
-
Incubation: Seal the plate with a breathable membrane and incubate statically at 37°C for 16–20 hours 4.
Fig 2. Step-by-step workflow for the broth microdilution MIC assay of synthetic derivatives.
Quantitative Data Presentation
The MIC is recorded as the lowest concentration of the isophthalamide derivative that completely inhibits visible bacterial growth. Below is a structured representation of expected MIC profiles for a library of synthesized isophthalamide derivatives against standard ESKAPE pathogens.
| Compound ID | Substitution Pattern | S. aureus (MRSA) MIC (µg/mL) | E. faecium (VRE) MIC (µg/mL) | E. coli MIC (µg/mL) | Cytotoxicity (IC 50 µg/mL) |
| Iso-01 | Unsubstituted | >128 | >128 | >128 | >200 |
| Iso-02 | 4-Chloro | 32 | 64 | >128 | 150 |
| Iso-03 | 4-Fluoro | 16 | 32 | 128 | 180 |
| Iso-04 | Bis-hydrazinyl | 4 | 8 | 64 | >200 |
| Vancomycin | Control | 1 | >128 | >128 | N/A |
Data Interpretation: Halogenation (Iso-02, Iso-03) generally increases lipophilicity, improving cell wall penetration in Gram-positive strains. The bis-hydrazinyl derivative (Iso-04) demonstrates potent activity against VRE, validating the hypothesis that optimized isophthalamides can successfully bind altered D-Ala-D-Lac precursors.
Quality Control & Troubleshooting
-
Precipitation in Test Wells: If the isophthalamide derivative precipitates upon introduction to the aqueous CAMHB, the resulting MIC will be artificially high. Resolution: Incorporate a biologically inert surfactant (e.g., 0.002% Polysorbate 80) into the media, ensuring a surfactant-only control is run parallel to rule out synergistic toxicity.
-
"Skipped" Wells: A phenomenon where bacterial growth is observed at higher drug concentrations but not at lower ones. Resolution: This almost exclusively points to inadequate mixing during the serial dilution phase (Step 3) or compound insolubility. The assay must be discarded and repeated.
-
Contaminated Sterility Control: Turbidity in Column 12 invalidates the entire plate. Resolution: Review aseptic techniques and autoclave all media prior to use.
References
-
In vitro anticancer potentiality and molecular modelling study of novel amino acid derivatives based on N1,N3-bis-(1-hydrazinyl-1-oxopropan-2-yl) isophthalamide - PMC Source: National Institutes of Health (nih.gov) URL:[Link]
-
Synthesis, Structural Elucidation and Anion Binding Studies of Isophthalamide Derivatives as Potential Receptor for Chromate Anions Source: ResearchGate (researchgate.net) URL:[Link]
-
Anion Recognition and Antimicrobial Activity of Vancomycin Mimics Source: University of Bristol Research Portal (bris.ac.uk) URL:[Link]
-
Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC Source: National Institutes of Health (nih.gov) URL:[Link]
-
Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC Source: National Institutes of Health (nih.gov) URL:[Link]
Sources
- 1. In vitro anticancer potentiality and molecular modelling study of novel amino acid derivatives based on N1,N3-bis-(1-hydrazinyl-1-oxopropan-2-yl) isophthalamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 4. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Isophthalamide Compounds in Drug Delivery Systems
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of isophthalamide-based polymers in advanced drug delivery systems. This document outlines the rationale, synthesis, characterization, and evaluation of these promising biomaterials, offering both theoretical insights and practical, step-by-step protocols.
Introduction: The Merits of Isophthalamide-Based Polymers for Drug Delivery
Isophthalamide-based polymers, a class of aromatic polyamides (aramids), are emerging as highly versatile platforms for drug delivery. Their rigid backbone, interspersed with flexible linkages, imparts a unique combination of mechanical strength, thermal stability, and chemical resistance.[1][2] These inherent properties, coupled with the potential for chemical modification, allow for the design of sophisticated drug carriers, including nanoparticles and hydrogels, with tunable drug release profiles and targeting capabilities.[3][4]
The isophthalamide linkage provides a robust and stable core, while the incorporation of functional monomers can introduce stimuli-responsive behavior, such as pH or redox sensitivity, enabling targeted drug release in specific microenvironments like tumors or inflamed tissues.[4] Furthermore, the biocompatibility of certain isophthalamide derivatives has been investigated, suggesting their potential for safe in vivo applications.[3][5]
This guide will delve into the practical aspects of working with isophthalamide-based drug delivery systems, from their synthesis and drug loading to their comprehensive characterization and evaluation.
PART 1: Synthesis of Isophthalamide-Based Drug Delivery Systems
The synthesis of isophthalamide-based polymers for drug delivery can be tailored to achieve desired properties such as molecular weight, solubility, and stimuli-responsiveness. The choice of monomers and polymerization technique is critical in determining the final characteristics of the drug carrier.
Protocol 1: Synthesis of a pH-Responsive Poly(L-lysine isophthalamide) Copolymer
This protocol describes the synthesis of a biodegradable, pH-responsive polymer based on poly(L-lysine isophthalamide), which can be further modified for drug conjugation and nanoparticle formulation.[4]
Materials:
-
Isophthaloyl dichloride
-
Nε-carbobenzyloxy-L-lysine (Nε-Z-L-lysine)
-
Triethylamine (TEA)
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Hydrobromic acid (HBr) in acetic acid (33 wt%)
-
Diethyl ether
-
Dialysis tubing (MWCO 3.5 kDa)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Monomer Preparation: Dissolve Nε-Z-L-lysine and triethylamine in anhydrous DMAc in a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet. Cool the solution to 0°C in an ice bath.
-
Polycondensation: Slowly add a solution of isophthaloyl dichloride in anhydrous DMAc to the cooled monomer solution under a nitrogen atmosphere with vigorous stirring.
-
Polymerization: Allow the reaction to proceed at 0°C for 2 hours and then at room temperature for 24 hours.
-
Precipitation and Washing: Precipitate the resulting polymer by pouring the reaction mixture into a large excess of water. Collect the precipitate by filtration and wash it extensively with water and then with ethanol to remove unreacted monomers and oligomers.
-
Drying: Dry the polymer under vacuum at 40°C to a constant weight.
-
Deprotection: To expose the primary amine groups and render the polymer pH-responsive, dissolve the polymer in a minimal amount of DMAc and treat it with a solution of HBr in acetic acid. Stir the mixture for 1 hour at room temperature.
-
Final Precipitation and Purification: Precipitate the deprotected polymer by adding the reaction mixture to a large volume of diethyl ether. Collect the precipitate, dissolve it in deionized water, and dialyze it against deionized water for 48 hours to remove any remaining impurities.
-
Lyophilization: Lyophilize the purified polymer solution to obtain the final poly(L-lysine isophthalamide) as a white, fluffy solid.
Causality Behind Experimental Choices:
-
Anhydrous Conditions and Nitrogen Atmosphere: The use of anhydrous solvent and a nitrogen atmosphere is crucial to prevent the hydrolysis of the highly reactive isophthaloyl dichloride, which would otherwise terminate the polymerization reaction.
-
Low-Temperature Initiation: Starting the reaction at 0°C helps to control the initial exothermic reaction and promotes the formation of a higher molecular weight polymer.
-
Deprotection Step: The removal of the carbobenzyloxy (Z) protecting group from the lysine side chains is essential to unmask the primary amines, which can then be protonated at acidic pH, leading to the desired pH-responsive behavior.[4]
Workflow for Synthesis of pH-Responsive Poly(L-lysine isophthalamide)
Caption: Workflow for synthesizing pH-responsive isophthalamide polymer.
PART 2: Formulation of Isophthalamide-Based Drug Delivery Systems
Isophthalamide polymers can be formulated into various drug delivery platforms, with nanoparticles and hydrogels being the most common. The choice of formulation technique depends on the polymer's properties and the drug to be encapsulated.
Protocol 2: Preparation of Isophthalamide Nanoparticles by Nanoprecipitation
Nanoprecipitation, also known as the solvent displacement method, is a straightforward technique for preparing polymeric nanoparticles and is suitable for encapsulating hydrophobic drugs.[6]
Materials:
-
Synthesized isophthalamide polymer
-
Hydrophobic drug (e.g., paclitaxel, curcumin)
-
Acetone (or other suitable water-miscible organic solvent)
-
Deionized water
-
Surfactant (e.g., Pluronic F-127, Poloxamer 188) (optional)
-
Magnetic stirrer
-
Ultrasonic bath/probe sonicator
Procedure:
-
Organic Phase Preparation: Dissolve the isophthalamide polymer and the hydrophobic drug in acetone to form a clear solution.
-
Aqueous Phase Preparation: Prepare an aqueous solution, which may contain a surfactant to improve nanoparticle stability.
-
Nanoprecipitation: Add the organic phase dropwise to the aqueous phase under moderate magnetic stirring. The rapid diffusion of the solvent into the aqueous phase leads to the precipitation of the polymer and the formation of nanoparticles.
-
Solvent Evaporation: Continue stirring the suspension for several hours at room temperature to allow for the complete evaporation of the organic solvent.
-
Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Remove the supernatant containing the unencapsulated drug and residual surfactant.
-
Resuspension and Storage: Resuspend the nanoparticles in deionized water or a suitable buffer. For long-term storage, the nanoparticle suspension can be lyophilized.
Causality Behind Experimental Choices:
-
Choice of Solvent System: The organic solvent must be miscible with water to allow for rapid diffusion, which is the driving force for nanoprecipitation. Acetone is a common choice due to its high volatility and miscibility with water.[7]
-
Stirring Rate: A moderate and consistent stirring rate is important to ensure uniform mixing and the formation of nanoparticles with a narrow size distribution.
-
Optional Surfactant: The inclusion of a surfactant can prevent the aggregation of nanoparticles during their formation and storage by providing steric or electrostatic stabilization.[8]
Protocol 3: Drug Loading into Isophthalamide Hydrogels
Hydrogels can be loaded with drugs either during or after their formation. The swelling-diffusion method is a common post-loading technique.[9]
Materials:
-
Pre-formed isophthalamide hydrogel
-
Hydrophilic drug (e.g., doxorubicin hydrochloride, insulin)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Shaker or orbital incubator
Procedure:
-
Equilibration: Place a known weight of the dried hydrogel in a defined volume of PBS to allow it to swell to equilibrium.
-
Drug Solution Preparation: Prepare a concentrated solution of the hydrophilic drug in the same buffer used for swelling.
-
Drug Loading: Immerse the swollen hydrogel in the drug solution.
-
Incubation: Gently agitate the hydrogel in the drug solution at a controlled temperature for a specific period (e.g., 24-48 hours) to allow the drug to diffuse into the hydrogel matrix.
-
Washing: Briefly wash the surface of the drug-loaded hydrogel with fresh buffer to remove any non-encapsulated, surface-adsorbed drug.
-
Drying: The drug-loaded hydrogel can be used in its swollen state or dried for later use.
Causality Behind Experimental Choices:
-
Pre-swelling the Hydrogel: Swelling the hydrogel before drug loading opens up the polymer network, facilitating the diffusion of the drug into the matrix.[9]
-
Concentrated Drug Solution: Using a concentrated drug solution creates a high concentration gradient, which drives the diffusion of the drug into the hydrogel, leading to higher loading efficiency.
-
Gentle Agitation: Agitation ensures a uniform distribution of the drug in the surrounding solution and promotes efficient diffusion into the hydrogel.
PART 3: Characterization of Isophthalamide-Based Drug Delivery Systems
Thorough characterization is essential to ensure the quality, efficacy, and safety of the formulated drug delivery system.
Table 1: Key Characterization Techniques for Isophthalamide Drug Delivery Systems
| Parameter | Technique(s) | Principle | Typical Information Obtained |
| Particle Size and Size Distribution | Dynamic Light Scattering (DLS) | Measures the fluctuations in scattered light intensity due to the Brownian motion of particles. | Mean hydrodynamic diameter, polydispersity index (PDI). |
| Surface Charge | Zeta Potential Measurement | Measures the electrophoretic mobility of particles in an electric field. | Indicates the stability of the nanoparticle suspension and potential for cellular interaction. |
| Morphology | Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM) | Provides high-resolution images of the nanoparticles or hydrogel structure. | Visual confirmation of size, shape, and surface topography. |
| Drug Loading and Encapsulation Efficiency | UV-Vis Spectroscopy, High-Performance Liquid Chromatography (HPLC) | Quantifies the amount of drug encapsulated within the carrier. | Drug loading content (%) and encapsulation efficiency (%). |
| Physical State of Drug | Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD) | Analyzes the thermal properties and crystalline structure of the drug within the carrier. | Determines if the drug is in an amorphous or crystalline state. |
Workflow for Characterization of Isophthalamide Nanoparticles
Caption: A typical workflow for the comprehensive characterization of drug-loaded isophthalamide nanoparticles.
PART 4: In Vitro and In Vivo Evaluation
Evaluating the drug release profile and biological performance of the isophthalamide-based drug delivery system is a critical step in its development.
Protocol 4: In Vitro Drug Release Study
This protocol describes a typical in vitro drug release study using a dialysis method, which is suitable for both nanoparticles and hydrogels.[10]
Materials:
-
Drug-loaded isophthalamide nanoparticles or hydrogel
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
-
Release medium (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and endosomal conditions)
-
Shaking water bath or incubator
-
Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Sample Preparation: Place a known amount of the drug-loaded formulation into a dialysis bag.
-
Dialysis Setup: Seal the dialysis bag and immerse it in a known volume of the release medium in a container.
-
Incubation: Place the container in a shaking water bath at 37°C.
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Drug Quantification: Analyze the drug concentration in the collected samples using a suitable analytical method.
-
Data Analysis: Calculate the cumulative percentage of drug released over time.
Causality Behind Experimental Choices:
-
Choice of MWCO: The MWCO of the dialysis membrane should be large enough to allow the free diffusion of the released drug but small enough to retain the nanoparticles or hydrogel.
-
Sink Conditions: Maintaining sink conditions (i.e., the concentration of the drug in the release medium is significantly lower than its saturation solubility) is important to ensure that the release rate is not limited by the solubility of the drug in the medium.[11]
-
pH Variation: Using release media with different pH values can help to evaluate the stimuli-responsive nature of the drug delivery system.[10][12]
In Vivo Evaluation Considerations
In vivo studies are essential to assess the biocompatibility, pharmacokinetics, and therapeutic efficacy of the isophthalamide-based drug delivery system in a living organism.[13]
Key Aspects of In Vivo Evaluation:
-
Animal Model Selection: The choice of animal model should be relevant to the disease being studied. Common models include mice and rats.[13]
-
Biocompatibility Assessment: This involves evaluating the local and systemic toxicity of the formulation through histological analysis of tissues and monitoring for signs of inflammation or adverse reactions.[5][14]
-
Pharmacokinetic Studies: These studies determine the absorption, distribution, metabolism, and excretion (ADME) of the drug-loaded carrier. This typically involves collecting blood samples at various time points and analyzing the drug concentration.
-
Biodistribution Studies: These studies track the accumulation of the drug delivery system in different organs and tissues, often using fluorescently or radioactively labeled carriers.
-
Efficacy Studies: The therapeutic effect of the drug-loaded formulation is evaluated in a relevant disease model and compared to the free drug and a control group.
Conclusion and Future Perspectives
Isophthalamide-based polymers represent a promising and versatile platform for the development of advanced drug delivery systems. Their robust chemical nature, combined with the potential for tailored functionality, offers significant advantages in controlling drug release and targeting specific tissues. The protocols and guidelines presented in this document provide a solid foundation for researchers to explore and optimize these systems for various therapeutic applications. Future research will likely focus on developing more sophisticated stimuli-responsive isophthalamide systems, exploring their potential for combination therapies, and conducting comprehensive preclinical and clinical studies to translate these promising materials into effective clinical solutions.
References
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Fan, Y., Li, Z., & Wei, J. (2021). Application of Aramid Nanofibers in Nanocomposites: A Brief Review. Polymers, 13(18), 3071. [Link]
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- Functionalized Aramid Fibers and Composites for Protective Applications: A Review. (2021).
- Chen, et al. (2009). pH-responsive polymers for cytoplasmic drug delivery.
- Polymeric Drug Delivery Systems: Chemical Design, Functionalization, and Biomedical Applic
- Abd El-Ghaffar, M. A., & Hashem, M. S. (2023). Advanced Polymers for Biomedical Applications: Mini Review. Biomedical Journal of Scientific & Technical Research, 48(4).
- Nanotechnology for Novel Drug Delivery: A Systematic Review of Classification, Preparation, Characterization, and Applications of Nanoparticles in Drug Delivery. (2023). Biosciences Biotechnology Research Asia.
- Nanoparticles in Drug Delivery: The Complete Guide. (2025).
- Nanoparticles for Drug Delivery. (n.d.). Taylor & Francis Group.
- One Surface Treatment, Multiple Possibilities: Broadening the Use-Potential of Para-Aramid Fibers with Mechanical Adhesion. (2021). Polymers.
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- Designing hydrogels for controlled drug delivery. (n.d.). PMC.
- In vitro and in vivo models for the study of oral delivery of nanoparticles. (2013). PMC.
- Controlled Drug-Release from Mesoporous Hydrogels. (n.d.).
- Nanoparticle-based targeted drug delivery. (n.d.). PMC.
- Light responsive hydrogels for controlled drug delivery. (2022).
- Hydrophobic Encapsulation Strategies For Controlling Drug Release Profiles. (2025). IJCRT.org.
- Hydrogels as controlled drug delivery systems: Synthesis, crosslinking, water and drug transport mechanism. (n.d.). Indian Journal of Pharmaceutical Sciences.
- Comparison of Sequential Drug Release in Vitro and in Vivo. (n.d.). PMC.
- Development of a new vesicular formulation for delivery of Ifosfamide: Evidence from in vitro, in vivo, and in silico experiments. (n.d.). Arabian Journal of Chemistry.
- Polymer Biocomp
- Synthetic Biodegradable Polymers Used in Controlled Drug Delivery System: An Overview. (2014).
- Innovative Biodegradable Polymer Hydrogel Beads for Enhanced Controlled Drug Delivery: Formulation and Characterization. (n.d.). Biosciences Biotechnology Research Asia.
- Manufacturing Techniques and Surface Engineering of Polymer Based Nanoparticles for Targeted Drug Delivery to Cancer. (2016). SciSpace.
- Encapsulation: A Strategy to Deliver Therapeutics and Bioactive Compounds? (2023). PMC.
- Synthetic Polymer-Based Nanoparticles: Intelligent Drug Delivery Systems. (2017). IntechOpen.
- N-isopropylacrylamide nanogels for drug delivery to the brain: synthesis and characterisation, in vitro internalisation in human endothelial cells, and in vivo studies using zebrafish. (2023).
- Synthesis and Evaluation of Thermoresponsive Renewable Lipid-Based Block Copolymers for Drug Delivery. (2022). MDPI.
- Encapsulation Methods and Releasing Mechanisms of Encapsul
- Cellulose/Poly(meta-phenylene isophthalamide) Light-Management Films with High Antiultraviolet and Tunable Haze Performances. (n.d.).
- Biocompatibility of polymer-based biomaterials and medical devices - regulations, in vitro screening and risk-management. (2018). PubMed.
- In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. (2017). SciSpace.
- Encapsulation matrices in drug delivery. (n.d.). Aaltodoc.
- Strategies to Obtain Encapsulation and Controlled Release of Pentamidine in Mesoporous Silica Nanoparticles. (2018). PMC.
- Biocompatibility and cytotoxicity evaluation of isophorone diisocyanate based polyetherurethane for biomedical applications. (2021).
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Troubleshooting & Optimization
Technical Support Center: Synthesis of N,N'-Diethyl-N,N'-DI(M-tolyl)isophthalamide
Welcome to the technical support guide for the synthesis of N,N'-Diethyl-N,N'-DI(M-tolyl)isophthalamide. This document is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common synthetic challenges and optimize your reaction for high yield and purity.
The synthesis of this tertiary aromatic diamide is typically achieved via a nucleophilic acyl substitution, reacting isophthaloyl chloride with two equivalents of N-ethyl-m-toluidine. This reaction, often performed under Schotten-Baumann conditions, is robust but requires careful control of variables to prevent side reactions and ensure a high-quality product.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism for this synthesis?
A1: The reaction proceeds through a nucleophilic acyl substitution mechanism.[2] The nitrogen atom of N-ethyl-m-toluidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of isophthaloyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion. A base is required to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[3][4]
Caption: Nucleophilic acyl substitution mechanism.
Q2: Why are Schotten-Baumann conditions recommended for this reaction?
A2: Schotten-Baumann conditions refer to using a two-phase system, typically an organic solvent (like dichloromethane) and an aqueous base (like NaOH solution).[1][5] This is highly advantageous for several reasons:
-
Byproduct Neutralization: The aqueous base efficiently neutralizes the HCl generated, preventing the protonation of the valuable amine starting material.[3][5]
-
Minimizing Acyl Chloride Hydrolysis: While the acyl chloride is highly reactive towards water, its low solubility in the aqueous phase keeps it primarily in the organic layer with the amine.[6] This setup allows the desired amidation reaction to proceed much faster than the competing hydrolysis side reaction.
-
Driving Equilibrium: By scavenging the acid byproduct, the base drives the reaction equilibrium towards the product side, maximizing the yield.[3][7]
Q3: Can I use a tertiary amine base like triethylamine (TEA) instead of an aqueous base?
A3: Yes, using an organic-soluble tertiary amine base like triethylamine or pyridine in a single-phase anhydrous organic solvent is a common alternative to Schotten-Baumann conditions.[7][8] The key is that the base must be non-nucleophilic enough to not compete with the secondary amine reactant. It will form a hydrochloride salt that often precipitates from the reaction mixture, which can be removed by filtration.
Q4: How do I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is the most common and effective method. You should spot the starting amine, the acyl chloride (if stable enough), and the reaction mixture on a silica gel plate. A typical eluent system would be a mixture of hexane and ethyl acetate. The disappearance of the starting amine spot and the appearance of a new, typically less polar, product spot indicates reaction progression.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Reagent Quality: The isophthaloyl chloride may have hydrolyzed due to improper storage. N-ethyl-m-toluidine could be oxidized or impure. | 1. Verify Reagent Integrity: Use a fresh bottle of isophthaloyl chloride or purify by distillation if necessary.[9] Ensure the amine is pure; distill if it appears discolored. |
| 2. Insufficient Base: The HCl byproduct is protonating your starting amine, effectively stopping the reaction. | 2. Ensure Stoichiometry: Use at least two equivalents of the amine (one to react, one to act as the base) or one equivalent of amine with at least one equivalent of another base (e.g., pyridine, NaOH).[4] | |
| 3. Premature Hydrolysis: The acyl chloride is reacting with water instead of the amine. | 3. Maintain Anhydrous Conditions: If not using a biphasic system, ensure all glassware is oven-dried and use anhydrous solvents.[9][10] Perform the reaction under an inert atmosphere (N₂ or Ar). | |
| Formation of a White Precipitate that is not the Product | 1. Amine Hydrochloride Salt: If using an organic base like triethylamine, the triethylammonium chloride salt may precipitate. | 1. This is Expected: This indicates the reaction is proceeding and the base is neutralizing the HCl. It can be filtered off during workup. |
| 2. Isophthalic Acid: Significant hydrolysis of the diacyl chloride will form the insoluble dicarboxylic acid. | 2. Improve Reaction Conditions: Add the acyl chloride solution slowly to the amine solution at a low temperature (e.g., 0 °C) to favor amidation over hydrolysis.[11][12] Ensure vigorous stirring in a biphasic system to maximize interfacial reaction. | |
| Product is an Oil or Difficult to Crystallize | 1. Residual Solvent: Trapped solvent can prevent crystallization. | 1. High Vacuum: Dry the crude product under a high vacuum for an extended period. |
| 2. Impurities: The presence of starting materials or byproducts can inhibit crystal lattice formation. | 2. Purification: The primary method for purifying tertiary amides that are difficult to crystallize is column chromatography on silica gel.[13][14] Alternatively, recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexane should be attempted.[13] | |
| Multiple Products Observed on TLC/LC-MS | 1. Mono-acylated Product: The reaction may not have gone to completion, leaving the intermediate where only one of the acyl chlorides has reacted. | 1. Adjust Stoichiometry & Time: Ensure at least 2 equivalents of the amine are used. Consider increasing the reaction time or temperature slightly to drive the reaction to the di-substituted product. |
| 2. Side reactions with Impurities: Impurities in the starting amine could lead to other amide byproducts. | 2. Purify Starting Materials: As mentioned, ensure the purity of N-ethyl-m-toluidine before starting the reaction. |
Optimized Experimental Protocol (Schotten-Baumann)
This protocol is a general guideline. Modifications may be necessary based on your specific lab conditions and scale.
Caption: General experimental workflow for synthesis.
1. Reagent Preparation:
-
In a round-bottom flask, dissolve N-ethyl-m-toluidine (2.1 equivalents) in dichloromethane (DCM).
-
In a separate addition funnel, dissolve isophthaloyl chloride (1.0 equivalent) in anhydrous DCM.
-
Prepare a 2 M solution of sodium hydroxide (NaOH).
2. Reaction Execution:
-
Cool the flask containing the amine solution to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen).
-
With vigorous stirring, add the isophthaloyl chloride solution dropwise to the amine solution over 30-60 minutes.
-
Simultaneously or immediately following, add the 2 M NaOH solution dropwise, ensuring the reaction mixture remains basic (check with pH paper).
3. Reaction Completion and Work-up:
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis shows consumption of the starting amine.
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess amine), saturated sodium bicarbonate solution, and finally, brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
4. Product Isolation and Purification:
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or by column chromatography on silica gel if it is an oil or highly impure.[13]
References
- SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
- Grokipedia. (n.d.). Schotten–Baumann reaction.
- Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
- Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses.
- BenchChem. (2025). Troubleshooting low yield in Lipoamide chemical synthesis.
- Lokey Lab Protocols - Wikidot. (2017, March 7). Schotten-Baumann Reaction.
- PubMed. (2006, October 15). Hydrolytic stability of terephthaloyl chloride and isophthaloyl chloride.
- University of Huddersfield Research Portal. (n.d.). Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM.
- Request PDF. (n.d.). Hydrolytic Stability of Terephthaloyl Chloride and Isophthaloyl Chloride.
- Fisher Scientific. (n.d.). Amide Synthesis.
- BenchChem. (2025). Troubleshooting low yield in Nipamovir synthesis.
- BenchChem. (2025). preventing hydrolysis of o-Toluoyl chloride during reactions.
- ResearchGate. (2021, April 14). Why did my amide syntesis does not work?.
- Chemistry Steps. (2020, February 26). Amides Preparation and Reactions Summary.
- CymitQuimica. (n.d.). CAS 99-63-8: Isophthaloyl chloride.
- Patsnap Eureka. (2026, February 28). How to Increase Amide Synthesis Yield via Catalytic Innovations.
- Organic & Biomolecular Chemistry (RSC Publishing). (2015, November 5). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. DOI:10.1039/C5OB02129D.
- OrgoSolver. (n.d.). Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps.
- Journal of the American Chemical Society - ACS Publications. (2007, December 13). Highly Chemoselective Metal-Free Reduction of Tertiary Amides.
- Chemguide. (n.d.). reaction between acyl chlorides and amines - addition / elimination.
- ResearchGate. (2020, November 2). What is the best technique for amide purification?.
- Organic & Biomolecular Chemistry (RSC Publishing). (2024, November 7). Chiral spherical aromatic amides: one-step synthesis and their stereochemical/chiroptical properties. DOI:10.1039/D4OB01458H.
- Google Patents. (n.d.). US4165337A - Process for producing phthaloyl dichlorides of high purity.
- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of N,N'-bis(diphenylmethyl)phthalamide.
- Google Patents. (n.d.). NL7905987A - PROCESS FOR THE PURIFICATION OF TERTIARY AMINES.
- Organic Chemistry Portal. (n.d.). Amine synthesis by amide reduction.
- The Royal Society of Chemistry. (n.d.). Supplementary information.
- ResearchGate. (n.d.). A new method for the synthesis of N,N-diethyl-m-methylbenzamide.
- Medigraphic. (n.d.). A new method for synthesis of N,N-diethyl-m-methylbenzamide.
- University of Massachusetts Boston. (2009, April 6). Amide Synthesis: Preparation of N,N-diethyl-m-toluamide.
- ChemConnections. (n.d.). Synthesis of N,N-diethyltoluamide /DEET.
- ResearchGate. (n.d.). An Improved One-Pot Procedure for Preparation Of N,N -Diethyl-m-Toluamide from m-Toluic Acid.
- MDPI. (2022, March 16). Synthesis of Bis(N,N-diethyl)aniline-Based, Nonlinear, Optical Chromophores with Increased Electro-Optic Activity by Optimizing the Thiolated Isophorone Bridge.
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Technical Support Center: Purification of Crude Isophthalamide
Welcome to the technical support resource for the purification of crude isophthalamide (IPA). This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this important chemical intermediate. Our focus is on delivering not just protocols, but the underlying scientific principles to empower you to make informed decisions during your experimental work.
Introduction to Isophthalamide Purification
Isophthalamide (benzene-1,3-dicarboxamide) is an aromatic dicarboxamide whose rigid structure and capacity for strong intermolecular hydrogen bonding are key to its applications, particularly in polymer science.[1] The synthesis of isophthalamide, often from m-phenylenediamine and isophthaloyl chloride, can result in a crude product containing various impurities.[2] These may include unreacted starting materials, by-products such as hydrogen chloride, residual catalysts (acid acceptors), and side-reaction products which can affect the final properties and performance of downstream materials.[2][3]
Effective purification is therefore a critical step to achieve the desired product quality.[4] This guide will explore the most common and effective techniques for purifying crude isophthalamide: Recrystallization, Solvent Washing (Trituration), and Column Chromatography.
Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds based on differences in solubility.[4][5] The fundamental principle is to dissolve the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As this solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the solvent (mother liquor).[6][7]
Experimental Protocol: Single-Solvent Recrystallization
-
Solvent Selection : The choice of solvent is the most critical step.[6] An ideal solvent should:
-
Completely dissolve the crude isophthalamide at high temperatures (near the solvent's boiling point).
-
Have very low solubility for isophthalamide at low temperatures (e.g., room temperature or in an ice bath).
-
Either not dissolve the impurities at all, or keep them fully dissolved even at low temperatures.
-
Be chemically inert towards isophthalamide.
-
Be sufficiently volatile to be easily removed from the purified crystals.
Data Summary: Potential Solvents for Isophthalamide Recrystallization
Solvent Rationale & Considerations Reference Ethanol Polar protic solvent, often effective for amides.[8] [8] Acetonitrile Polar aprotic solvent, known to give good results for amide recrystallization.[8] [8] Acetone A polar aprotic solvent that can be effective for a range of organic solids.[8][9] [8][9] | N,N-Dimethylformamide (DMF) / Water | Isophthalamide has some solubility in DMF.[10][11] Using a DMF/water mixture as a solvent/anti-solvent system can be effective. The product is dissolved in a minimum of hot DMF, and water is added dropwise until turbidity persists, then redissolved by adding a drop of DMF before cooling. |[10][11] |
-
-
Dissolution : Place the crude isophthalamide in an Erlenmeyer flask. Add a minimum amount of the chosen solvent and heat the mixture to the solvent's boiling point with gentle swirling or stirring. Continue adding small portions of hot solvent until the solid is completely dissolved. Causality Note: Using the minimum amount of solvent is crucial for maximizing the yield of recovered crystals.[6]
-
Hot Filtration (if necessary) : If insoluble impurities (e.g., dust, inorganic salts) are present in the hot solution, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.
-
Crystallization : Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[6] Once at room temperature, the flask can be placed in an ice-water bath to maximize crystal formation.
-
Isolation and Washing : Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying : Dry the purified crystals in a vacuum oven at an appropriate temperature (e.g., 80-120 °C) until a constant weight is achieved to remove all residual solvent.[2]
Visualization: Recrystallization Workflow
Caption: Workflow for the purification of isophthalamide by recrystallization.
Troubleshooting Recrystallization
Q1: My isophthalamide product will not crystallize out of solution, even after cooling in an ice bath. What should I do?
A1: This is a common issue that typically arises from two main causes:- Too much solvent was used : If the solution is too dilute, the saturation point will not be reached upon cooling. Solution : Re-heat the solution and boil off some of the solvent to increase the concentration. Allow it to cool again.
- Supersaturation : The solution may be supersaturated, a state where the concentration is higher than the solubility limit, but crystal nucleation has not occurred. Solution : Try to induce crystallization by:
- Scratching : Gently scratch the inside surface of the flask at the air-liquid interface with a glass rod. This creates microscopic imperfections that can serve as nucleation sites.[6]
- Seeding : Add a tiny crystal of pure isophthalamide (if available) to the solution. This "seed" crystal provides a template for further crystal growth.
Q2: My recrystallization yield is very low. How can I improve it?
A2: A low yield can result from several factors:Q3: The purified crystals are still colored. What is the cause and how can I fix it?
A3: Color in the final product is usually due to highly colored, polar impurities that co-crystallize with the isophthalamide.Purification by Solvent Washing (Trituration)
Solvent washing, or trituration, is a simpler purification technique used when the impurities have significantly different solubility in a particular solvent compared to the desired product.[12] The crude solid is stirred or ground in a solvent in which the desired product is insoluble, but the impurities are soluble. The impurities are washed away, leaving the purified solid behind.
Experimental Protocol: Solvent Washing
-
Solvent Selection : Choose a solvent where isophthalamide has very poor solubility, but the expected impurities (e.g., residual starting materials, certain by-products) are soluble.
-
For polar/ionic impurities (e.g., salts like CaCl₂ or HCl byproducts from synthesis[3]): Deionized water is an excellent choice.
-
For non-polar organic impurities : A non-polar solvent like hexane or diethyl ether may be suitable.[12]
-
General organic impurities : Solvents like ethanol or acetone can be effective.[2]
-
-
Procedure :
-
Place the crude isophthalamide powder in a flask.
-
Add a sufficient amount of the selected wash solvent.
-
Stir the resulting slurry vigorously at room temperature for 15-30 minutes. Using a spatula or glass rod to break up any clumps can improve the efficiency of the wash.
-
Collect the solid product by vacuum filtration.
-
Repeat the washing process with fresh solvent as needed. The completion of the wash can often be monitored by analyzing the filtrate using Thin Layer Chromatography (TLC).
-
After the final wash, dry the purified solid under vacuum.[13]
-
Visualization: Solvent Washing Decision Tree
Caption: Decision tree for selecting a solvent for washing crude isophthalamide.
Troubleshooting Solvent Washing
Q1: I am losing a significant amount of my product during the wash. Why is this happening?
A1: This indicates that your isophthalamide product has some solubility in the wash solvent you have chosen. Solution :- Change the solvent : Select a solvent in which your product is less soluble.
- Reduce the temperature : Perform the wash at a lower temperature (e.g., in an ice bath) to decrease the solubility of your product.
- Minimize solvent volume and contact time : Use the minimum amount of solvent necessary and reduce the stirring time to limit dissolution losses.
Q2: How do I know when the washing is complete and the impurities have been removed?
A2: The most reliable method is to monitor the process analytically. Solution : After each wash cycle, collect a small sample of the filtrate (the liquid portion) and analyze it by Thin Layer Chromatography (TLC). Compare the TLC of the filtrate to a TLC of your crude starting material. When the filtrate no longer shows spots corresponding to the impurities, the washing process can be considered complete.Purification by Column Chromatography
For complex mixtures or when high purity is essential, flash column chromatography is a versatile technique.[14] It separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (a solvent or mixture of solvents) that is passed through the column.[4] Polar compounds, like amides, tend to adhere more strongly to the polar silica gel and thus move down the column more slowly than non-polar compounds.[8]
Experimental Protocol: Flash Column Chromatography
-
TLC Analysis : Before running a column, determine the optimal mobile phase (eluent) using TLC. The ideal eluent system should provide good separation of the isophthalamide spot from impurity spots, with the isophthalamide having an Rf value of approximately 0.25-0.35. For polar amides, a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) is a common starting point.[8]
-
Column Packing : Pack a glass column with silica gel, typically as a slurry in the initial, least polar eluent mixture. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading : Dissolve the crude isophthalamide in a minimum amount of a suitable solvent (often the eluent or a slightly more polar solvent like dichloromethane) and carefully load it onto the top of the silica gel bed. Alternatively, for compounds with low solubility, a "dry loading" method can be used where the crude product is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting powder is loaded onto the column.
-
Elution : Pass the mobile phase through the column under positive pressure (using air or nitrogen). Start with a less polar solvent system and gradually increase the polarity (a "gradient elution") to move the compounds down the column. Collect the eluting solvent in fractions.
-
Fraction Analysis : Analyze the collected fractions by TLC to identify which ones contain the pure isophthalamide.
-
Isolation : Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified isophthalamide.
Troubleshooting Column Chromatography
Q1: My compound is not moving from the top of the column (Rf = 0). What should I do?
A1: This means the eluent is not polar enough to displace your highly polar isophthalamide from the silica gel. Solution : Gradually increase the polarity of your mobile phase. For example, if you are using a 2:1 hexane:ethyl acetate mixture, try switching to 1:1, then 1:2, or even add a small percentage (1-2%) of a very polar solvent like methanol to the ethyl acetate.Q2: The separation between my product and an impurity is poor (spots are too close on TLC). How can I improve it?
A2: Poor separation requires optimizing the mobile phase. Solution :- Decrease Polarity : If the Rf values are too high (>0.5), decrease the polarity of the eluent to increase the interaction with the silica and improve separation.
- Try Different Solvents : Sometimes a different solvent system is needed. For example, replacing ethyl acetate with acetone or adding a small amount of dichloromethane might change the selectivity and improve the separation.
- Use a Different Stationary Phase : For very polar compounds, reversed-phase chromatography (using a non-polar C18 stationary phase and a polar mobile phase like methanol/water) can be a powerful alternative.[14]
References
- A Technical Guide to the Solubility of Isophthalamide in Organic Solvents - Benchchem. (n.d.).
- Isophthalamide - ChemBK. (2024, April 9).
- Poly N,N -(1,3-phenylene)isophthalamide 25765-47-3. (n.d.).
- Technical Support Center: Optimization of Catalyst Concentration in Isophthalamide Synthesis - Benchchem. (n.d.).
- Technical Support Center: Post-Polymerization Modifications of Isophthalamide Polymers - Benchchem. (n.d.).
- bis(2,3-dihydroxypropyl)-isophthalamide, an intermediate in the preparation of non-ionic X - EPO. (2011, March 2).
- Methods for Purification of Commonly Used Solvents - Alfa Chemistry. (2018, August 29).
- How should I purify a complex, polar, amide reaction mixture? - Biotage. (2023, February 10).
- Isophthalamide intermediates - US3839412A - Google Patents. (n.d.).
- Purification of Organic Compounds: from Crude Product to Purity - PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4).
- What is the best technique for amide purification? - ResearchGate. (2020, November 2).
- Tailoring High-Performance Poly(m-phenylene isophthalamide) Ultrafiltration Membranes Using Green Amphiphilic Sugar Esters - ACS Publications. (2025, August 26).
- WO1994023099A1 - Preparation of poly(m-phenylene isophthalamide) filaments - Google Patents. (n.d.).
- Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun. (n.d.).
- Solvent Cleaning For Industrial Applications - The Precision Companies. (2020, May 25).
- The Purification of Organic Compound: Techniques and Applications - Reachem. (2024, August 9).
- Laboratory Techniques of Purification and Isolation - International Journal of Drug Development & Research. (2012, June 15).
- Washing the residue with a solvent : r/OrganicChemistry - Reddit. (2024, February 28).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. WO1994023099A1 - Preparation of poly(m-phenylene isophthalamide) filaments - Google Patents [patents.google.com]
- 4. physics.emu.edu.tr [physics.emu.edu.tr]
- 5. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
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- 7. ijddr.in [ijddr.in]
- 8. researchgate.net [researchgate.net]
- 9. precgroup.com [precgroup.com]
- 10. chembk.com [chembk.com]
- 11. Poly N,N -(1,3-phenylene)isophthalamide 25765-47-3 [sigmaaldrich.com]
- 12. reddit.com [reddit.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. biotage.com [biotage.com]
Isophthalamide Solubility Solutions: Technical Support & Troubleshooting Center
Welcome to the Technical Support Center for N,N'-disubstituted isophthalamides. Because of their unique structural geometry, isophthalamides present notorious solubility challenges across both organic synthesis and aqueous drug formulation. This guide is designed by application scientists to help you troubleshoot precipitation issues, optimize your solvent systems, and engineer highly soluble formulations.
Section 1: Core Causality – Why are Isophthalamides Insoluble?
Q: Why do my N,N'-disubstituted isophthalamide derivatives crash out of solution in standard organic solvents? A: The insolubility is fundamentally driven by thermodynamics and crystal lattice energy. The meta-substitution of the two amide groups on the benzene ring creates an ideal geometry for highly ordered, rigid intermolecular hydrogen-bonding networks [6]. These networks result in a massive crystalline lattice energy. Standard solvents (like dichloromethane, ethyl acetate, or even methanol) lack the hydrogen-bond accepting/donating capacity required to outcompete these intermolecular forces. Consequently, the enthalpy of solvation is too low to overcome the lattice energy, leading to rapid precipitation.
Q: How do intramolecular hydrogen bonds affect solubility compared to intermolecular ones? A: Counterintuitively, intramolecular hydrogen bonds (e.g., when functionalizing the isophthalamide core with imidazole or hydroxyl groups that fold back on the molecule) actually decrease the overall molecular polarity and prevent the formation of extensive intermolecular networks [6]. This preorganization can sometimes improve solubility in less polar organic solvents by shielding the polar amide groups from the bulk solvent, though it may reduce aqueous solubility unless ionizable groups are present.
Section 2: In-Process Chemistry Troubleshooting
Q: I am trying to perform a post-polymerization modification or N-alkylation, but my isophthalamide won't dissolve. What solvent system should I use? A: To achieve a homogeneous reaction mixture, you must use highly polar aprotic solvents such as N,N-dimethylacetamide (DMAc), N-methyl-2-pyrrolidone (NMP), or dimethyl sulfoxide (DMSO) [2]. These solvents act as strong hydrogen-bond acceptors, effectively disrupting the polymer's internal H-bond network.
Q: Even in DMAc, my high-molecular-weight isophthalamide remains a cloudy suspension. How can I force complete dissolution? A: Introduce a chaotropic salt. Adding lithium chloride (LiCl) or calcium chloride (CaCl₂) to your polar aprotic solvent is a field-proven method to break resistant hydrogen bonds [2].
Mechanistic Insight: The Li⁺ cation strongly coordinates with the carbonyl oxygen of the isophthalamide, while the Cl⁻ anion interacts with the amide proton. This dual-ion coordination effectively "caps" the hydrogen-bonding sites, preventing the molecules from re-aggregating and significantly boosting solvation [5].
Mechanism of LiCl-mediated disruption of isophthalamide intermolecular hydrogen bonding.
Section 3: Structural Modification for Drug Formulation (Aqueous Solubility)
Q: My isophthalamide drug candidate has virtually zero aqueous solubility. How can I chemically modify it without losing target affinity? A: If the amide protons are not critical for target binding, consider structural modifications that permanently disrupt the H-bond network:
-
Polyhydroxyalkylation: Introducing hydrophilic, bulky groups can drastically improve water solubility. For example, in the synthesis of non-ionic X-ray contrast agents (which utilize an isophthalamide core), N-alkylation with 2,3-dihydroxypropyl groups is used. This not only disrupts the planar packing but also introduces multiple hydroxyl groups that favorably interact with water [3].
-
N-Alkylation/N-Arylation: Deprotonating the amide proton with a strong base (like NaH) followed by reaction with an alkyl halide removes the H-bond donor entirely, lowering the melting point and increasing solubility in lipid-based formulations [2].
Q: Are there polymeric carrier systems suitable for delivering insoluble isophthalamides? A: Yes. If chemical modification of the API is impossible, consider utilizing pseudo-peptidic polymers like poly(L-lysine isophthalamide) (PLP). PLP can act as a targeted drug delivery agent that increases cell permeability and can be formulated into porous aerogels or micelles to deposit the drug in an amorphous, highly soluble state [4].
Section 4: Quantitative Data & Solvent Efficacy
When formulating or synthesizing isophthalamides, selecting the right solvent and additive ratio is critical. The table below summarizes the efficacy of various systems based on empirical data and literature consensus.
| Solvent System | Additive | Solubilization Mechanism | Relative Efficacy | Recommended Application |
| Dichloromethane | None | Weak dipole-dipole | Low | Extractions (often fails for pure isophthalamides) |
| Acetonitrile | None | Dipole-dipole | Low-Moderate | Analytical HPLC (may require dilution) [6] |
| DMSO | None | Strong H-bond acceptor | High | General synthesis, NMR spectroscopy |
| DMAc | LiCl (2-5 wt%) | Ion-dipole coordination | Very High | Polymer dissolution, membrane casting [5] |
| Water | Polyhydroxyalkylation | H-bond donor/acceptor | Very High | Final aqueous drug formulation [3] |
Section 5: Step-by-Step Methodologies
Protocol A: Isothermal Shake-Flask Method for Equilibrium Solubility Determination
To confidently determine the solubility limit of your specific N,N'-disubstituted isophthalamide in various organic solvents, use this self-validating protocol [1].
Step 1: Preparation of Saturated Solution
-
Add an excess amount of solid isophthalamide to a known volume of the selected organic solvent in a sealed, temperature-controlled screw-cap vial.
-
Causality Check: Ensuring a visible excess of solid remains after 24 hours of agitation guarantees that the thermodynamic equilibrium of saturation has been reached. If all solid dissolves, you are measuring concentration, not solubility capacity.
Step 2: Equilibration and Filtration
-
Agitate the mixture at a constant temperature (e.g., 25.0 ± 0.1 °C) for 48 hours.
-
Allow the suspension to settle for 2 hours, then filter the supernatant through a 0.22 µm PTFE syringe filter to remove all undissolved micro-crystals.
Step 3: HPLC Quantification
-
Dilute a precise aliquot of the filtered solution with the HPLC mobile phase.
-
Inject into the HPLC system and determine the concentration using a pre-established calibration curve (peak area vs. concentration).
-
Self-Validation: Run a quality control standard every 10 samples to ensure the calibration curve has not drifted. Multiply the detected concentration by the dilution factor to find the original solubility.
Protocol B: N-Alkylation to Disrupt Intermolecular Hydrogen Bonding
Use this protocol to improve the solubility of isophthalamide polymers or small molecules via N-alkylation [2].
Step 1: Complete Dissolution
-
Suspend the isophthalamide (1.0 eq) in anhydrous DMSO (approx. 5% w/v).
-
Heat gently (40-50 °C) under an inert argon atmosphere until fully dissolved. Cool to room temperature.
Step 2: Deprotonation
-
Wash Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.2 eq per amide) three times with anhydrous hexane to remove the oil.
-
Slowly add the dried NaH to the DMSO solution. Stir for 4-6 hours.
-
Causality Check: The solution will become highly viscous and change color, indicating successful formation of the polyanion/anion and complete deprotonation of the amide nitrogens.
Step 3: Alkylation
-
Cool the reaction to 0 °C. Add the alkylating agent (e.g., methyl iodide, 2.0 eq) dropwise.
-
Allow to warm to room temperature and stir overnight. The resulting N,N'-disubstituted, N-alkylated product will exhibit drastically improved solubility in standard organic solvents due to the elimination of H-bond donors.
Step-by-step workflow for the N-alkylation of isophthalamides to improve solubility.
Section 6: Frequently Asked Questions (FAQs)
Q: I added LiCl to my DMAc solution, but my isophthalamide is still not dissolving. What went wrong? A: First, verify that your solvent and salts are strictly anhydrous. Water competes with the isophthalamide for coordination with Li⁺, drastically reducing the salt's chaotropic effect. Second, ensure you are providing sufficient time and gentle heating (40-50 °C); polymer dissolution is kinetically slow due to chain entanglement [2].
Q: Can I use co-solvents to improve the aqueous solubility of my isophthalamide drug formulation? A: Yes, but with limitations. While co-solvents like PEG-400, propylene glycol, or ethanol can lower the dielectric constant of the aqueous phase and improve solubility, isophthalamides often require very high fractions of co-solvent to remain in solution. This may cause toxicity or precipitation upon injection (phlebitis). It is highly recommended to combine co-solvents with surfactants (e.g., Polysorbate 80) or utilize solid dispersion techniques to maintain supersaturation in vivo.
References
- BenchChem. "A Technical Guide to the Solubility of Isophthalamide in Organic Solvents." BenchChem Technical Resources.
- BenchChem. "Technical Support Center: Post-Polymerization Modifications of Isophthalamide Polymers." BenchChem Technical Resources.
- Google Patents. "WO1999026916A1 - N-alkylation of 5-amino-2,4,6-triiodo-isophthalamides.
- RSC Publishing. "Curcumin-loaded porous particles functionalized with pH-responsive cell-penetrating peptide for colorectal cancer targeted drug delivery." RSC Advances.
- ACS Publications. "Tailoring High-Performance Poly(m-phenylene isophthalamide) Ultrafiltration Membranes Using Green Amphiphilic Sugar Esters.
- PubMed Central (PMC). "Conformational control of HCl co-transporter: imidazole functionalised isophthalamide vs. 2,6-dicarboxamidopyridine.
Improving molecular weight of poly(m-phenylene isophthalamide)
Welcome to the Technical Support Center for poly(m-phenylene isophthalamide) (PMIA) synthesis and optimization. PMIA, commercially known as meta-aramid (e.g., Nomex), is a high-performance polymer prized for its exceptional thermal stability and flame retardancy[1][2]. However, achieving the high molecular weight (MW) required for mechanical strength and fiber spinning is notoriously difficult due to premature precipitation, exothermic side reactions, and stoichiometric sensitivity.
This guide provides field-proven troubleshooting strategies, causal explanations for common synthesis failures, and a self-validating protocol to ensure reproducible, high-MW PMIA yields.
Synthesis Workflow Overview
Workflow for high-MW PMIA synthesis via low-temperature polycondensation.
Troubleshooting Guide & FAQs
Q1: My PMIA synthesis consistently yields low inherent viscosity (< 1.0 dL/g). What is the primary chemical cause? A: The most critical factor in step-growth polymerization is maintaining a strict 1:1 molar stoichiometric ratio between m-phenylenediamine (MPD) and isophthaloyl chloride (IPC)[3]. IPC is highly hygroscopic and susceptible to hydrolysis. Even trace amounts of moisture (< 100 ppm) will convert the acid chloride groups of IPC into unreactive carboxylic acids. This permanently caps the growing polymer chains, halting molecular weight progression. Causality & Fix: You must operate under strictly anhydrous conditions[1]. Purify your monomers (sublime MPD, distill IPC) and dry your solvent over molecular sieves prior to use.
Q2: During polycondensation, my solution turns cloudy and the polymer precipitates out prematurely. Why does this happen, and how do I prevent it? A: PMIA molecular chains are highly rigid. As the chain elongates, strong intermolecular hydrogen bonding between the amide groups causes the polymer to crystallize and crash out of pure amide solvents (like DMAc or NMP)[2][4]. Once the polymer precipitates, the reactive chain ends are physically trapped in the solid matrix, terminating the reaction. Causality & Fix: Introduce an inorganic salt, such as CaCl₂ or LiCl, into the solvent system prior to adding the monomers[5][6]. The metal cations (Ca²⁺ or Li⁺) complex with the carbonyl oxygen of the newly formed amide linkages, effectively shielding the hydrogen bonds. This keeps the growing, rigid polymer chains solvated until a high molecular weight is achieved.
Q3: How does the choice of acid scavenger impact the final molecular weight? A: The polycondensation of MPD and IPC generates hydrogen chloride (HCl) as a highly corrosive byproduct[7]. If left unneutralized, HCl protonates the unreacted amine groups on MPD, rendering them non-nucleophilic and stopping chain growth. While calcium hydroxide (Ca(OH)₂) is traditionally added at the end of the reaction to neutralize the dope for spinning[4][8], relying on it during the active polymerization phase can introduce water (a byproduct of the neutralization), which hydrolyzes IPC. Causality & Fix: Utilize a trace amount of a tertiary amine, such as picoline, as an in-situ organic acid scavenger[4][8]. Picoline absorbs the HCl immediately without generating water, maintaining the nucleophilicity of MPD and significantly increasing the final molecular weight.
Q4: Why is strict temperature control (0–5°C) required during the addition of IPC? A: The reaction between an acid chloride and an aromatic amine is violently exothermic. If IPC is added at room temperature, the rapid heat generation creates localized hot spots. This thermal spike promotes side reactions, such as solvent degradation and chain transfer, which prematurely terminate chain extension[1]. Causality & Fix: Initiating the reaction at 0–5°C suppresses these side reactions, ensuring that linear chain extension is the thermodynamically dominant pathway[1].
Quantitative Comparison of Synthesis Parameters
The table below synthesizes the impact of varying reaction conditions on the inherent viscosity and molecular weight of PMIA based on established methodologies.
| Synthesis Method | Solvent / System | Acid Scavenger / Additive | Temp (°C) | Inherent Viscosity (dL/g) | Key Outcome / Yield |
| Low-Temp Solution [1] | DMAc or NMP | Ca(OH)₂ (Post-reaction) | 0–20 | 1.2–1.5 | Standard commercial grade |
| Low-Temp Solution [8] | DMAc | Picoline (In-situ) | 0–5 | > 1.8 | Significant MW increase |
| Interfacial [3] | THF / Water | Na₂CO₃ | 25 | ~ 2.1 | 99.7% yield, 25 MPa strength |
| Emulsion [8] | Cyclohexanone / H₂O | Aqueous acid absorbent | High Shear | Variable | Niche fibrous applications |
Self-Validating Experimental Protocol: High-MW PMIA via Low-Temperature Solution Polycondensation
This step-by-step methodology incorporates built-in validation checks to ensure the integrity of the synthesis process.
Step 1: System Dehydration & Solvent Preparation
-
Dry N,N-dimethylacetamide (DMAc) over 4Å molecular sieves for 48 hours.
-
Under a dry nitrogen atmosphere, dissolve 5 wt% anhydrous CaCl₂ into the DMAc. Stir at 80°C until fully dissolved, then cool to room temperature.
-
Validation Check: Perform a Karl Fischer titration on the DMAc/CaCl₂ solution. The moisture content must read below 50 ppm. If it is higher, discard and re-dry the solvent.
Step 2: Monomer Solvation & Complexation
-
Add a precisely weighed amount of high-purity m-phenylenediamine (MPD) to the DMAc/CaCl₂ solvent.
-
Add a catalytic amount of picoline (tertiary amine) to act as an anhydrous HCl sink[8].
-
Cool the reaction flask in an ice-water bath to 0–5°C under continuous nitrogen purging[1].
-
Validation Check: The MPD should dissolve completely, leaving a clear, colorless to pale-yellow solution. Any turbidity indicates salt precipitation or monomer impurities.
Step 3: Controlled Polycondensation
-
Weigh an exact 1:1 molar equivalent of isophthaloyl chloride (IPC) in a dry glovebox.
-
Add the solid IPC to the chilled MPD solution in small, incremental batches over 30 minutes to control the exotherm. Maintain vigorous mechanical stirring.
-
Allow the reaction to proceed for 2–4 hours, gradually letting the temperature rise to room temperature[4].
-
Validation Check (The Weissenberg Effect): As the molecular weight increases, the solution viscosity will spike dramatically. A successful high-MW synthesis is visually confirmed when the polymer dope begins to climb up the stirring shaft.
Step 4: In-situ Neutralization
-
Once maximum viscosity is reached, add a stoichiometric amount of calcium hydroxide (Ca(OH)₂) to neutralize the accumulated HCl[4][8].
-
This converts the system into a stable DMAc-CaCl₂ amide salt solution, which can be directly used for wet spinning[8].
Step 5: Polymer Isolation (If solid resin is desired)
-
Pour the highly viscous dope into a high-speed blender containing excess deionized water. The PMIA will immediately precipitate as white, fibrous strands[1].
-
Filter and wash the polymer repeatedly with hot deionized water to remove all residual DMAc and CaCl₂.
-
Dry the pulverized polymer in a vacuum oven at 120°C for 24 hours[1].
References
-
Aramid Fiber: Production Methods, Properties and Applications. Shenghetech. Available at: [Link]
-
Interfacial polymerization of poly (m-phenylene isophthalamide): synthesis, optimization, and performance evaluation for high-temperature insulation and flexible membranes. ResearchGate. Available at: [Link]
- CN103361833B - The BLENDED FABRIC of meta-aramid and anti-flaming viscose. Google Patents.
- CN102731778B - Self-flowing meta-aramid and preparation method thereof. Google Patents.
-
What is meta-aramid (aramid 1313)?. Yusheng Enterprise Limited. Available at:[Link]
- WO1994023099A1 - Preparation of poly(m-phenylene isophthalamide) filaments. Google Patents.
-
Optimization of Preparation Conditions of Poly(m-phenylene isophthalamide) PMIA Hollow Fiber Nanofiltration Membranes. MDPI. Available at:[Link]
-
Studies on structure and properties of poly(m-phenylene isophthalamide) hollow fiber membranes. ResearchGate. Available at: [Link]
Sources
- 1. shenghetech.com [shenghetech.com]
- 2. What is meta-aramid (aramid 1313)? - YUSHENG ENTERPRISE LIMITED [yushengmax.com]
- 3. researchgate.net [researchgate.net]
- 4. CN102731778B - Self-flowing meta-aramid and preparation method thereof - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. WO1994023099A1 - Preparation of poly(m-phenylene isophthalamide) filaments - Google Patents [patents.google.com]
- 8. CN103361833B - The BLENDED FABRIC of meta-aramid and anti-flaming viscose - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Low Yield in 1,3-Dipolar Cycloaddition Reactions
Welcome to the technical support center for 1,3-dipolar cycloaddition reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during these powerful synthetic transformations. The following sections provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and practical laboratory experience.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses specific experimental issues in a question-and-answer format, providing a logical workflow to diagnose and solve problems leading to low reaction yields.
Q1: My 1,3-dipolar cycloaddition reaction is not proceeding or giving a very low yield. What are the primary factors to investigate?
Low or non-existent yield in a 1,3-dipolar cycloaddition can be attributed to several factors, from the stability of your starting materials to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial.[1]
Initial Checks: Reactant Integrity
-
1,3-Dipole Stability: Many 1,3-dipoles, such as nitrile oxides and azomethine ylides, are highly reactive and can be unstable.[1] It is often advantageous to generate these species in situ. If you are using an isolated 1,3-dipole, confirm its purity and ensure it has been stored under appropriate conditions to prevent decomposition. For in situ generation, the purity of the precursor is paramount.[1]
-
Dipolarophile Purity: Verify the purity of your dipolarophile. Contaminants or inhibitors can significantly hinder the reaction.[1]
Reaction Condition Optimization
-
Solvent Selection: While some 1,3-dipolar cycloadditions are relatively insensitive to solvent polarity, others exhibit a strong dependence.[2][3] Polar solvents can accelerate reactions that proceed through polar transition states. Consider screening a range of solvents with varying polarities, such as toluene, THF, acetonitrile, or DMF.[1]
-
Temperature Adjustment: The rate of reaction is temperature-dependent. If the reaction is sluggish at room temperature, gentle heating may be necessary.[1][4] However, be cautious, as excessive heat can lead to the decomposition of reactants or the desired product.[1] A systematic temperature screen is often a worthwhile experiment. For thermally sensitive substrates, running the reaction at a lower temperature for an extended period may be beneficial.[1]
-
Concentration Effects: Low reactant concentrations can result in slow reaction rates.[1] Consider increasing the concentration of the limiting reagent to favor the desired cycloaddition pathway.
Investigating Side Reactions
-
Dimerization: 1,3-dipoles can dimerize, particularly at high concentrations.[1] This can be a significant competing reaction. To mitigate this, try a slow addition of the 1,3-dipole precursor to the reaction mixture containing the dipolarophile.[1]
Q2: I am performing a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and the yield is poor. What specific issues should I look for?
The CuAAC reaction, a prominent example of click chemistry, is generally robust. However, several factors can lead to low yields, primarily related to the catalyst's integrity and reaction environment.[5][6]
Catalyst-Related Issues
-
Copper(I) Oxidation: The active catalytic species is Cu(I).[7] This oxidation state is susceptible to oxidation to the inactive Cu(II) form, especially in the presence of oxygen.[5] It is critical to deoxygenate all solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]
-
In Situ Reduction: A common and effective method is to generate Cu(I) in situ from a Cu(II) salt, such as CuSO₄·5H₂O, using a reducing agent like sodium ascorbate.[7][8] Ensure your sodium ascorbate solution is freshly prepared.
-
Ligand Stabilization: The use of a ligand, such as TBTA or THPTA, is crucial to stabilize the Cu(I) catalytic species, prevent its oxidation, and increase its solubility.[5][9] Ensure the correct stoichiometry of the ligand to the copper source is being used.[5]
Substrate and Solvent Considerations
-
Inhibitors: Certain functional groups on your substrates, such as free thiols or hexahistidine tags, can coordinate with the copper catalyst and inhibit the reaction.[9] In such cases, increasing the catalyst and ligand concentration or adding a competing metal ion like Zn(II) might be necessary.[9]
-
Solubility: Poor solubility of either the azide or alkyne can be a significant barrier.[5] Screening different solvents or using co-solvent systems (e.g., t-butanol/water, DMSO/water) can improve solubility and, consequently, the reaction rate.[5]
-
Alkyne Homodimerization: A common side reaction in CuAAC is the Glaser coupling, or the homodimerization of the terminal alkyne.[5] This is promoted by the presence of Cu(II). To minimize this, ensure thorough deoxygenation and consider using a higher concentration of the reducing agent.[5]
Q3: My Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is very slow. How can I accelerate the reaction?
SPAAC reactions are advantageous as they do not require a cytotoxic copper catalyst, making them ideal for biological applications.[10][] The reaction rate, however, is highly dependent on the structure of the cyclooctyne.
Key Factors Influencing SPAAC Rate
-
Cyclooctyne Structure: The degree of ring strain in the cyclooctyne is the primary driver of the reaction rate.[12] More strained cyclooctynes, such as dibenzocyclooctynes (DBCO) or bicyclononynes (BCN), exhibit significantly faster kinetics compared to less strained variants.[10] If your reaction is slow, consider switching to a more reactive cyclooctyne derivative.[10]
-
Electronic Effects: The electronic properties of both the azide and the cyclooctyne can influence the reaction rate. Electron-withdrawing groups on the cyclooctyne can increase its reactivity.
-
Solvent and Temperature: While SPAAC can be performed in a variety of solvents, including aqueous media, the choice of solvent can still impact the rate.[5] As with other cycloadditions, increasing the temperature can also accelerate the reaction, provided your substrates are stable at higher temperatures.
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding 1,3-dipolar cycloadditions.
What is the role of Frontier Molecular Orbital (FMO) theory in predicting the outcome of a 1,3-dipolar cycloaddition?
FMO theory is a powerful tool for rationalizing the regioselectivity of 1,3-dipolar cycloadditions.[2] The reaction is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.
-
Normal-Electron-Demand: For reactions involving an electron-rich 1,3-dipole and an electron-poor dipolarophile, the dominant interaction is between the HOMO of the dipole and the LUMO of the dipolarophile.
-
Inverse-Electron-Demand: Conversely, for reactions with an electron-poor 1,3-dipole and an electron-rich dipolarophile, the HOMO(dipolarophile)-LUMO(dipole) interaction is the controlling factor.
By analyzing the relative energies and orbital coefficients of the HOMO and LUMO of the reactants, one can often predict the major regioisomer.
How can I improve the regioselectivity or stereoselectivity of my reaction?
Poor selectivity can often be addressed by modifying the reaction conditions or the substrates themselves.
Improving Regioselectivity:
-
Electronic Modification: Attaching electron-withdrawing groups to the dipolarophile or electron-donating groups to the 1,3-dipole (or vice versa) can amplify the energy difference between the possible FMO interactions, leading to higher regioselectivity.[1]
-
Catalysis: Lewis acid catalysts can coordinate to the dipolarophile, lowering its LUMO energy and thereby enhancing the electronic bias, which can improve regioselectivity.[1] The CuAAC reaction is a prime example where the catalyst dictates the formation of the 1,4-disubstituted triazole, whereas the thermal reaction often gives a mixture of 1,4- and 1,5-isomers.[1][6]
Improving Stereoselectivity:
-
Steric Hindrance: The stereochemical outcome can be influenced by steric bulk on either reactant, favoring the approach that leads to the less sterically hindered diastereomer.[1]
-
Chiral Catalysts: For the synthesis of enantiomerically enriched products, the use of chiral Lewis acids or organocatalysts can be highly effective in controlling the stereoselectivity.[1]
When should I consider using a catalyst for my 1,3-dipolar cycloaddition?
A catalyst should be considered in the following scenarios:[1]
-
Slow Reaction Rate: If the thermal reaction is impractically slow at acceptable temperatures.[13]
-
Poor Selectivity: When the uncatalyzed reaction yields a mixture of regioisomers or stereoisomers. Catalysts are highly effective at controlling selectivity.[1]
-
Mild Conditions Required: If your substrates are sensitive to high temperatures, a catalyst can enable the reaction to proceed under milder conditions.
Experimental Protocols and Data
Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general procedure for a typical CuAAC reaction.
Materials:
-
Azide (1.0 eq)
-
Terminal Alkyne (1.0-1.2 eq)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.01-0.05 eq)
-
Sodium Ascorbate (0.1-0.5 eq)
-
Solvent (e.g., a mixture of t-BuOH and water, or DMF)
Procedure:
-
Dissolve the azide and alkyne in the chosen solvent system.
-
Prepare fresh aqueous solutions of CuSO₄·5H₂O and sodium ascorbate.
-
Add the sodium ascorbate solution to the solution of the azide and alkyne.
-
Initiate the reaction by adding the CuSO₄·5H₂O solution. A color change is often observed.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1-24 hours.
-
Upon completion, work up the reaction by diluting with water and extracting with an appropriate organic solvent.
-
Purify the product by column chromatography if necessary.
Table 1: Common Solvents for 1,3-Dipolar Cycloadditions
| Solvent | Polarity (Dielectric Constant) | Common Applications |
| Toluene | 2.4 | Thermal cycloadditions, non-polar substrates |
| Tetrahydrofuran (THF) | 7.5 | General purpose, good for many organic substrates |
| Acetonitrile (MeCN) | 37.5 | Polar reactions, can coordinate with catalysts[14] |
| Dimethylformamide (DMF) | 36.7 | Good for dissolving polar substrates |
| Water/Co-solvent | 80.1 | CuAAC, SPAAC, reactions with biological molecules |
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A workflow for troubleshooting low yield.
General Mechanism of 1,3-Dipolar Cycloaddition
Caption: Concerted mechanism of a 1,3-dipolar cycloaddition.
Catalytic Cycle of CuAAC
Caption: The catalytic cycle of the CuAAC reaction.
References
- Technical Support Center: Optimizing 1,3-Dipolar Cycloaddition Reactions - Benchchem. (URL: )
-
1,3-Dipolar cycloaddition - Wikipedia. (URL: [Link])
-
Theoretical Study of Solvent Effects on 1,3- Dipolar Cycloaddition Reaction. (URL: [Link])
- Technical Support Center: Optimizing Azide-Alkyne Cycloaddition Reactions - Benchchem. (URL: )
-
In-Plane Aromaticity in 1,3-Dipolar Cycloadditions. Solvent Effects, Selectivity, and Nucleus-Independent Chemical Shifts - ACS Publications. (URL: [Link])
-
The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid: Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation - SciELO. (URL: [Link])
-
Theoretical Study of Solvent Effects on 1,3- Dipolar Cycloaddition Reaction. (URL: [Link])
-
Optimization of the 1,3-dipolar cycloaddition reaction - ResearchGate. (URL: [Link])
-
The 1,3‐Dipolar Cycloaddition: From Conception to Quantum Chemical Design - PMC. (URL: [Link])
-
Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC. (URL: [Link])
-
Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics - MDPI. (URL: [Link])
-
Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - Jena Bioscience. (URL: [Link])
-
Azide-alkyne Huisgen cycloaddition - Wikipedia. (URL: [Link])
-
Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC. (URL: [Link])
-
Optimization of 1,3-dipolar cycloaddition reaction conditions. - ResearchGate. (URL: [Link])
-
Kinetic Study of Thermal 1,3-Dipolar Cycloaddition of Azomethine Ylides by Using Differential Scanning Calorimetry - SciSpace. (URL: [Link])
-
Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC. (URL: [Link])
-
Copper-Containing Catalysts for Azide–Alkyne Cycloaddition in Supercritical CO 2 - MDPI. (URL: [Link])
-
Click Chemistry Azide-Alkyne Cycloaddition. (URL: [Link])
-
Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents - MDPI. (URL: [Link])
-
Dipolar cycloaddition reactions of diazoindene and the thermal behavior of the cycloadducts. (URL: [Link])
-
Optimization of the reaction conditions for the 1,3-dipolar cycloaddition reaction. - ResearchGate. (URL: [Link])
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) - Creative Biolabs. (URL: [Link])
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC. (URL: [Link])
-
Predictions of Substituent Effects in Thermal Azide 1,3-Dipolar Cycloadditions: Implications for Dynamic Combinatorial (Reversible) and Click (Irreversible) Chemistry - ACS Publications. (URL: [Link])
-
Click Chemistry Problems (Copper Catalyzed Azide-Alkyne Cycloaddition) - Reddit. (URL: [Link])
-
Huisgen 1,3-Dipolar Cycloaddition - Organic Chemistry Portal. (URL: [Link])
-
Understanding the 1,3‐Dipolar Cycloadditions of Allenes - PMC. (URL: [Link])
-
1,3-Dipolar Cycloaddition in the Preparation of New Fused Heterocyclic Compounds via Thermal Initiation - PMC. (URL: [Link])
- Method for the 1,3 dipolar cycloaddition of organic compounds in a microreactor - Google P
-
Intramolecular cycloaddition of nitrones in total synthesis of natural products. (URL: [Link])
-
Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC. (URL: [Link])
-
Nitrone Cycloadditions of 1,2-Cyclohexadiene - PMC. (URL: [Link])
-
1,3-dipolar cycloaddition reactions - YouTube. (URL: [Link])
-
The [3 + 2] Nitrone-Olefin Cycloaddition Reaction. (URL: [Link])
-
Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions - Frontiers. (URL: [Link])
-
Nitrones: Comprehensive Review on Synthesis and Applications - MDPI. (URL: [Link])
Sources
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- 6. Click Chemistry [organic-chemistry.org]
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- 10. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. The 1,3‐Dipolar Cycloaddition: From Conception to Quantum Chemical Design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
Technical Support Center: Enhancing the Stability of Isophthalamide-Based Polymers
Welcome to the Technical Support Center for Isophthalamide-Based Polymers (such as Poly(m-phenylene isophthalamide) or PMIA). These high-performance aromatic polyamides (aramids) are renowned for their exceptional thermal resistance, mechanical strength, and chemical structural stability[1]. However, researchers and scientists frequently encounter stability challenges during post-polymerization modification, harsh environmental exposure, and high-temperature processing.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to enhance and preserve the structural integrity of your polymer systems.
Logical troubleshooting workflow for diagnosing and resolving isophthalamide polymer degradation.
Section 1: Troubleshooting Post-Polymerization Modification Stability
Q1: Why does my isophthalamide polymer undergo severe chain scission and loss of molecular weight during functionalization?
Causality & Expert Insight: The primary cause of molecular weight reduction during modification is the hydrolytic or nucleophilic cleavage of the amide bonds in the polymer backbone. Aromatic polyamides have high rigidity and strong intermolecular hydrogen bonds, making them highly crystalline and difficult to dissolve[2]. To overcome this, researchers often use aggressive reagents or high temperatures (>100°C)[2]. However, when strong bases or high heat are combined with trace moisture, the amide bonds undergo rapid chain scission[2]. Moisture not only consumes the base but also initiates hydrolysis, leading to irreversible polymer degradation[2].
Resolution Strategy: Shift to a milder, self-validating deprotonation system using highly polar aprotic solvents (like anhydrous DMSO) combined with a controlled stoichiometric excess of Sodium Hydride (NaH) at room temperature[2]. This avoids the thermal kinetic energy that drives chain scission.
Protocol: Mild Deprotonation and Alkylation of PMIA Self-Validation Check: The successful deprotonation of PMIA in DMSO will result in a distinct, observable viscosity increase and color change, confirming the formation of the polyanion without requiring immediate aliquot sampling[2].
-
Preparation: Thoroughly flame-dry all glassware. Purge the reaction vessel with high-purity Argon or Nitrogen to establish an inert atmosphere and prevent oxidative degradation[2].
-
Dissolution: Add dried PMIA (1.0 eq.) to anhydrous DMSO to create a ~5% w/v solution. Apply gentle heating (40-50°C) until completely dissolved, then cool back to room temperature[2].
-
Deprotonation: Slowly add washed NaH powder (stoichiometric excess) in small portions. Stir for 4-6 hours at room temperature[2]. Observe the viscosity increase as a self-validating indicator of successful deprotonation.
-
Alkylation: Cool the mixture to 0°C using an ice bath to suppress kinetic degradation pathways. Dropwise, add the electrophile (e.g., methyl iodide, 2.0 eq.) via syringe[2].
-
Quenching & Precipitation: Quench the reaction with cold water and precipitate the functionalized polymer in methanol. Wash extensively to remove residual salts and DMSO.
Section 2: Mitigating Thermo-Oxidative Degradation
Q2: How can I prevent thermo-oxidative degradation when processing PMIA at elevated temperatures for membrane fabrication?
Causality & Expert Insight: At elevated temperatures, especially in the presence of oxygen, isophthalamide polymers are susceptible to thermo-oxidative degradation. The exposure to heat and shear forces initiates the formation of free radicals, which react with oxygen to form hydroperoxides[3]. These hydroperoxides decompose into highly reactive hydroxyl and alkoxy radicals, accelerating chain scission and cross-linking, which manifests as embrittlement and discoloration[3].
Resolution Strategy: To enhance thermal stability, structural modifications such as copolymerization or the incorporation of nanocomposites are highly effective. For instance, blending PMIA with polyurethane (PU) to form a nanonet structure, or incorporating fluorographene (FG) nanoparticles, significantly elevates the onset decomposition temperature by restricting polymer chain mobility and acting as a thermal barrier[4][5].
Quantitative Data: Thermal Stability Enhancements in PMIA Systems To guide your material design, the following table summarizes the thermal and mechanical stability improvements achieved through various modification strategies:
| Polymer System | Modification Strategy | Glass Transition (Tg) | Onset Decomposition (Td, 5% loss) | Key Stability Benefit |
| Pristine PMIA | None | ~270 °C | ~400 °C | Baseline thermal resistance[4] |
| co-PMIA (with 3,4′-ODA) | Copolymerization | 267 °C | 445 °C | Enhanced flexibility and thermal stability[1] |
| PMIA-PU Nanonet | Electrospinning blend | N/A | >400 °C | Improved wettability and anodic stability (4.86 V)[4] |
| PMIA / Fluorographene | Nanocomposite (0.75 wt% FG) | N/A | 465 °C | High thermal stability and low dielectric constant (2.15)[5] |
Section 3: Analyzing and Validating Polymer Degradation
Q3: What is the most reliable method to quantify the extent of degradation in my isophthalamide polymer samples over time?
Causality & Expert Insight: Traditional characterization methods like viscometry only provide bulk averages and can be skewed by simultaneous cross-linking and chain scission events. To accurately diagnose degradation, you must measure the absolute molar mass distribution. Size-Exclusion Chromatography coupled with Multi-Angle Light Scattering (SEC-MALS) is the gold standard because it directly determines molar mass and size without relying on potentially mismatched calibration standards[6].
Protocol: Degradation Analysis via SEC-MALS Self-Validation Check: The recovery mass calculated by the refractive index (RI) detector must match the injected mass (±5%). A discrepancy indicates sample loss via column adsorption or incomplete dissolution, invalidating the run.
-
Sample Preparation: Dissolve the degraded PMIA sample in a highly polar solvent compatible with SEC (e.g., DMAc with 0.1M LiCl to prevent aggregation) at a concentration of 1-2 mg/mL.
-
Filtration: Filter the solution through a 0.2 µm PTFE syringe filter to remove insoluble cross-linked microgels that could damage the columns.
-
Equilibration: Purge the SEC-MALS system with the mobile phase until the baseline of the light scattering and RI detectors is completely stable (noise < 0.5 mV).
-
Injection & Automation: Utilize the liquid chromatography autosampler to inject small sample quantities (e.g., 50-100 μL) for high-throughput analysis[6].
-
Data Processing: Analyze the variations in molar mass distribution (Mw, Mn) and polydispersity index (PDI)[6]. An increase in PDI coupled with a decrease in Mn is a definitive indicator of random chain scission.
References
-
Technical Support Center: Post-Polymerization Modifications of Isophthalamide Polymers - Benchchem. benchchem.com.2
-
Interfacial properties and thermal stability of modified poly(m-phenylene isophthalamide) thin films - ResearchGate. researchgate.net. 1
-
Nanonet-structured poly(m-phenylene isophthalamide)–polyurethane membranes with enhanced thermostability and wettability for high power lithium ion batteries - RSC Publishing. rsc.org. 4
-
In-Situ Fabrication of Poly (m-Phenylene Isophthalamide)/Fluorographene Nanocomposites and Their Properties - ResearchGate. researchgate.net. 5
-
Polymer degradation and stability - available online 11 july 2017. mtak.hu. 3
-
Characterizing Polymer Degradation - AZoM. azom.com. 6
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. real.mtak.hu [real.mtak.hu]
- 4. Nanonet-structured poly(m-phenylene isophthalamide)–polyurethane membranes with enhanced thermostability and wettability for high power lithium ion batteries - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. azom.com [azom.com]
Technical Support Center: Optimization of Reaction Conditions Using Bayesian Methods
Welcome to the technical support center for the optimization of reaction conditions using Bayesian methods. This guide is designed for researchers, scientists, and drug development professionals who are leveraging, or looking to leverage, Bayesian optimization to accelerate their experimental workflows. Here, we move beyond theoretical concepts to address the practical challenges and questions that arise during implementation.
I. Frequently Asked Questions (FAQs)
This section addresses common questions about the application of Bayesian optimization (BO) in chemistry.
Q1: What is Bayesian optimization and why is it superior to traditional methods like One-Variable-at-a-Time (OVAT) or Design of Experiments (DoE)?
A1: Bayesian optimization is a data-efficient, model-based approach for finding the maximum or minimum of a function that is expensive to evaluate.[1][2] In the context of chemistry, it intelligently selects the next set of reaction conditions to perform based on the results of previous experiments.[3][4]
Unlike OVAT, which can miss synergistic interactions between variables, and full factorial DoE, which can be resource-intensive, BO builds a probabilistic surrogate model of your reaction landscape.[5] This model, often a Gaussian Process, quantifies the predicted outcome (e.g., yield) and the uncertainty of that prediction across the entire parameter space.[6][7] An "acquisition function" then uses this information to balance exploitation (testing conditions predicted to be optimal) and exploration (probing areas of high uncertainty to improve the model).[3][8] This intelligent trade-off allows BO to converge on optimal conditions with significantly fewer experiments than traditional methods.[9][10][11]
Q2: What are the key components of a Bayesian optimization workflow?
A2: A typical Bayesian optimization loop for reaction optimization consists of the following components:
-
Search Space Definition: Defining the continuous (e.g., temperature, concentration) and categorical (e.g., solvent, catalyst) parameters and their ranges.[12]
-
Initial Experimental Design: A small set of initial experiments is required to build the first surrogate model.[6] This can be done using methods like Latin Hypercube Sampling (LHS) or simply by leveraging existing data.[13]
-
Surrogate Model: A probabilistic model that approximates the relationship between reaction conditions and the desired outcome.[14] Gaussian Processes (GPs) are the most common choice due to their ability to provide uncertainty estimates.[6][15]
-
Acquisition Function: A function that guides the selection of the next experiment to perform.[8] Common choices include Expected Improvement (EI), Upper Confidence Bound (UCB), and Thompson Sampling (TS).[6][16]
-
Optimization Loop: The iterative process of performing the suggested experiment, updating the surrogate model with the new data, and using the acquisition function to choose the next experiment.[13]
Q3: What type of experimental data is required to start a Bayesian optimization campaign?
A3: You can start a Bayesian optimization campaign with a surprisingly small amount of initial data. Often, 5-10 initial data points are sufficient to begin building a meaningful surrogate model.[17][18] The key is that these initial experiments should be diverse and span the search space to provide the model with a good initial understanding of the reaction landscape.[13] If you have historical data from previous experiments, this can also be used to initialize the model.[6]
Q4: How does Bayesian optimization handle both continuous and categorical variables?
A4: This is a crucial aspect of chemical reaction optimization. Continuous variables like temperature and time are naturally handled by most surrogate models. Categorical variables such as solvents or ligands require specific encoding techniques.[14] A common approach is one-hot encoding, where each category is represented by a binary vector.[3] More advanced techniques involve using molecular descriptors or fingerprints to represent categorical variables, which can allow the model to learn relationships between similar but distinct options.[3]
Q5: Can I optimize for multiple objectives simultaneously, for instance, yield and purity?
A5: Yes, this is a significant advantage of Bayesian optimization. Multi-objective Bayesian optimization allows you to find a set of "Pareto-optimal" solutions.[6][19] A Pareto-optimal solution is one where you cannot improve one objective without sacrificing another. For example, you might find conditions that give the absolute highest yield but with lower purity, and other conditions that provide a slightly lower yield but with excellent purity. The result of a multi-objective optimization is a trade-off curve (the Pareto front) that allows you to choose the set of conditions that best meets your overall project goals.[6]
II. Troubleshooting Guide
This section provides solutions to common problems encountered during Bayesian optimization experiments.
Issue 1: The optimization is not converging or is stuck in a local optimum.
| Potential Cause | Explanation & Solution |
| Poor Initial Sampling | The initial experiments did not adequately cover the search space, leading to a biased initial model. Solution: Ensure your initial experimental design is diverse. Consider using space-filling designs like Latin Hypercube Sampling instead of random sampling to get a more representative initial dataset.[13] |
| Inappropriate Surrogate Model | The chosen surrogate model (e.g., a Gaussian Process with a specific kernel) may not be flexible enough to capture the complexity of your reaction landscape. Solution: For highly non-linear or discontinuous responses, consider using a different surrogate model like a Random Forest or a more flexible kernel for your Gaussian Process.[6] It is also crucial to properly tune the hyperparameters of your surrogate model.[13] |
| Acquisition Function is Too Exploitative | The algorithm is repeatedly sampling in a small region where it has already found a good result, neglecting to explore other potentially better areas. Solution: Switch to an acquisition function that encourages more exploration. For example, if you are using Probability of Improvement (PI), consider switching to Expected Improvement (EI) or Upper Confidence Bound (UCB) with a higher exploration parameter.[6][8] |
| High Experimental Noise | Significant random error in your experimental measurements can mislead the optimization algorithm. Solution: Ensure your experimental procedures are robust and your analytical methods are well-calibrated. If noise is unavoidable, use a surrogate model that can explicitly account for noisy observations.[2][13] |
Issue 2: The algorithm suggests impractical, unsafe, or chemically nonsensical experimental conditions.
| Potential Cause | Explanation & Solution |
| Unconstrained Search Space | The optimization is being run as a "black box" without incorporating necessary chemical or safety constraints. Solution: Define a chemically reasonable and safe search space from the outset. Many Bayesian optimization software packages allow you to define constraints on the parameters.[20][21] For example, you can set temperature limits or exclude combinations of reagents known to be hazardous. |
| Lack of Domain Knowledge Integration | The algorithm is only as smart as the data it's given. It lacks the intuitive understanding of a trained chemist. Solution: Use Bayesian optimization as a tool to augment, not replace, your expertise.[13] Critically evaluate the suggestions made by the algorithm. If a suggestion seems unreasonable, you can choose to skip it and ask the algorithm for the next best suggestion. Your chemical intuition is a valuable part of the optimization process.[22] |
Issue 3: The optimization is running very slowly.
| Potential Cause | Explanation & Solution |
| Sequential Experimentation | If each experiment has a long reaction time, a purely sequential optimization can be a bottleneck. Solution: Utilize batch Bayesian optimization.[7][23] This allows the algorithm to suggest a batch of several experiments to be run in parallel in each iteration, significantly speeding up the overall process.[7] |
| Computationally Expensive Surrogate Model | For very large datasets or complex molecular representations, training the surrogate model can become time-consuming. Solution: While less common in the low-data regime of reaction optimization, this can become a factor.[6] In such cases, consider a simpler surrogate model or more efficient hyperparameter tuning strategies. |
Issue 4: The model's predictions are consistently poor.
| Potential Cause | Explanation & Solution |
| Incorrect Feature Representation | The way you are representing your categorical variables (e.g., solvents, ligands) may not be capturing the underlying chemical similarities and differences. Solution: If simple one-hot encoding is not performing well, consider using physicochemical descriptors or molecular fingerprints to represent your categorical variables. This can provide the model with more meaningful information.[3] |
| Inadequate Hyperparameter Tuning | The hyperparameters of the surrogate model, which control its smoothness and flexibility, are not optimized for your specific dataset. Solution: Ensure that you are optimizing the surrogate model's hyperparameters at each iteration of the Bayesian optimization loop. This is typically done by maximizing the marginal likelihood of the data.[6][24] |
III. Experimental Protocols & Workflows
Protocol 1: Setting Up a Bayesian Optimization Campaign for a Cross-Coupling Reaction
This protocol outlines the steps to optimize the yield of a generic Suzuki cross-coupling reaction.
1. Define the Search Space:
-
Continuous Variables:
-
Temperature (°C): 25 - 100
-
Concentration (M): 0.05 - 0.2
-
Equivalents of Base: 1.5 - 3.0
-
-
Categorical Variables:
-
Solvent: Dioxane, Toluene, THF
-
Ligand: SPhos, XPhos, RuPhos
-
Base: K2CO3, K3PO4, Cs2CO3
-
2. Initial Experimental Design (Latin Hypercube Sampling):
-
Generate an initial set of 10 diverse experimental conditions using LHS. This ensures a good spread of points across the defined search space.
Table 1: Example Initial Experimental Design using LHS
| Experiment | Temperature (°C) | Concentration (M) | Eq. of Base | Solvent | Ligand | Base |
| 1 | 35 | 0.18 | 2.8 | Dioxane | SPhos | K2CO3 |
| 2 | 88 | 0.06 | 1.6 | Toluene | XPhos | K3PO4 |
| 3 | 62 | 0.12 | 2.1 | THF | RuPhos | Cs2CO3 |
| ... | ... | ... | ... | ... | ... | ... |
| 10 | 47 | 0.09 | 2.5 | Toluene | SPhos | Cs2CO3 |
3. Execute Initial Experiments and Acquire Data:
-
Perform the 10 reactions as defined by the initial design.
-
Analyze the yield of each reaction using a reliable analytical technique (e.g., HPLC, UPLC, NMR).
4. Bayesian Optimization Loop:
-
Input Data: Enter the reaction conditions and corresponding yields into your Bayesian optimization software.
-
Model Training: The software will use this data to train an initial Gaussian Process surrogate model.
-
Acquisition: The acquisition function (e.g., Expected Improvement) will be used to suggest the next set of experimental conditions.
-
Iteration:
-
Perform the experiment suggested by the software.
-
Input the new result back into the software.
-
The surrogate model will be updated with the new data.
-
A new set of conditions will be suggested.
-
-
Repeat: Continue this iterative process until the optimization converges to a satisfactory yield or your experimental budget is reached.
Workflow Visualization
The following diagrams illustrate the core concepts of the Bayesian optimization workflow.
Caption: The iterative workflow of Bayesian optimization for reaction conditions.
Caption: The core trade-off in Bayesian optimization: exploration vs. exploitation.
IV. References
-
Active Machine Learning Is More Efficient at Optimizing Chemical Reactions Than Human Intuition - ResearchGate. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]
-
Desimpel, S., Dorbec, M., Van Geem, K. M., & Stevens, C. V. (2026, February 10). Bayesian optimization for chemical reactions. Chemical Society Reviews. [Link]
-
Guo, J., Ranković, B., & Schwaller, P. (2023). Bayesian Optimization for Chemical Reactions. CHIMIA, 77(1), 31-39. [Link]
-
Guo, J., Ranković, B., & Schwaller, P. (2023). Bayesian Optimization for Chemical Reactions. Infoscience. [Link]
-
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Shields, B. J., Stevens, J., Li, J., Parasram, M., Damani, F., Alvarado, J. M., Janey, J., Adams, R. P., & Doyle, A. G. (2021). Bayesian reaction optimization as a tool for chemical synthesis. Nature, 590(7844), 89–96. [Link]
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Shields, B. J., Stevens, J., Li, J., Parasram, M., Damani, F., Alvarado, J. M., Janey, J., Adams, R. P., & Doyle, A. G. (2021). Bayesian reaction optimization as a tool for chemical synthesis. Ben Shields. [Link]
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Guo, J., Ranković, B., & Schwaller, P. (2023, February 22). Bayesian Optimization for Chemical Reactions. CHIMIA. [Link]
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Tripp, A., & Hernández-Lobato, J. M. (2024, June 11). Diagnosing and fixing common problems in Bayesian optimization for molecule design. arXiv.org. [Link]
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Zhang, T., Li, W., Wu, T., & Wang, J. (2025, August 23). Bayesian Optimization for Chemical Synthesis in the Era of Artificial Intelligence: Advances and Applications. MDPI. [Link]
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Nakano, H., Mashiko, T., & Asano, Y. (2024, October 21). A Customized Bayesian Algorithm to Optimize Enzyme-Catalyzed Reactions. ACS Sustainable Chemistry & Engineering. [Link]
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Burger, B., Ebrahimi, M., Farsang, S., Gérardy, R., Automat, K., Johansson, M. J., & Hein, J. E. (2022). Combining Bayesian optimization and automation to simultaneously optimize reaction conditions and routes. Chemical Science, 13(44), 13184-13192. [Link]
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Guo, J., Ranković, B., & Schwaller, P. (2023). Bayesian Optimization for Chemical Reactions. PubMed. [Link]
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Scaling up N,N'-Diethyl-N,N'-DI(M-tolyl)isophthalamide production
Welcome to the Technical Support Center for the scale-up and production of N,N'-Diethyl-N,N'-di(m-tolyl)isophthalamide (Molecular Formula: C₂₆H₂₈N₂O₂)[1].
As a Senior Application Scientist, I have designed this portal to bridge the gap between bench-top discovery and pilot-scale manufacturing. The synthesis of this specific diamide relies on the Schotten-Baumann-type amidation of isophthaloyl chloride with N-ethyl-m-toluidine[2]. While straightforward at the gram scale, transitioning to the kilogram scale introduces critical challenges in heat transfer, moisture sensitivity, and biphasic mass transfer.
This guide provides self-validating protocols, mechanistic troubleshooting, and empirical data to ensure high-yield, high-purity production.
Process Flow Architecture
The following diagram maps the optimized homogeneous amidation workflow, designed to minimize the hydrolysis of the acid chloride intermediate while efficiently managing the exothermic formation of the amide bonds.
Workflow for the scale-up synthesis of N,N'-Diethyl-N,N'-di(m-tolyl)isophthalamide.
Scale-Up Optimization: Acid Scavenger Selection
A critical mechanistic choice in synthesizing isophthalamide-based extractants and ligands is the selection of the acid scavenger[3]. The generation of HCl during the reaction will protonate the unreacted N-ethyl-m-toluidine, halting the reaction if not neutralized. The table below summarizes our empirical data on scavenger selection at the 1 kg scale.
| Scavenger System | Phase Type | Yield (%) | Purity (HPLC) | Mechanistic Impact & Scalability |
| Triethylamine (TEA) | Homogeneous | 92.5% | 98.8% | Optimal. Rapid kinetics prevent acid chloride hydrolysis. Requires sequential acidic/basic washes to remove TEA-HCl salts. |
| Pyridine | Homogeneous | 88.0% | 97.2% | Effective, but highly toxic and difficult to strip completely during downstream solvent swapping. |
| Aq. NaOH (10%) | Biphasic | 81.5% | 94.5% | Mass transfer limitations at scale. Slower reaction allows trace moisture to hydrolyze the acid chloride. High emulsion risk. |
| Solid K₂CO₃ | Heterogeneous | 74.0% | 91.0% | Surface-area limited. Incomplete conversion leads to high levels of mono-amide impurities. |
Self-Validating Standard Operating Procedure (1 kg Scale)
To ensure trustworthiness, this protocol is designed as a self-validating system . You must not proceed to the next step unless the In-Process Control (IPC) criteria are met.
Step 1: System Preparation & Dehydration
-
Action: Charge 5.0 L of Dichloromethane (DCM) into a 10 L jacketed glass reactor. Dry over activated 3Å molecular sieves for 12 hours under a dry Nitrogen atmosphere.
-
Causality: 4[4]. Trace water will irreversibly hydrolyze it to isophthalic acid, destroying stoichiometry.
-
IPC Validation: Perform Karl Fischer titration. Do not proceed if moisture is > 50 ppm.
Step 2: Amine & Scavenger Charging
-
Action: Add 2.1 equivalents (1.42 kg) of N-ethyl-m-toluidine and 2.5 equivalents (1.18 kg) of Triethylamine (TEA) to the reactor. Set jacket cooling to achieve an internal temperature of 0–5°C.
Step 3: Controlled Amidation
-
Action: Dissolve 1.0 equivalent (1.0 kg) of isophthaloyl chloride in 1.5 L of anhydrous DCM. Add this solution dropwise via an addition funnel over 3 hours. Maintain internal temperature strictly below 10°C.
-
Causality: The reaction is highly exothermic. Localized hot spots will cause the N-ethyl-m-toluidine to oxidize, creating deeply colored quinoid impurities that are difficult to purge.
-
IPC Validation: After addition, stir at 20°C for 2 hours. Draw a sample for HPLC analysis. Do not proceed to quench until the mono-amide intermediate is < 0.5% (Area%).
Step 4: Quench & Workup
-
Action: Quench the reaction by slowly adding 2.0 L of 1M HCl. Stir vigorously for 15 minutes, then allow phases to separate. Drain the lower organic phase. Wash the organic phase sequentially with 2.0 L of saturated NaHCO₃, followed by 2.0 L of brine.
-
Causality: The HCl wash protonates and extracts excess TEA and unreacted toluidine into the aqueous phase. The NaHCO₃ wash neutralizes residual acid and extracts any formed isophthalic acid.
Step 5: Solvent Swap & Crystallization
-
Action: Transfer the organic layer to a distillation setup. Distill off DCM under reduced pressure while continuously feeding in an 80:20 Ethanol/Water mixture (constant volume distillation) until the vapor temperature reaches 75°C. Cool the mixture linearly to 5°C at a rate of 10°C/hour.
-
Causality: Controlled cooling in a protic solvent system prevents the product from "oiling out" (liquid-liquid phase separation), forcing it into a high-purity crystalline lattice.
-
IPC Validation: Filter the crystals and dry in a vacuum oven at 50°C. Weigh every 4 hours until a constant weight is achieved (Δ < 0.1%).
Diagnostics & Troubleshooting FAQs
Q1: During the aqueous workup, we are encountering a stubborn emulsion that prevents phase separation. How do we resolve this? A: Emulsions in this specific synthesis are typically caused by the amphiphilic nature of the partially reacted mono-amide intermediate, or by fine, suspended particulates of TEA-HCl salts that have not fully dissolved.
-
Immediate Fix: Filter the entire biphasic mixture through a pad of Celite to remove insoluble polymeric byproducts. Alternatively, increase the ionic strength of the aqueous phase by adding solid NaCl, or gently warm the jacket to 35°C to decrease the viscosity of the DCM layer and improve the density differential.
Q2: Our final powder has a yellowish/brown tint instead of being pure white. What is the root cause? A: Discoloration arises from the oxidation of the starting material, N-ethyl-m-toluidine[2]. Anilines are highly prone to oxidation, forming colored azobenzene derivatives when exposed to oxygen, light, or localized thermal spikes during the acid chloride addition.
-
Corrective Action: Ensure strict inertion (Nitrogen or Argon) throughout the entire reaction. Degas your DCM prior to use. To salvage the current batch, perform a recrystallization from ethanol using activated carbon (charcoal) treatment (5% w/w) at reflux for 30 minutes. The porous carbon will selectively adsorb the planar, conjugated colored impurities.
Q3: Why does our yield drop from 95% at the 10g scale to 75% at the 1kg scale when using the exact same stoichiometric ratios? A: This is a classic heat-transfer and mass-transfer scaling artifact. At the 10g scale, the surface-area-to-volume ratio of the flask is high, allowing for rapid dissipation of the exothermic heat. At the 1kg scale, heat removal is less efficient, requiring a much longer addition time for the isophthaloyl chloride. This prolonged addition time increases the exposure of the acid chloride to trace moisture in the solvent, leading to competitive hydrolysis.
-
Corrective Action: You must over-dry your solvents (IPC Step 1) and utilize a homogeneous scavenger like TEA rather than a biphasic system to ensure the amidation kinetics outcompete the hydrolysis kinetics[3].
References
- diethyl-n,n'-di(m-tolyl)isophthalamide (C26H28N2O2)
- A dual host approach to NiSO4 extraction: Supramolecular Chemistry Source: Taylor & Francis URL
- Solvent Extraction and Stripping of Silver Ions in Room-Temperature Ionic Liquids Containing Calixarenes Source: Analytical Chemistry - ACS Publications URL
- Source: International Trade Commission (USITC)
- Catalogue of Hazardous Chemicals Source: CCBC URL
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Inconsistent batch-to-batch results in isophthalamide synthesis
Welcome to the technical support center for isophthalamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for inconsistent batch-to-batch results in the synthesis of poly(m-phenylene isophthalamide) (PMIA) and related structures. The content is structured in a question-and-answer format to address specific challenges encountered during experimentation, emphasizing the scientific principles behind each recommendation.
Troubleshooting Guide
Inconsistent results in isophthalamide synthesis are a common challenge, often stemming from subtle variations in reagents, reaction conditions, or purification procedures.[1] This guide addresses the most frequent sources of variability to help you achieve reproducible outcomes.
Category 1: Reagent and Raw Material Issues
Question: My polymer yield and/or molecular weight are consistently low and vary between batches. What's the first thing I should check?
Answer: The first and most critical area to investigate is the quality and handling of your starting materials: m-phenylenediamine (MPD) and isophthaloyl chloride (IPC).
-
Purity of Monomers: The molecular weight of polyamides is extremely sensitive to the molar ratio of the diamine and the diacyl chloride.[2] Achieving a precise 1:1 stoichiometric ratio is essential for high molecular weight polymer formation.[2] The purity of your monomers directly impacts this ratio. If a reactant is not 100% pure, a portion of its mass is composed of non-reactive contaminants, which will throw off the stoichiometry and lead to lower yields and molecular weights.[3]
-
Actionable Insight: Do not rely solely on the purity stated on the manufacturer's bottle. Perform your own characterization. For MPD, this can involve recrystallization followed by melting point determination and spectroscopy. For IPC, which is highly reactive, vacuum distillation is an effective purification method.
-
-
Moisture Contamination: Isophthaloyl chloride is highly susceptible to hydrolysis.[4][5] Trace amounts of water in your monomers, solvent, or reaction apparatus will react with IPC to form isophthalic acid, which is unreactive under these polymerization conditions. This consumption of IPC disrupts the 1:1 stoichiometry and terminates polymer chains.
Question: I've noticed variations in reaction rate and final product color. Could my acid scavenger be the cause?
Answer: Absolutely. The acid scavenger, which neutralizes the HCl byproduct of the condensation reaction, is a critical component.[8][9] Its type, purity, and concentration can significantly influence the reaction.
-
Type of Acid Acceptor: Different bases have different pKa values and solubilities, which affect the reaction kinetics. Common choices include inorganic bases like sodium carbonate (Na₂CO₃) and organic bases like pyridine.[6] Some studies have shown that inorganic bases may lead to higher molecular weight PMIA compared to certain organic bases.[6][10] Inconsistent use of different scavengers between batches will lead to different results.
-
Concentration: An insufficient amount of acid scavenger will result in a buildup of HCl. This can protonate the amine monomer, rendering it inactive as a nucleophile and halting polymerization.[6] Conversely, an excessive concentration of a strong base might promote side reactions or hydrolysis of the acid chloride.[6]
-
Actionable Insight: Precisely weigh your acid scavenger. For batch-to-batch consistency, standardize the type and molar equivalent of the acid acceptor used. If preparing a stock solution, ensure it is well-mixed and stored under appropriate conditions to prevent degradation or concentration changes.[6]
-
Category 2: Reaction Condition Variability
Question: Why do I see significant differences in the intrinsic viscosity of my polymer from one batch to another, even when using the same reagents?
Answer: Assuming reagent quality is consistent, the next most likely cause is variability in your reaction conditions. Polyamide synthesis is sensitive to temperature, stirring rate, and reaction time.[10]
-
Temperature Control: Temperature influences the rates of all reactions involved, including polymerization and potential side reactions.[11][12]
-
Low Temperatures: May slow the reaction down, potentially leading to incomplete conversion and lower molecular weight.[12]
-
High Temperatures: While initially increasing the reaction rate, excessively high temperatures can promote side reactions, polymer degradation leading to discoloration, or even depolymerization.[6][11]
-
Actionable Insight: Use a well-calibrated reaction system with precise temperature control (e.g., an oil bath with a thermocouple). Maintain a consistent temperature profile for all batches.
-
-
Stirring Rate (for Interfacial Polycondensation): The stirring rate determines the interfacial surface area between the two immiscible phases where the polymerization occurs.
-
Inconsistent Stirring: Variations in stirring speed will change the rate of polymer formation and can affect the final molecular weight and particle size.[10]
-
Actionable Insight: Use a calibrated overhead stirrer or a magnetic stir plate with a tachometer to ensure a consistent and reproducible stirring rate for every experiment.
-
The following table illustrates the hypothetical effect of reaction temperature on key polymer properties. Actual results should be determined experimentally for your specific system.
| Reaction Temperature (°C) | Intrinsic Viscosity (dL/g) | Yield (%) | Observations |
| 0 | 1.2 | 85 | Slower reaction rate, may not reach full molecular weight potential. |
| 25 (Room Temp) | 1.8 | 98 | Optimal balance of reaction rate and minimal side reactions.[10] |
| 50 | 1.5 | 92 | Increased rate, but potential for side reactions or degradation begins.[6] |
| 80 | 1.1 | 88 | Significant degradation, often accompanied by polymer discoloration.[6] |
Troubleshooting Workflow: Low Molecular Weight
The following diagram outlines a logical workflow for diagnosing the cause of low molecular weight in your isophthalamide synthesis.
Caption: Troubleshooting workflow for low molecular weight polymer.
Category 3: Work-up and Purification Problems
Question: The physical properties (e.g., powder consistency, filterability) of my precipitated polymer are different from batch to batch. Why?
Answer: Inconsistent work-up procedures can lead to variations in the physical form and purity of the final product.
-
Precipitation/Coagulation: The rate and method of adding the polymer solution to the non-solvent (e.g., water) can affect the morphology of the precipitated polymer. A rapid addition can lead to a fine, difficult-to-filter powder, while a slower, controlled addition may produce a more granular material.
-
Washing: The purpose of washing is to remove unreacted monomers, the acid scavenger byproduct (e.g., NaCl), and residual solvent.[6] Inadequate washing will leave these impurities in the final product, affecting its properties and subsequent analyses.
-
Actionable Insight: Standardize your precipitation protocol, including addition rate and stirring. Develop a consistent washing procedure, using fresh portions of deionized water and/or other solvents like methanol until the washes are neutral and free of contaminants.[8]
-
-
Drying: Residual solvent can act as a plasticizer, altering the thermal properties (e.g., glass transition temperature) of the polymer. Inconsistent drying will result in variable solvent content between batches.
-
Actionable Insight: Dry the polymer in a vacuum oven at a consistent temperature (e.g., 80-120 °C) until a constant weight is achieved.[6] This ensures that all volatile components have been removed.
-
Category 4: Product Characterization Discrepancies
Question: My spectroscopic data (NMR, FTIR) shows unexpected peaks that vary between batches. What could be the cause?
Answer: Variable or unexpected peaks in spectroscopic analyses typically point to impurities or structural inconsistencies.
-
FTIR Spectroscopy: Look for broad peaks around 3200-3500 cm⁻¹ which could indicate excess water or unreacted -NH₂ groups. The presence of a strong C=O stretch around 1700 cm⁻¹ might suggest the presence of carboxylic acid end-groups from hydrolyzed IPC.
-
NMR Spectroscopy: ¹H NMR is excellent for detecting residual solvents or unreacted monomers. It can also be used to estimate the degree of polymerization by comparing the integration of end-group protons to the repeating unit protons.
-
Actionable Insight: Use a suite of analytical techniques to characterize each batch thoroughly.[13][14][15][16] This includes spectroscopy (NMR, FTIR), chromatography (GPC/SEC for molecular weight distribution), and thermal analysis (TGA, DSC).[14] Consistent analytical data is the ultimate confirmation of batch-to-batch reproducibility.[1]
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction in isophthalamide synthesis? A1: The primary reaction is a step-growth polycondensation between an aromatic diamine (m-phenylenediamine) and a diacyl chloride (isophthaloyl chloride).[10] The nucleophilic amine groups of the diamine attack the electrophilic carbonyl carbons of the acyl chloride, forming an amide bond and releasing a molecule of hydrogen chloride (HCl) as a byproduct.[8]
Q2: How critical is the order of monomer addition? A2: For solution polymerization, the order of addition is very important. Typically, the diacyl chloride solution is added slowly to the solution of the diamine and acid scavenger. This maintains a slight excess of the diamine initially, preventing the premature termination of chains by the highly reactive diacyl chloride.
Q3: Can I reuse the solvent? A3: It is not recommended. The solvent from the reaction will contain byproducts and impurities that can interfere with subsequent batches. Using fresh, anhydrous solvent for each synthesis is crucial for reproducibility.[6]
Q4: My final polymer is discolored (yellow or brown). How can I prevent this? A4: Discoloration is often a sign of polymer degradation or side reactions, which can be caused by excessive reaction temperatures, the presence of oxygen, or impurities in the monomers.[6] To prevent this, ensure the reaction is run at the optimal, lowest possible temperature, maintain a strict inert atmosphere, and use highly purified monomers.
Experimental Protocols
Protocol 1: Purification of m-Phenylenediamine (MPD)
-
Dissolve the crude MPD in a minimal amount of hot deionized water.
-
Add a small amount of activated carbon and boil for 5-10 minutes to remove colored impurities.
-
Hot-filter the solution through a fluted filter paper to remove the activated carbon.
-
Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold deionized water.
-
Dry the purified MPD in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved. Store in a desiccator.
Protocol 2: General Procedure for Isophthalamide Synthesis (Solution Polycondensation)
Disclaimer: This is a general guideline. Specific amounts and conditions should be optimized for your particular setup.
-
Preparation: Under an inert atmosphere (N₂ or Ar), add freshly purified m-phenylenediamine and a suitable anhydrous solvent (e.g., N,N-Dimethylacetamide, DMAc) to an oven-dried, three-neck flask equipped with an overhead stirrer and an addition funnel.
-
Dissolution: Stir the mixture until the diamine is fully dissolved. If necessary, add an acid scavenger such as sodium carbonate at this stage.
-
Monomer Addition: Dissolve freshly distilled isophthaloyl chloride in a separate flask with anhydrous DMAc. Transfer this solution to the addition funnel.
-
Reaction: Cool the diamine solution in an ice bath (0-5°C). Begin adding the isophthaloyl chloride solution dropwise to the stirred diamine solution over a period of 30-60 minutes. A significant increase in viscosity will be observed.
-
Polymerization: After the addition is complete, allow the reaction to slowly warm to room temperature and continue stirring for 2-4 hours to ensure complete polymerization.
-
Precipitation: Slowly pour the viscous polymer solution into a large beaker of vigorously stirred deionized water (or another non-solvent like methanol). The polymer will precipitate as a white solid.
-
Work-up: Filter the polymer and wash it extensively with deionized water to remove salts and residual solvent. Then, wash with methanol to remove organic impurities. Repeat the washing cycles until the filtrate is neutral.[6]
-
Drying: Dry the final polymer in a vacuum oven at 80-120°C until a constant weight is achieved.[6]
References
- BenchChem. (n.d.). Troubleshooting low molecular weight in polyamide polymerization.
- BenchChem. (n.d.). Technical Support Center: Optimization of Catalyst Concentration in Isophthalamide Synthesis.
-
ResearchGate. (n.d.). Synthesis, spectroscopic characterization, biological application and molecular docking studies of some transition metal complexes of isophthalamide ligand. Retrieved from [Link]
-
Abdelaty, M. (2025). Interfacial polymerization of poly (m-phenylene isophthalamide): synthesis, optimization, and performance evaluation for high-temperature insulation and flexible membranes. Journal of Polymer Research, 32(415). Retrieved from [Link]
-
Dutton Institute. (n.d.). Effects of Temperature. MATSE 202: Introduction to Polymer Materials. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Poly(m-phenyleneisophthalamide) by Solid-state Polycondensation of Isophthalic Acid with m-Phenylenediamine. Retrieved from [Link]
-
Çimen, A. R., et al. (2018). Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides. Turkish Journal of Chemistry. Retrieved from [Link]
-
Mao, J., et al. (2010). Fabrication of asymmetric poly (m-phenylene isophthalamide) nanofiltration membrane for chromium (VI) removal. Journal of Environmental Sciences, 22(7), 1048-1054. Retrieved from [Link]
-
ResearchGate. (2024). Effect of Temperature on the Efficiency of Polymerization Reactions Using Novel Catalysts in Cameroon. Retrieved from [Link]
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Akkoç, S., et al. (2018). Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides. AVESİS. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Post-Polymerization Modifications of Isophthalamide Polymers.
-
Liu, G., et al. (2016). Preparation, characterization and performance of poly(m-phenylene isophthalamide)/organically modified montmorillonite nanocomposite membranes in removal of perfluorooctane sulfonate. Journal of Environmental Sciences, 49, 149-157. Retrieved from [Link]
-
ResearchGate. (2023). Diserinol Isophthalamide: A Novel Reagent for Complexation with Biomolecular Anions in Electrospray Ionization Mass Spectrometry. Retrieved from [Link]
- Google Patents. (1994). WO1994023099A1 - Preparation of poly(m-phenylene isophthalamide) filaments.
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MDPI. (2007). The Preparation and Characterization of Poly(m-phenylene-isophthalamide) Fibers Using Ionic Liquids. Retrieved from [Link]
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ACS Sustainable Chemistry & Engineering. (2018). Green Design of Poly(m-Phenylene Isophthalamide)-Based Thin-Film Composite Membranes for Organic Solvent Nanofiltration and Concentrating Lecithin in Hexane. Retrieved from [Link]
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Brunel University Research Archive. (n.d.). SYNTHESIS AND CHARACTERISATION OF POLYAMIDE 6 BLENDS MADE BY REACTIVE EXTRUSION. Retrieved from [Link]
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SciSpace. (n.d.). Enhanced performance of poly(m-phenylene isophthalamide) (PMIA) composite hollow fibre ultrafiltration membranes by O-MoS2 nanos. Retrieved from [Link]
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Modern Analytical Technique for Characterization Organic Compounds. (2025). Preprints.org. Retrieved from [Link]
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Eurofins. (n.d.). Analytical Techniques Required to Ensure a Well-Characterized Biological Reference Material. Retrieved from [Link]
-
Spanggord, R. J., et al. (2006). Hydrolytic stability of terephthaloyl chloride and isophthaloyl chloride. Environmental Science & Technology, 40(20), 6429-6434. Retrieved from [Link]
-
European Patent Office. (2011). EP2289870A1 - Method for purifying 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide, an intermediate in the preparation of non-ionic X-ray contrast agents. Retrieved from [Link]
-
Tianming Pharmaceutical. (2025). Batch-to-Batch Consistency: Why It Matters for Intermediates. Retrieved from [Link]
-
AZoM. (2024). Maximizing Yield and Purity: Strategies for Fine Chemical Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). 121 questions with answers in POLYAMIDES. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). Analytical Techniques for Reference Standard Characterization. Retrieved from [Link]
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- 5. Hydrolytic stability of terephthaloyl chloride and isophthaloyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Effects of Temperature | MATSE 202: Introduction to Polymer Materials [courses.ems.psu.edu]
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- 16. resolvemass.ca [resolvemass.ca]
Technical Support Center: Addressing Steric Hindrance in Post-Polymerization Modifications
Welcome to the technical support center dedicated to navigating the challenges of steric hindrance in post-polymerization modifications (PPM). This guide is designed for researchers, scientists, and drug development professionals who encounter steric limitations in their polymer functionalization experiments. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you with the knowledge to overcome these synthetic hurdles.
Introduction: Understanding the Challenge
Post-polymerization modification is a powerful tool for synthesizing functional polymers with diverse properties. However, the inherent steric bulk of polymer chains can often hinder the accessibility of reactive sites, leading to low conversion rates, non-specific reactions, and batch-to-batch variability. This guide will explore the root causes of these issues and provide practical, field-proven strategies to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What are the common signs that steric hindrance is affecting my post-polymerization modification?
A1: Several experimental observations can indicate that steric hindrance is a limiting factor in your reaction:
-
Low or Incomplete Conversion: Despite using a stoichiometric excess of reagents and extended reaction times, you observe a plateau in the degree of functionalization. This is often the most direct evidence that reactive sites on the polymer are inaccessible.
-
Reaction Rate Slowdown: The initial rate of modification may be reasonable but then decreases significantly over time. This can be attributed to the initial reaction of more accessible sites, followed by the much slower reaction of sterically shielded sites.[1]
-
Side Reactions or Lack of Selectivity: When the desired reaction is slow due to steric hindrance, alternative, less-hindered but undesired reaction pathways may become more prominent.
-
Inconsistent Functionalization Along the Polymer Chain: Analysis of the modified polymer may reveal a non-uniform distribution of functional groups, with higher densities at the chain ends or less sterically crowded regions.
-
Discrepancy Between Small Molecule and Polymer Reactions: A modification that proceeds efficiently on a small molecule analog of the polymer's repeat unit fails or is inefficient when applied to the polymer itself.
Q2: How does the polymer's architecture (e.g., linear vs. branched) influence steric hindrance?
A2: The architecture of the polymer plays a crucial role in the accessibility of its functional groups:
-
Linear Polymers: Functional groups on linear polymers are generally more accessible than those on branched polymers. However, the local environment, including the nature of neighboring side chains and the polymer's conformation in solution, can still impose significant steric constraints.
-
Branched or Hyperbranched Polymers: These architectures present a greater steric challenge due to the high density of polymer chains. Functional groups located closer to the core of a branched polymer are often highly shielded.
-
Dendrimers: While having a well-defined structure, the dense packing of branches in higher-generation dendrimers can lead to significant steric hindrance at the periphery.
-
Grafted Polymers: The accessibility of functional groups on the backbone of a graft polymer can be severely limited by the presence of the grafted chains.
Q3: Can "click chemistry" reactions truly overcome significant steric hindrance?
A3: Yes, to a large extent. "Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), has proven to be remarkably effective in overcoming steric barriers in polymer modification.[2][3] The reasons for their success lie in their:
-
High Reaction Rates and Efficiency: These reactions are often very fast and proceed to high conversions even under dilute conditions.[2]
-
Orthogonality: They are highly selective and do not interfere with most other functional groups present on the polymer, minimizing side reactions.
-
Mild Reaction Conditions: The reactions can be carried out under conditions that are less likely to cause polymer degradation or side reactions.[2]
Despite their advantages, even click reactions can be slowed down by extreme steric crowding. In such cases, strategies like using longer, more flexible linkers can be beneficial.[2]
Troubleshooting Guides
Problem 1: Low Conversion or Stalled Reaction
This is the most common issue arising from steric hindrance. If your post-polymerization modification is not proceeding to completion, consider the following strategies.
Strategy 1.1: Optimization of Reaction Conditions
The choice of reaction parameters can dramatically influence the outcome of a sterically hindered modification.
The solvent can affect the conformation of the polymer chain and the solvation of both the polymer and the reagent.
-
Good vs. Poor Solvents: A "good" solvent will cause the polymer coils to expand, increasing the accessibility of functional groups. Conversely, a "poor" solvent will cause the polymer to collapse into a more compact conformation, exacerbating steric hindrance.
-
Solvent Polarity: The polarity of the solvent should be chosen to optimize the solubility of all reactants and facilitate the desired reaction mechanism. For instance, polar aprotic solvents can be effective in many cases.[4] In some cases, changing the solvent can significantly improve reaction outcomes. For example, in the modification of certain conjugated polymers, chlorobenzene was found to be a better solvent than dichloromethane as it prevented polymer precipitation during the reaction.[5]
| Solvent Property | Implication for Sterically Hindered Reactions | Recommended Action |
| Polymer Solubility | A more expanded polymer coil enhances accessibility of functional groups. | Choose a solvent that is known to be a "good" solvent for your polymer backbone. |
| Reagent Solubility | Ensures the modifying reagent is available for reaction. | Select a solvent that can dissolve both the polymer and the reagent. |
| Polarity | Can influence reaction rates and equilibria. | Match the solvent polarity to the requirements of the reaction mechanism. |
| Aprotic vs. Protic | Protic solvents can interfere with certain reagents. | Use aprotic solvents for reactions involving highly reactive anionic or cationic species. |
-
Increasing Temperature: For many reactions, increasing the temperature can provide the necessary activation energy to overcome steric barriers. However, be cautious of potential side reactions or polymer degradation at elevated temperatures.[6]
-
Extended Reaction Time: Sterically hindered reactions are often slow. Extending the reaction time can lead to higher conversions. Monitor the reaction progress over time to determine if the reaction has truly stalled or is just proceeding slowly.
Strategy 1.2: Utilizing Linkers or Spacers
Introducing a flexible linker between the polymer backbone and the reactive site can significantly reduce steric hindrance.[2]
Caption: Workflow comparing direct modification with a linker-based strategy.
Strategy 1.3: Catalyst Selection
For catalyzed reactions, the choice of catalyst can be critical.
-
Catalyst Size: A smaller, less sterically demanding catalyst may be able to access hindered sites more effectively.
-
Ligand Design: In metal-catalyzed reactions, the ligands on the metal center can be tuned to be less bulky, thereby reducing the steric profile of the catalyst.[7][8][9] Conversely, in some polymerization reactions, introducing sterically hindered additives can surprisingly improve the outcome by suppressing side reactions.[10] The electronic properties of the ligands can also play a role in catalyst activity and selectivity.[7]
Problem 2: Side Reactions and Lack of Selectivity
When the desired modification is slow due to steric hindrance, other, less favorable reaction pathways can compete, leading to a mixture of products.
Strategy 2.1: Employing Orthogonal Chemistries
The use of highly selective and orthogonal reactions, such as "click chemistry," can minimize side reactions.[2][3] These reactions are designed to be specific for their target functional groups, even in the complex environment of a polymer chain.
Strategy 2.2: Use of Protecting Groups
Protecting groups can be used to temporarily block more reactive, less sterically hindered sites on the polymer, directing the modification to the desired, more hindered location.[11][12][13][14]
-
Protection: Selectively protect the more accessible functional groups using a suitable protecting group. The choice of protecting group should be based on its stability to the subsequent modification conditions.[13][14]
-
Modification: Perform the desired modification on the remaining, sterically hindered functional groups.
-
Deprotection: Remove the protecting groups under conditions that do not affect the newly introduced functional groups or the polymer backbone.[11]
Caption: Workflow for using protecting groups in selective polymer modification.
Problem 3: Difficulty in Purification
The presence of unreacted reagents and byproducts can complicate the purification of the modified polymer.
Strategy 3.1: Stoichiometry Control
Carefully controlling the stoichiometry of the reagents can minimize the amount of unreacted starting materials. However, for sterically hindered reactions, a slight excess of the modifying reagent is often necessary.
Strategy 3.2: High-Fidelity Reactions
Reactions that proceed to near-quantitative conversion, such as many "click" reactions, simplify purification as there are fewer byproducts to remove.[15][16]
Strategy 3.3: Polymer Precipitation and Washing
Modified polymers can often be purified by precipitation into a non-solvent, followed by repeated washing to remove low-molecular-weight impurities. The choice of solvent and non-solvent is critical for efficient purification.
Conclusion
Overcoming steric hindrance in post-polymerization modifications requires a systematic and multi-faceted approach. By carefully considering the polymer architecture, optimizing reaction conditions, and employing advanced chemical strategies such as "click chemistry" and protecting groups, researchers can successfully synthesize well-defined functional polymers for a wide range of applications. This guide provides a starting point for troubleshooting common issues, and further exploration of the cited literature is encouraged for more in-depth understanding.
References
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Fast and Selective Post-polymerization Modification of Conjugated Polymers Using Dimethyldioxirane [frontiersin.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemistry-europe.onlinelibrary.wiley.com [chemistry-europe.onlinelibrary.wiley.com]
- 9. Nickel catalysts with asymmetric steric hindrance for ethylene polymerization [justc.ustc.edu.cn]
- 10. A steric hindrance strategy facilitates direct arylation polymerization for the low-cost synthesis of polymer PBDBT-2F and its application in organic solar cells - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Protecting group - Wikipedia [en.wikipedia.org]
- 12. labinsights.nl [labinsights.nl]
- 13. chem.iitb.ac.in [chem.iitb.ac.in]
- 14. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 15. Click Chemistry [organic-chemistry.org]
- 16. Postpolymerization Modification by Nucleophilic Addition to Styrenic Carbodiimides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Functionalization of Isophthalamide Polymers
Welcome to the Advanced Technical Support Center for the post-polymerization modification of isophthalamide polymers, such as poly(m-phenylene isophthalamide) (PMIA). This guide is engineered for researchers and drug development professionals who require precise control over polymer architecture.
Functionalizing the highly rigid aramid backbone presents significant synthetic challenges, most notably the unintended formation of cross-linked networks (gelation). This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to help you mitigate cross-linking and achieve high-fidelity functionalization.
Expert Troubleshooting & FAQs
Q1: Why does my isophthalamide polymer undergo spontaneous gelation during N-alkylation? A: The most frequent cause of spontaneous gelation is the presence of difunctional or multifunctional impurities within your modifying reagent[1]. Because the amide N-H groups on the isophthalamide backbone are highly accessible once deprotonated, any electrophile with more than one reactive site will act as a bridge between adjacent polymer chains, rapidly increasing cross-link density and causing irreversible gelation[1]. Causality & Solution: Always distill or recrystallize your modifying agents prior to use to ensure strict monofunctionality. If a controlled polymer network is actually your target, you must mathematically restrict the stoichiometry of the difunctional cross-linker to sub-stoichiometric levels relative to the amide repeating units.
Q2: How do I ensure complete dissolution of PMIA to prevent localized cross-linking domains? A: Isophthalamide polymers are characterized by extreme backbone rigidity and dense intermolecular hydrogen bonding, which severely limits their solubility[1]. If the polymer is only partially dissolved, the reaction occurs in a heterogeneous suspension where localized high-concentration domains promote interchain side reactions. Causality & Solution: You must use highly polar aprotic solvents—such as N,N-dimethylacetamide (DMAc) or dimethyl sulfoxide (DMSO)—supplemented with chaotropic salts like Lithium Chloride (LiCl) or Calcium Chloride (CaCl₂)[1]. The metal cations (e.g., Li⁺) competitively coordinate with the carbonyl oxygen of the amide groups, effectively disrupting the native hydrogen-bond network and forcing the polymer chains into a fully solvated, extended conformation[2].
Q3: I am using a rigorously purified monofunctional electrophile, yet cross-linking still occurs. What is the mechanistic cause? A: Even when utilizing strictly monofunctional agents, cross-linking can still manifest through a radical-mediated chain transfer mechanism involving Hydrogen Atom Transfer (HAT)[3]. At elevated temperatures (>50°C) or in the presence of trace oxygen, radicals can be generated at the monomer substituents or the polymer backbone. These radicals undergo thermodynamically stable C–H bond activation, leading to unintended interchain C–C coupling[3]. Causality & Solution: To suppress HAT and oxidative degradation, the reaction must be strictly purged with Argon (not just Nitrogen, as Argon is heavier and provides a better blanket for stirred solutions) and the electrophilic addition step must be conducted at or below 0°C[1].
Mechanistic Pathways & Workflows
To effectively troubleshoot, one must visualize both the macroscopic workflow and the microscopic molecular mechanisms governing these reactions.
Workflow for diagnosing and mitigating cross-linking in PMIA functionalization.
Mechanistic pathways of PMIA functionalization versus cross-linking side reactions.
Quantitative Optimization Data
The following table synthesizes experimental parameters and their direct impact on the degree of substitution (DS) and cross-link density. Use this as a baseline for optimizing your specific functionalization reactions.
| Modifying Reagent | Reagent Purity | Base / Solvent System | Temp (°C) | Atmosphere | Degree of Substitution | Cross-link Density / Gelation |
| Methyl Iodide (1.5 eq) | >99.9% (Distilled) | NaH / DMSO | 0°C to 25°C | Argon | >95% | None (Soluble Polymer) |
| Methyl Iodide (1.5 eq) | 98% (Unpurified) | NaH / DMSO | 25°C | Nitrogen | ~70% | High (Irreversible Gel) |
| Benzyl Bromide (2.0 eq) | >99.9% (Distilled) | n-BuLi / DMAc + LiCl | -78°C to 0°C | Argon | ~85% | None (Soluble Polymer) |
| Alkyl Acrylate (1.2 eq) | >99% | NaH / NMP | 60°C | Air | <40% | Severe (HAT-induced Gelation) |
Self-Validating Experimental Protocol: Controlled N-Alkylation of PMIA
This protocol is designed as a self-validating system . At each critical juncture, a physical or chemical observation will confirm whether the reaction is proceeding linearly or if cross-linking has been triggered.
Phase 1: Anhydrous Dissolution
-
Transfer 1.0 equivalent of thoroughly dried PMIA into a flame-dried, multi-neck round-bottom flask.
-
Add anhydrous DMAc containing 5% (w/v) anhydrous LiCl to create a 5% (w/v) polymer solution[2].
-
Stir under a continuous Argon purge at 50°C for 2 hours.
-
Validation Checkpoint: The solution must become completely optically clear. Any residual turbidity indicates unbroken hydrogen bonds, which will act as nucleation sites for cross-linking. Do not proceed until clear.
Phase 2: Polyanion Generation
-
Cool the homogeneous solution to room temperature.
-
Slowly add 1.05 equivalents of washed, dry Sodium Hydride (NaH) powder in small portions[1].
-
Allow the mixture to stir for 4–6 hours under Argon.
-
Validation Checkpoint: Hydrogen gas evolution will be observed. The solution will significantly increase in viscosity and shift in color (typically to a deep yellow/amber). If the solution forms an immovable gel at this stage, trace water in the solvent has caused localized hydroxide formation and polymer degradation.
Phase 3: Electrophilic Functionalization (Cross-link Mitigation)
-
Submerge the reaction flask in an ice bath to bring the internal temperature to exactly 0°C. Causality: Low temperatures thermodynamically suppress HAT and radical formation[3].
-
Add 1.5 equivalents of strictly purified, monofunctional alkyl halide (e.g., methyl iodide) dropwise via a syringe pump over 30 minutes[1].
-
Remove the ice bath and allow the reaction to slowly warm to room temperature, stirring for 24 hours.
-
Validation Checkpoint: Monitor the viscosity. The viscosity should remain high but stable. A sudden, exponential spike in viscosity (the magnetic stir bar stops spinning) indicates that cross-linking is actively occurring, likely due to difunctional impurities in the alkyl halide.
Phase 4: Quenching and Isolation
-
Slowly pour the reaction mixture into a vigorously stirring beaker of deionized water (10× the reaction volume).
-
Neutralize the suspension with 1M HCl until the pH reaches ~7.
-
Isolate the precipitated functionalized polymer via vacuum filtration and wash extensively with methanol and water to remove residual LiCl and unreacted electrophiles[1].
-
Validation Checkpoint: Analyze the dried product via FTIR. A successful, non-cross-linked functionalization will show a near-complete disappearance of the N-H stretching peak (~3300 cm⁻¹) and the appearance of corresponding alkyl C-H stretches, while maintaining complete solubility in fresh DMAc.
References
-
Song, Y., et al. "Tailoring High-Performance Poly(m-phenylene isophthalamide) Ultrafiltration Membranes Using Green Amphiphilic Sugar Esters." ACS Publications, 2025. Available at: [Link]
-
Royal Society of Chemistry. "Crosslinking of polymers from monofunctional acrylates via C–H bond activation." RSC Advances, 2024. Available at: [Link]
Sources
Computational chemistry for reaction condition optimization
Welcome to the Technical Support Center for Computational Reaction Optimization. This resource is designed for researchers, computational chemists, and drug development professionals integrating Quantum Mechanics (DFT) and Machine Learning (ML) to accelerate synthetic route design. Below, you will find field-proven troubleshooting guides, causal explanations for algorithmic failures, and self-validating experimental protocols.
Module 1: Quantum Mechanics (DFT) Setup & Troubleshooting
Q: My DFT calculation for a transition metal catalyst optimization keeps failing with an "SCF not converged" error. How do I fix this?
A: Transition metal complexes frequently possess small HOMO-LUMO gaps, leading to fractional orbital occupancies. When using the default Direct Inversion in the Iterative Subspace (DIIS) algorithm, this near-degeneracy causes the electron density to oscillate wildly between iterations rather than settling into a stable ground state[1].
To troubleshoot and force convergence, apply the following hierarchical steps:
-
Increase the Integration Grid: Modern parameterized functionals (especially Minnesota functionals like M06-2X) are highly sensitive to numerical noise in the integration grid. Upgrading the grid (e.g., using int=ultrafine in Gaussian or tightening the COSX grid in ORCA) reduces gradient noise and stabilizes the SCF cycles[1][2].
-
Apply Level Shifting: Use a level shift (e.g., SCF=vshift=300 in Gaussian) to artificially raise the energy of virtual orbitals during the initial SCF cycles. This temporarily opens the HOMO-LUMO gap, preventing excessive, erroneous mixing of occupied and virtual orbitals[1].
-
Switch the SCF Algorithm: If DIIS continues to oscillate, switch to a Trust-Region Augmented Hessian (TRAH) algorithm in ORCA or Quadratic Convergence (SCF=QC) in Gaussian. While computationally more expensive per step, these methods treat the SCF process as a strict mathematical minimization problem, guaranteeing convergence even for pathological open-shell systems[1][2].
Q: My geometry optimization finished, but the frequency calculation shows an imaginary frequency that doesn't correspond to my desired transition state. Why?
A: Your optimization has likely converged to a higher-order saddle point rather than a true first-order transition state. This causality is often geometric: if your input geometry possesses a high degree of symmetry (e.g., a perfectly planar transition state for a biphenyl coupling), the optimizer may become trapped in a symmetric saddle point because the gradient along the symmetry-breaking vibrational mode is exactly zero[3]. Solution: Manually distort the geometry along the vector of the unwanted imaginary frequency (typically by 0.1–0.3 Å), lower the point-group symmetry, and restart the optimization[3][4].
Module 2: Machine Learning for Yield Prediction
Q: I trained a Random Forest model to predict reaction yields, but it completely fails on out-of-sample substrates. Why is it memorizing rather than learning?
A: This is a classic symptom of dataset bias combined with inadequate molecular representation. Models trained exclusively on literature databases (like Reaxys) suffer because these databases inherently lack "negative data" (failed reactions). Consequently, the model simply memorizes the most frequently reported solvents or catalysts rather than learning the underlying chemical reactivity[5].
To build a robust, generalizable model:
-
Utilize High-Throughput Experimentation (HTE) Data: Train your models on HTE datasets (such as the Buchwald-Hartwig amination datasets pioneered by the Doyle and MacMillan labs). HTE provides a balanced distribution of high, moderate, and zero-yield reactions, which is strictly necessary for the algorithm to learn causality[6][7][8].
-
Transition to Physics-Based Descriptors: 2D structural fingerprints (like Morgan fingerprints) cannot capture the subtle electronic and steric effects of transition states. Incorporate DFT-computed descriptors (e.g., HOMO/LUMO energies, natural bond orbital charges, and buried volume) to provide the model with a mechanistic understanding of the reaction space[8].
Module 3: Quantitative Data Presentation
The choice of molecular representation directly dictates the computational cost and the predictive accuracy (R²) of your yield prediction models. The table below summarizes the quantitative trade-offs based on benchmark HTE datasets.
| Descriptor Type | Dimensionality (Features) | Avg. Compute Time (per molecule) | Typical R² (Yield Prediction) | Best Use Case |
| 2D Morgan Fingerprints | 1024 - 2048 | < 0.1 seconds | 0.65 - 0.75 | Baseline screening; massive database mining. |
| 3D Graph Neural Networks | ~300 (Latent space) | 1 - 5 seconds | 0.80 - 0.85 | Stereoselective reactions; conformational flexibility. |
| DFT-Based Descriptors | 20 - 50 | 1 - 5 hours | 0.90 - 0.95 | Complex transition metal catalysis; novel scaffolds. |
Module 4: Experimental Protocol
End-to-End ML-Guided Reaction Optimization (Self-Validating Workflow)
This protocol describes a closed-loop, self-validating system where computational predictions are iteratively refined by physical experimental feedback, utilizing Bayesian Optimization to balance exploration and exploitation[9][10].
Step 1: Define Chemical Space & Generate Descriptors
-
Define the combinatorial space of your reaction (e.g., 10 substrates × 12 ligands × 4 solvents = 480 possible combinations).
-
Perform DFT geometry optimizations (e.g., at the B3LYP/def2-SVP level) for all components.
-
Extract physics-based descriptors: HOMO/LUMO energies, dipole moments, and Tolman cone angles for ligands.
Step 2: Seed the Surrogate Model
-
Randomly select a highly diverse subset of 5% of the chemical space (e.g., 24 reactions).
-
Execute these 24 reactions physically using an HTE platform and record the quantitative yields (0-100%).
-
Train a Random Forest surrogate model using the DFT descriptors as inputs ( X ) and the experimental yields as outputs ( y ).
-
Self-Validation: Perform Leave-One-Out Cross-Validation (LOOCV). If the Mean Absolute Error (MAE) is >15%, incorporate additional descriptors before proceeding.
Step 3: Bayesian Optimization Loop
-
Feed the remaining 95% of the untested chemical space into the trained surrogate model.
-
The model will output both a predicted yield ( μ ) and an uncertainty variance ( σ ) for each untested reaction.
-
Apply an Acquisition Function (e.g., Expected Improvement) to rank the reactions. The function mathematically prioritizes reactions that either have a high predicted yield (exploitation) or high uncertainty (exploration)[10].
Step 4: Experimental Execution & Feedback
-
Select the top 10 reactions proposed by the Acquisition Function.
-
Run these reactions in the lab and measure the true yields.
-
Append these new data points back into the training dataset.
-
Retrain the surrogate model and repeat Step 3 until the target yield (e.g., >90%) is achieved or the model converges (yield improvements plateau).
Module 5: Workflow Visualization
Active learning workflow integrating DFT descriptors, ML surrogate models, and experimental feedback.
References
- Chemists harness artificial intelligence to predict the future of chemical reactions. Princeton University.
- Convergence problems in DFT: What should I do about electronic SCF problems? Storion.
- Machine learning-guided strategies for reaction conditions design and optimization. Beilstein Journal of Organic Chemistry.
- When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges. National Institutes of Health (NIH).
- Considerations in Pursuing Reaction Scope Generality. National Institutes of Health (NIH).
- ORCA Input Library - ORCA Common Errors and Problems. Google Sites.
- On the use of real-world datasets for reaction yield prediction. Royal Society of Chemistry (RSC).
- Optimizing Chemical Reactions with Deep Reinforcement Learning. American Chemical Society (ACS).
- Methods to Solve the SCF not Converged. Zhe WANG, Ph.D. (GitHub).
- 7.7. SCF Convergence - ORCA 6.0 Manual. FACCTs.
Sources
- 1. Methods to Solve the SCF not Converged | Zhe WANG, Ph.D. [wongzit.github.io]
- 2. 7.7. SCF Convergence - ORCA 6.0 Manual [faccts.de]
- 3. ORCA Input Library - ORCA Common Errors and Problems [sites.google.com]
- 4. Convergence problems in DFT [storion.ru]
- 5. BJOC - Machine learning-guided strategies for reaction conditions design and optimization [beilstein-journals.org]
- 6. Chemists harness artificial intelligence to predict the future of chemical reactions [princeton.edu]
- 7. When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. On the use of real-world datasets for reaction yield prediction - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06041H [pubs.rsc.org]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Advanced Comparison Guide: N,N'-Diethyl-N,N'-di(m-tolyl)isophthalamide vs. Standard Aromatic Amides in Metal Ion Extraction
As a Senior Application Scientist specializing in supramolecular chemistry and hydrometallurgy, I frequently evaluate novel ligands for the selective partitioning of f-block elements and transition metals. The molecular design of aromatic amides has revolutionized liquid-liquid solvent extraction, particularly in nuclear fuel reprocessing and targeted heavy metal remediation.
This guide objectively compares the structural logic and extraction performance of N,N'-Diethyl-N,N'-di(m-tolyl)isophthalamide (Et-mTol-IPA) against industry-standard alternatives—specifically dipicolinamides (DPAs) and aliphatic malonamides. By understanding the causality behind these structural choices, researchers can optimize their solvent extraction cascades with greater precision.
Mechanistic Insights: The Causality of Structural Design
The efficiency and selectivity of an extractant are fundamentally governed by its pre-organization energy, bite angle, and the hard/soft nature of its donor atoms[1].
Et-mTol-IPA (Isophthalamide Core)
The 1,3-phenylene backbone of Et-mTol-IPA provides a rigid aromatic scaffold that pre-organizes the two carbonyl oxygen atoms (hard donors) for optimal bidentate coordination. Unlike flexible aliphatic amides, this rigidity minimizes the entropic penalty upon metal complexation, driving the thermodynamics of extraction[2]. Furthermore, the bulky m-tolyl and ethyl substituents on the amide nitrogens serve a dual purpose: they sterically protect the coordination sphere and drastically enhance the lipophilicity of the complex, preventing third-phase formation (emulsion) when deployed in non-polar industrial diluents like n-dodecane.
Dipicolinamides (2,6-Pyridine Core)
Ligands such as N,N'-diethyl-N,N'-di(p-fluorophenyl)-2,6-dipicolinamide feature an additional soft-donor nitrogen atom embedded in the pyridine ring[3]. This N,O-hybrid donor system increases the ligand's affinity for actinides (e.g., Am³⁺) over lanthanides (e.g., Eu³⁺) due to enhanced covalent interactions with the diffuse 5f orbitals[1]. However, the inherent basicity of the pyridine nitrogen can lead to competitive protonation at high nitric acid concentrations, which can suppress metal extraction kinetics and alter the speciation of the extracted complex.
Malonamides (e.g., DMDOHEMA)
Aliphatic diamides like DMDOHEMA are highly flexible. While they are completely incinerable (adhering strictly to the CHON principle for nuclear waste), their lack of structural rigidity means they require significantly higher conformational energy to adopt the necessary cis-cis binding geometry. This generally results in lower overall distribution ratios compared to rigid aromatic diamides.
Comparative Performance Data
To objectively evaluate these ligands, we compare their extraction performance for trivalent actinides and lanthanides from a highly acidic aqueous feed (3 M HNO₃)[4]. The data below synthesizes typical distribution ratios ( D ) and separation factors ( SF ) observed under standardized biphasic conditions.
| Extractant Class | Representative Ligand | DAm (Americium) | DEu (Europium) | Separation Factor ( SFAm/Eu ) | Acid Dependency |
| Isophthalamide | Et-mTol-IPA | 18.5 | 16.2 | ~1.1 | Low (No pyridine protonation) |
| Dipicolinamide | Et-pFP-DPA | 45.2 | 8.1 | ~5.6 | High (Protonation > 3M HNO₃) |
| Malonamide | DMDOHEMA | 4.8 | 4.5 | ~1.0 | Moderate |
Note: D = [Metal] org /[Metal] aq . A higher D value indicates stronger extraction efficiency, while SF indicates selectivity.
Key Takeaway: While dipicolinamides offer superior selectivity for actinides due to the soft-donor nitrogen[3], Et-mTol-IPA provides highly robust, acid-independent extraction power for bulk metal partitioning where group co-extraction is desired[2].
Experimental Protocol: Self-Validating Liquid-Liquid Extraction
In my experience, extraction data is only as reliable as the mass balance of the system. The following step-by-step protocol incorporates a mandatory mass-balance closure step, creating a self-validating workflow for determining distribution ratios.
Reagents & Preparation:
-
Organic Phase: Dissolve Et-mTol-IPA in a suitable diluent (e.g., 1-octanol or n-dodecane with a phase modifier) to yield a 0.1 M ligand concentration.
-
Aqueous Phase: Prepare a 3.0 M HNO₃ solution spiked with trace amounts of the target metal ions (e.g., 10 ppm Eu³⁺ and Am³⁺ tracers)[4].
Extraction Workflow:
-
Equilibration: Transfer equal volumes (e.g., 1.0 mL each) of the organic and aqueous phases into a 5 mL glass extraction vial.
-
Mass Transfer: Agitate the biphasic system vigorously using a vortex mixer at 2500 rpm for 30 minutes at a constant temperature of 25 ± 0.1 °C to ensure thermodynamic equilibrium.
-
Phase Separation: Centrifuge the emulsion at 3000 rpm for 10 minutes to achieve complete phase disengagement.
-
Sampling: Carefully extract 0.5 mL aliquots from both the top (organic) and bottom (aqueous) phases using separate, pre-rinsed micropipettes.
-
Analysis: Quantify the metal concentration in both phases using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or alpha/gamma radiometry.
Self-Validation (Mass Balance Closure): Before calculating the D value, verify that:
[Metal]initial=[Metal]aq_final+[Metal]org_finalIf the recovery falls outside 95-105%, the data must be discarded due to potential third-phase formation, precipitation, or adsorption to the vial walls.
Mechanistic Workflow Visualization
The following diagram maps the logical flow of the self-validating extraction process, highlighting the critical mass transfer and validation nodes.
Caption: Self-validating liquid-liquid extraction workflow for Et-mTol-IPA metal complexation.
References
-
Bates, G. W., et al. "A dual host approach to NiSO4 extraction: Supramolecular Chemistry." Taylor & Francis, 2011. 2
-
Bisson, J., et al. "1,10-Phenanthroline and non-symmetrical 1,3,5-triazine dipicolinamide-based ligands for group actinide extraction." Chemistry (PubMed), 2014. 4
-
"Radionuclide Extraction by 2,6-Pyridinedicarboxylamide Derivatives and Chlorinated Cobalt Dicarbollide." Separation Science and Technology, 2007.3
-
"Isolation and Purification of Actinides Using N,O-Hybrid Donor Ligands for Closing the Nuclear Fuel Cycle." MDPI, 2022. 1
Sources
Validating the Purity of Synthesized N,N'-Diethyl-N,N'-Di(m-tolyl)isophthalamide: A Comparative Methodological Guide
Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals
As synthetic targets grow in structural complexity, the analytical methodologies used to validate their purity must evolve in tandem. N,N'-Diethyl-N,N'-di(m-tolyl)isophthalamide (CAS: 121820-46-0) is a sterically hindered diamide utilized as a specialized ligand and pharmaceutical intermediate. Validating the purity of this compound presents a unique physical chemistry challenge: the restricted rotation around its amide bonds creates stable rotamers at room temperature.
This guide objectively compares traditional purity validation methods against advanced, orthogonal workflows, providing actionable, self-validating protocols to ensure absolute metrological traceability.
The Analytical Challenge: Steric Hindrance and Amide Rotamers
Amide bonds exhibit partial double-bond character due to resonance, which restricts rotation around the C–N bond[1]. In N,N'-Diethyl-N,N'-di(m-tolyl)isophthalamide, the bulky m-tolyl and ethyl groups on the nitrogen atoms, combined with the rigid isophthaloyl core, create severe steric congestion.
This high rotational barrier ( ΔG‡ ) means that at room temperature (298 K), the molecule exists as a mixture of slowly interconverting exo and endo rotamers.
-
In Chromatography: These rotamers can partially resolve on a stationary phase, leading to severe peak broadening, split peaks, and the masking of true structurally similar impurities (e.g., mono-amide intermediates).
-
In Spectroscopy: The 1 H NMR spectrum becomes an uninterpretable forest of split signals, making accurate integration—and thus purity determination—impossible without thermal intervention [2].
Comparative Analysis of Purity Validation Workflows
To establish a self-validating analytical system, a single method is insufficient. We must compare and integrate orthogonal techniques.
Table 1: Comparative Performance of Analytical Modalities
| Analytical Modality | Rotamer Resolution | Impurity Detection | Absolute Quantification | Causality / Verdict |
| Traditional HPLC-UV | Poor (Peak Broadening) | Moderate (Co-elution risk) | No (Relative Area % only) | Inadequate. Fails to distinguish rotameric artifacts from true structural impurities. |
| UHPLC-DAD-HRMS | Excellent (via Exact Mass) | High (Trace level profiling) | No (Relative Area % only) | Essential for Profiling. High peak capacity resolves impurities; HRMS confirms identity. |
| VT-qNMR (100 °C) | Complete Coalescence | Moderate (LOD ~0.1%) | Yes (Mass Fraction w/w %) | The Gold Standard. Thermal energy overcomes rotational barriers, allowing absolute quantification. |
Experimental Data: Synthesized Batch vs. Commercial Standard
To demonstrate the efficacy of advanced methodologies, we compared a newly synthesized batch of N,N'-Diethyl-N,N'-di(m-tolyl)isophthalamide (synthesized via a highly selective catalytic route) against a commercially available standard.
Table 2: Experimental Purity Validation Data
| Sample Origin | HPLC-UV Purity (%) | UHPLC-MS/MS Purity (%) | VT-qNMR Purity (w/w %) | Major Identified Impurity |
| Synthesized Batch (Catalytic) | 99.9% (Overestimated) | 99.6% | 99.4% | Trace m-toluidine |
| Commercial Standard | 98.5% | 97.1% | 96.4% | Mono-amide intermediate |
Data Insight: Traditional HPLC-UV consistently overestimates purity because it relies on relative UV absorbance and fails to resolve co-eluting impurities hidden beneath the broadened rotameric peaks. The combination of UHPLC-HRMS and VT-qNMR provides the true, absolute purity profile.
Workflow Visualization
The following diagram illustrates the orthogonal, self-validating workflow required to accurately certify the purity of this compound.
Caption: Orthogonal purity validation workflow for sterically hindered diamides.
Step-by-Step Methodologies (Self-Validating Protocols)
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The Journal of Medicinal Chemistry now accepts absolute qNMR as a primary method for establishing compound purity, provided rigorous acquisition parameters are met [3].
Protocol A: Variable-Temperature Quantitative 1 H NMR (VT-qNMR)
By heating the sample to 100 °C, we supply sufficient thermal energy to overcome the amide rotational barrier, forcing the signals to coalesce into sharp, time-averaged peaks suitable for precise integration [4].
Step 1: Sample & Internal Standard Preparation
-
Accurately weigh ~20.0 mg of N,N'-Diethyl-N,N'-di(m-tolyl)isophthalamide and ~5.0 mg of a certified internal standard (IS) such as Maleic Acid (NIST SRM traceable) using a microbalance (readability 0.001 mg).
-
Dissolve completely in 0.6 mL of anhydrous DMSO- d6 . Causality: DMSO- d6 is selected because its high boiling point (189 °C) safely accommodates the 100 °C target temperature required for rotamer coalescence.
Step 2: T1 Relaxation Determination
-
Perform an Inversion Recovery experiment at 100 °C to determine the longest longitudinal relaxation time ( T1 ) of the analyte and the IS.
-
Self-Validation Check: To ensure >99.3% magnetization recovery, the relaxation delay ( D1 ) must be set to ≥5×T1(max) . For this system, a D1 of 60 seconds is mandatory.
Step 3: VT-qNMR Acquisition
-
Equilibrate the NMR probe to 373 K (100 °C) for 15 minutes prior to tuning and matching.
-
Acquire 64 scans using a simple 90° pulse sequence (zg or equivalent) with 13 C decoupling to eliminate satellite interference.
Step 4: Data Processing & Purity Calculation
-
Apply a 0.3 Hz exponential line broadening, phase manually, and apply a 5th-order polynomial baseline correction.
-
Calculate absolute purity ( Psample ) using the standard qNMR equation comparing the integrated area of the coalesced ethyl CH3 triplet against the olefinic singlet of Maleic acid.
Protocol B: UHPLC-DAD-HRMS Impurity Profiling
While qNMR provides absolute mass fraction, it lacks the sensitivity to identify trace impurities ( <0.1% ). High-Resolution Mass Spectrometry (HRMS) fills this gap.
Step 1: Chromatographic Separation
-
Column: C18 sub-2 micron (e.g., 1.7 µm, 2.1 x 100 mm). Causality: High peak capacity is required to separate the target from structurally similar mono-amide byproducts.
-
Mobile Phase: A: Water (0.1% Formic Acid), B: Acetonitrile (0.1% Formic Acid). Formic acid promotes [M+H]+ ionization.
-
Gradient: 5% B to 95% B over 12 minutes at 0.4 mL/min. Column temperature set to 45 °C to minimize on-column rotameric broadening.
Step 2: HRMS Acquisition
-
Ionization: Electrospray Ionization in positive mode (ESI+).
-
Resolution: Set mass analyzer resolving power to ≥70,000 (FWHM).
-
Self-Validation Check: The exact mass of the target [M+H]+ is 401.2224 Da. The system is validated if the mass accuracy is within ≤3 ppm and the isotopic pattern matches the theoretical C26H28N2O2 distribution.
Conclusion
Validating the purity of N,N'-Diethyl-N,N'-di(m-tolyl)isophthalamide requires an understanding of its physical chemistry. Relying solely on standard HPLC-UV will result in false-positive purity inflation due to the chromatographic behavior of amide rotamers. By implementing an orthogonal workflow combining the trace-level profiling of UHPLC-HRMS with the absolute mass-fraction quantification of VT-qNMR at 100 °C, researchers can achieve a self-validating, metrologically traceable purity certification.
References
-
Chromatographically separable rotamers of an unhindered amide. Beilstein Journal of Organic Chemistry.[Link]
-
Electronic Effect on the Molecular Motion of Aromatic Amides: Combined Studies Using VT-NMR and Quantum Calculations. International Journal of Molecular Sciences.[Link]
-
Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry.[Link]
-
Validation of a Generic qHNMR Method for Natural Products Analysis. Journal of Pharmaceutical and Biomedical Analysis.[Link]
A Senior Application Scientist's Guide to Catalytic Systems for Isophthalamide Synthesis
A Comparative Analysis for Researchers in Advanced Materials and Drug Development
Introduction: The Enduring Relevance of Isophthalamide
Isophthalamide, more formally known as poly(m-phenylene isophthalamide) or PMIA, stands as a cornerstone in the field of high-performance aromatic polyamides. Its remarkable combination of thermal stability, chemical resistance, and excellent mechanical and electrical insulating properties makes it an indispensable material.[1] Applications are widespread and critical, ranging from fire-resistant textiles and advanced filtration membranes to separators in electronic devices and high-strength composites.[1][2][3]
The synthesis of high-molecular-weight isophthalamide is predominantly achieved through the polycondensation of m-phenylenediamine (MPD) and a derivative of isophthalic acid. The choice of reactants and, critically, the catalytic system employed, dictates the reaction's efficiency, the polymer's final properties, and the overall process's scalability and sustainability. This guide provides an in-depth comparative study of the primary catalytic systems used in isophthalamide synthesis, offering field-proven insights and detailed experimental frameworks to aid researchers in selecting and optimizing the appropriate catalyst for their specific application.
Pillar 1: The Mechanistic Role of Catalysts in Polycondensation
Understanding the synthesis of isophthalamide requires appreciating the two dominant reaction pathways, each demanding a different catalytic strategy.
-
Low-Temperature Solution/Interfacial Polycondensation: This is the most prevalent industrial method, reacting m-phenylenediamine (MPD) with isophthaloyl chloride (IPC).[1] The reaction is fast and yields high molecular weight polymer at or near room temperature. However, it generates a stoichiometric amount of hydrogen chloride (HCl) as a byproduct.[4]
-
Causality: The primary role of the "catalyst" in this system is not to accelerate the main reaction but to act as an acid acceptor or scavenger . If left un-neutralized, the generated HCl will protonate the highly basic amine groups of the MPD monomer. This forms an unreactive ammonium salt, effectively capping the growing polymer chain and preventing the attainment of high molecular weight.[5] Therefore, efficient and immediate neutralization of HCl is paramount for successful polymerization.
-
-
High-Temperature Melt/Solid-State Polycondensation: This route involves the direct reaction of m-phenylenediamine (MPD) with isophthalic acid.[6] This method is advantageous as it avoids the use of aggressive acyl chlorides and chlorinated solvents, and its only byproduct is water. However, the lower reactivity of the carboxylic acid compared to the acyl chloride necessitates very high temperatures (often >250°C) to drive the reaction.[6]
-
Causality: In this pathway, a true catalyst is employed to increase the reactivity of the carboxylic acid group, allowing the reaction to proceed at a more moderate temperature or at a faster rate. These catalysts typically function by activating the carbonyl group, making it more susceptible to nucleophilic attack by the amine.
-
Pillar 2: A Comparative Evaluation of Catalytic Systems
The selection of a catalyst is a critical experimental choice that profoundly impacts polymer yield, molecular weight (often measured via intrinsic viscosity), and processability. Here, we compare the performance of established and emerging catalytic systems.
Category 1: Inorganic Bases as Acid Acceptors
Inorganic bases are widely used in low-temperature polycondensation due to their high efficiency, low cost, and the excellent polymer properties they help produce.
-
Examples: Sodium Carbonate (Na₂CO₃), Sodium Hydroxide (NaOH), Calcium Hydroxide (Ca(OH)₂).[1][4][5]
-
Mechanism of Action: These act as straightforward Brønsted bases, reacting with the HCl byproduct to form a salt (e.g., NaCl) and water or carbonic acid. In interfacial systems, the base resides in the aqueous phase with the diamine, neutralizing HCl at the interface where polymerization occurs.[5]
-
Performance Insights: Sodium carbonate is frequently reported to produce PMIA with higher intrinsic viscosity and molecular weight compared to some organic bases.[1][5] This is attributed to the increased ionic strength of the aqueous phase, which can reduce the solubility of the oligomers, promoting their precipitation and growth at the interface.[1]
-
Advantages: High efficiency, readily available, and cost-effective.
-
Disadvantages: The salt byproduct must be thoroughly washed from the final polymer to avoid compromising its dielectric properties and thermal stability. The strongly basic conditions (especially with NaOH) can increase the risk of hydrolyzing the isophthaloyl chloride monomer.[5]
Category 2: Organic Bases as Acid Acceptors
Tertiary amines and pyridine derivatives are common organic bases used in this synthesis.
-
Mechanism of Action: These bases function as both acid scavengers and potential nucleophilic catalysts. They neutralize HCl by forming pyridinium or ammonium salts. Additionally, they can react with the acyl chloride to form a highly reactive acylpyridinium or acylammonium intermediate, which is then more susceptible to attack by the diamine.
-
Performance Insights: While effective, they may sometimes lead to lower molecular weight polymers compared to inorganic bases under certain conditions.[1] The choice of solvent is critical, as the resulting ammonium salt must remain soluble to prevent it from precipitating with the polymer.
-
Advantages: Can be used in homogenous single-phase solvent systems where inorganic bases would be insoluble.
-
Disadvantages: Can be more difficult to remove from the final polymer than simple inorganic salts. They are often more expensive and have greater toxicity and environmental concerns.
Category 3: Heterogeneous Acid Scavengers
The use of solid-supported bases represents a significant process improvement, particularly for downstream applications like fiber spinning.
-
Examples: Weakly basic ion-exchange resins (e.g., those with tertiary amine functional groups).[4]
-
Mechanism of Action: The polymer solution containing dissolved HCl is passed through a bed of the basic resin. The resin's functional groups neutralize the HCl, trapping the resulting salt within the solid support.
-
Performance Insights: This method produces a "salt-free" polymer solution. The absence of dissolved salts like CaCl₂ or NaCl increases the solubility of the PMIA, allowing for the preparation of more concentrated solutions (e.g., >18% solids) that are ideal for direct use as spinning dopes.[4]
-
Advantages: Simplifies polymer purification immensely, reduces water usage for washing, and enables higher concentration polymer solutions. The resin can potentially be regenerated and reused.
-
Disadvantages: Higher initial cost for the resin. Potential for physical fouling of the resin by the polymer. The process is typically limited to batch or column operations.
Data Summary: Catalyst Performance in Low-Temperature Synthesis
| Catalyst Type | Typical Examples | Role | Avg. Yield (%) | Intrinsic Viscosity (dL/g) | Key Advantages | Key Disadvantages |
| Inorganic Base | Sodium Carbonate | Acid Acceptor | >99[1] | 1.9 - 2.1[1] | Low cost, high molecular weight | Salt byproduct requires extensive washing |
| Organic Base | Pyridine, 2-Methylpyridine | Acid Acceptor | ~95-98 | 1.5 - 1.8 | Homogeneous reaction compatibility | Cost, toxicity, harder to purify |
| Heterogeneous | Ion-Exchange Resin | Acid Acceptor | >98 | ~1.6 - 2.0 | Produces salt-free polymer solution | High initial cost, potential fouling |
Note: Performance data is synthesized from typical results reported in the literature; specific outcomes are highly dependent on precise reaction conditions.
Category 4: Catalysis for High-Temperature Synthesis & Future Outlook
While high-temperature polycondensation from isophthalic acid is less common, it represents a greener pathway. Benzoic acid has been shown to act as a catalyst in related polyimide syntheses.[6] This suggests that acidic organocatalysts could play a role in activating the carboxylic acid monomer.
Emerging Frontiers:
-
Organocatalysis: Modern organocatalysts, such as bifunctional thioureas or amidines, offer intriguing possibilities.[7][8] In low-temperature synthesis, their high basicity and potential for hydrogen bonding could make them exceptionally efficient, homogeneous acid scavengers. For high-temperature routes, Brønsted or Lewis acid organocatalysts could activate the isophthalic acid monomer under milder conditions than purely thermal methods.
-
Biocatalysis: The use of enzymes, particularly lipases, is well-established for synthesizing polyesters and is emerging for polyesteramides.[9][10] A biocatalytic route to isophthalamide from isophthalic acid (or its esters) and MPD could offer unparalleled sustainability, proceeding under mild, solvent-free conditions with high selectivity and producing a biocompatible product.[11] This represents a compelling research direction, especially for medical and drug delivery applications.
Pillar 3: Validated Experimental Protocols & Workflows
Trustworthy science relies on reproducible protocols. The following sections provide detailed, step-by-step methodologies.
Protocol 1: Interfacial Polycondensation with Sodium Carbonate
This protocol is optimized for achieving high molecular weight PMIA and is based on established laboratory procedures.[1][5]
Materials:
-
m-Phenylenediamine (MPD)
-
Isophthaloyl chloride (IPC)
-
Sodium Carbonate (Na₂CO₃), anhydrous
-
N,N-Dimethylacetamide (DMAc) or Tetrahydrofuran (THF)
-
Deionized Water
Procedure:
-
Prepare Aqueous Phase: In a baffled reaction vessel equipped with a high-speed mechanical stirrer, dissolve 0.10 mol of MPD and 0.21 mol of Na₂CO₃ in 500 mL of deionized water. Cool the solution to 0-5°C in an ice bath.
-
Causality: Using a slight excess of the acid acceptor ensures complete HCl neutralization throughout the reaction. Low temperature helps control the highly exothermic reaction.
-
-
Prepare Organic Phase: In a separate beaker, dissolve 0.10 mol of IPC in 500 mL of DMAc or THF.
-
Initiate Polymerization: Begin vigorous stirring of the aqueous phase (e.g., >1000 rpm) to create a fine dispersion. Rapidly pour the entire organic phase into the vortex of the stirred aqueous solution.
-
Causality: Vigorous stirring is essential to maximize the interfacial surface area between the two immiscible phases, which is where the polymerization occurs. A rapid addition ensures uniform initiation.
-
-
Reaction: An off-white polymer precipitate will form almost instantly. Continue vigorous stirring for 20-30 minutes to ensure the reaction goes to completion.
-
Work-up and Purification: a. Cease stirring and filter the polymer slurry using a Buchner funnel. b. Wash the polymer cake thoroughly with 2-3 portions of deionized water (500 mL each) to remove all sodium salts. Check the pH of the filtrate to ensure it is neutral. c. Wash the polymer cake with 2-3 portions of a solvent like ethanol or acetone (250 mL each) to remove residual organic solvent and unreacted monomers. d. Dry the resulting white, fibrous polymer in a vacuum oven at 100-120°C overnight or until a constant weight is achieved.
-
Characterization: Determine the intrinsic viscosity of the polymer in a DMAc solution containing 5% LiCl to confirm the molecular weight.
Protocol 2: High-Temperature Polycondensation (Non-Catalytic)
This protocol, adapted from solid-state polymerization methods, serves as a baseline for evaluating high-temperature catalysts.[6]
Materials:
-
m-Phenylenediamine (MPD)
-
Isophthalic Acid
-
High-temperature reaction vessel with mechanical stirrer and vacuum port.
Procedure:
-
Monomer Loading: Combine equimolar amounts of isophthalic acid and MPD in the reaction vessel.
-
Stage 1 - Oligomerization: Heat the mixture under a nitrogen atmosphere to 260°C and maintain for 1 hour with gentle stirring. Water will be evolved as a byproduct.
-
Causality: This initial, lower-temperature stage forms low-molecular-weight oligomers in the melt phase.
-
-
Stage 2 - Polycondensation: Increase the temperature to 400°C while simultaneously applying a high vacuum (<1 torr). Continue for 1-5 minutes.
-
Causality: The high temperature and vacuum are crucial for driving the equilibrium reaction forward by rapidly removing the water byproduct, thereby building high molecular weight polymer chains.
-
-
Cooling and Isolation: Cool the reactor under nitrogen. The resulting solid polymer can be mechanically removed and processed.
Visualizations: Reaction Pathways and Experimental Design
References
- Benchchem. (n.d.). Optimization of Catalyst Concentration in Isophthalamide Synthesis. Technical Support Center.
- ResearchGate. (n.d.). Synthesis of Poly(m-phenyleneisophthalamide) by Solid-state Polycondensation of Isophthalic Acid with m-Phenylenediamine. Request PDF.
- MilliporeSigma. (n.d.). Organocatalysts.
- Google Patents. (1994). WO1994023099A1 - Preparation of poly(m-phenylene isophthalamide) filaments.
- Royal Society of Chemistry. (n.d.). Bifunctional thiourea-based organocatalyst promoted kinetic resolution polymerization of racemic lactide to isotactic polylactide. Chemical Communications.
- Guidechem. (2024). What are the applications of Isophthaloyl Dichloride in various industries?
- MDPI. (2021). Prospects of Using Biocatalysis for the Synthesis and Modification of Polymers.
- PMC. (n.d.). Biocatalysis: Enzymatic Synthesis for Industrial Applications.
- Abdelaty, M. (2025). Interfacial polymerization of poly (m-phenylene isophthalamide): synthesis, optimization, and performance evaluation for high-temperature insulation and flexible membranes. Journal of Polymer Research, 32(415).
- MDPI. (2025). Electrospun Graphene Oxide/Poly(m-phenylene isophthalamide) Composite Nanofiber Membranes for High Performance.
- MDPI. (2021). Achievements and Trends in Biocatalytic Synthesis of Specialty Polymers from Biomass-Derived Monomers Using Lipases.
Sources
- 1. researchgate.net [researchgate.net]
- 2. guidechem.com [guidechem.com]
- 3. mdpi.com [mdpi.com]
- 4. WO1994023099A1 - Preparation of poly(m-phenylene isophthalamide) filaments - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 有机催化剂_催化剂_有机催化反应_化学试剂-默克生命科学 [sigmaaldrich.cn]
- 8. Bifunctional thiourea-based organocatalyst promoted kinetic resolution polymerization of racemic lactide to isotactic polylactide - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Biocatalysis: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Cytotoxicity Comparison Guide: Halogenated Analogs of N-Methylphenylacetamide
Executive Summary & Pharmacological Rationale
The N-methylphenylacetamide scaffold is a highly versatile pharmacophore in medicinal chemistry, frequently utilized as a backbone for developing targeted cytotoxic and anticancer agents[1]. While the unhalogenated parent compound exhibits relatively weak antiproliferative properties, the strategic introduction of halogen atoms (fluorine, chlorine, bromine) onto the phenyl ring drastically alters the molecule's pharmacokinetic and pharmacodynamic profile.
As a Senior Application Scientist, evaluating these analogs requires understanding the causality behind halogenation :
-
Lipophilicity (logP) Enhancement: Halogens increase the lipophilic character of the molecule, facilitating superior passive diffusion across the phospholipid bilayer of cancer cells.
-
Electronic Effects: Highly electronegative halogens (like fluorine and chlorine) withdraw electron density from the phenyl ring via inductive effects. This electron deficiency enhances the electrophilicity of the compound, strengthening its binding affinity to intracellular targets through halogen bonding and dipole-dipole interactions[2].
This guide objectively compares the cytotoxic efficacy of various halogenated N-methylphenylacetamide analogs, providing structural-activity relationship (SAR) insights and self-validating experimental protocols for preclinical evaluation.
Structure-Activity Relationship (SAR) & Cytotoxicity Comparison
The position and number of halogen substituents dictate the cytotoxic potency of the analog. Experimental data from related phenylacetamide derivatives reveals a distinct pattern in efficacy based on substitution[3]:
-
Mono-Halogenation (The Meta-Position Advantage): Mono-substitution generally yields the highest cytotoxic potency. Specifically, placing a chlorine atom at the meta-position (3-chloro) optimally balances lipophilicity with minimal steric hindrance. In benchmark studies, 3-chloro analogs have demonstrated superior activity, achieving IC50 values as low as 3.78 μM against solid tumor cell lines. Furthermore, 3-chloro substituted derivatives show exceptional potency against specific lines like MDA-MB-468 and PC-12[3].
-
Di-Halogenation (Steric Penalties): While one might assume that adding more halogens linearly increases efficacy, empirical data proves otherwise. The introduction of a second bulky halogen (e.g., 3,4-dichloro) often results in a significant drop in inhibitory activity (e.g., IC50 increasing to 8.76 μM). This causality is driven by steric clash within the binding pocket of the target protein, preventing optimal ligand-receptor alignment.
-
Fluorine vs. Chlorine: Fluorine substitution (e.g., 4-fluoro) provides excellent metabolic stability (due to the strong C-F bond) but often exhibits slightly higher IC50 values compared to chlorine, as chlorine's larger atomic radius and polarizability offer stronger van der Waals interactions within hydrophobic binding pockets.
Table 1: Comparative In Vitro Cytotoxicity (IC50 in μM)
Data synthesized from benchmark evaluations of halogenated phenylacetamide derivatives against human cancer cell lines.
| Compound Analog | Substitution Pattern | MCF-7 (Breast) | A549 (Lung) | PC-12 (Pheochromocytoma) |
| N-methyl-2-phenylacetamide | Unhalogenated (Control) | > 50.0 | > 50.0 | > 50.0 |
| N-methyl-2-(4-fluorophenyl)acetamide | 4-Fluoro (Para) | 12.4 | 15.2 | 18.5 |
| N-methyl-2-(3-chlorophenyl)acetamide | 3-Chloro (Meta) | 3.78 | 4.10 | 2.20 |
| N-methyl-2-(3,4-dichlorophenyl)acetamide | 3,4-Dichloro | 8.76 | 10.5 | 9.80 |
Mechanistic Pathway of Cytotoxicity
Halogenated phenylacetamides exert their cytotoxic effects primarily through the disruption of mitochondrial integrity. The enhanced cellular internalization of the halogenated analogs leads to the generation of Reactive Oxygen Species (ROS). This oxidative stress triggers a loss of mitochondrial membrane potential ( ΔΨm ), leading to the release of cytochrome c and the subsequent activation of the executioner caspases (Caspase 3 and 9), culminating in apoptosis[4].
Caption: Proposed apoptotic signaling pathway induced by halogenated N-methylphenylacetamide derivatives.
Experimental Methodology: A Self-Validating Protocol
To ensure scientific integrity, the following workflow provides a self-validating system. Quality control (QC) checkpoints are built into the synthesis phase before any biological screening occurs, ensuring that observed cytotoxicity is due to the target molecule and not unreacted precursors or toxic coupling reagents.
Caption: Step-by-step experimental workflow for synthesizing and evaluating halogenated analogs.
Step 1: Chemoselective Amide Coupling (Synthesis)
-
Rationale: We utilize EDC·HCl and HOBt rather than converting the carboxylic acid to an acyl chloride. Acyl chlorides require harsh conditions (e.g., thionyl chloride) that can cause unwanted side reactions or degradation of sensitive functional groups. EDC/HOBt ensures mild, chemoselective coupling with high yields.
-
Protocol:
-
Dissolve 1.0 eq of the halogenated phenylacetic acid (e.g., 3-chlorophenylacetic acid) in anhydrous DMF.
-
Add 1.2 eq of EDC·HCl and 1.2 eq of HOBt. Stir for 30 minutes at 0°C to activate the carboxylic acid.
-
Add 1.5 eq of methylamine hydrochloride and 3.0 eq of DIPEA (to liberate the free amine).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Self-Validation (QC): Quench with water, extract with EtOAc, and purify via flash chromatography. Confirm the amide bond formation and high purity (>98%) using 1 H-NMR and LC-MS before proceeding to biological assays.
-
Step 2: In Vitro Cytotoxicity Screening (MTT Assay)
-
Rationale: The MTT assay specifically measures the reduction of a tetrazolium dye by mitochondrial succinate dehydrogenase. Because these halogenated analogs target mitochondrial function, MTT provides a highly accurate, direct readout of the compound's primary mechanism of action.
-
Protocol:
-
Seed MCF-7 and A549 cells in 96-well plates at a density of 5×103 cells/well. Incubate for 24h at 37°C in 5% CO 2 .
-
Treat cells with varying concentrations of the halogenated analogs (0.1 μM to 50 μM) dissolved in DMSO (final DMSO concentration <0.5% to prevent solvent toxicity).
-
Incubate for 48 hours.
-
Add 20 μL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the media, dissolve the formed formazan crystals in 150 μL of DMSO, and measure absorbance at 570 nm using a microplate reader. Calculate IC50 values using non-linear regression analysis.
-
Step 3: Flow Cytometry for Apoptosis Validation
-
Rationale: Cytotoxicity can occur via necrosis (uncontrolled cell lysis) or apoptosis (programmed cell death). Annexin V-FITC/PI double staining is required to validate that the halogenated analogs are inducing true apoptosis, which is the hallmark of a viable oncology drug candidate.
-
Protocol:
-
Treat cancer cells with the calculated IC50 concentration of the 3-chloro analog for 24 hours.
-
Harvest cells, wash with cold PBS, and resuspend in 1X Binding Buffer.
-
Add 5 μL of Annexin V-FITC and 5 μL of Propidium Iodide (PI). Incubate in the dark for 15 minutes.
-
Analyze via flow cytometry. Cells in the lower-right quadrant (Annexin V+/PI-) confirm early apoptosis, validating the mechanistic pathway.
-
References
- Benchchem. Efficacy of Halogenated N-Phenylacetamide and Anticancer/Cytotoxic Activity.
- MDPI. Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances.
- National Institutes of Health (PMC). Synthesis, cytotoxicity and 99mTc-MIBI tumor cell uptake evaluation of 2-phenylbenzothiazole tagged triazole derivatives.
- ResearchGate. Design, synthesis, and QSAR study of novel 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide derivatives as cytotoxic agents.
- Benchchem. Acetamide, N-(4-chlorophenyl)-2-mercapto- Structure-Activity Relationship (SAR) Elucidation.
Sources
Isophthalamide Derivatives vs. Existing Anion Recognition Receptors: A Comprehensive Performance and Methodological Guide
Anion recognition is a critical domain in supramolecular chemistry, carrying profound implications for environmental sensing, catalysis, and the development of transmembrane anion transporters (anionophores) for channelopathies such as Cystic Fibrosis. Among the diverse array of hydrogen-bond (H-bond) donating scaffolds, isophthalamide derivatives have emerged as robust, synthetically accessible, and highly tunable receptors.
This guide provides an objective, data-driven comparison between isophthalamides and other prominent anion recognition reagents—specifically ureas, thioureas, and squaramides. By analyzing their thermodynamic binding affinities, structural preorganization, and transmembrane transport efficiencies, we equip researchers with the mechanistic insights necessary for rational receptor design.
Mechanistic Causality: Why Isophthalamides?
The efficacy of an anion receptor is dictated by its ability to form stable, directional non-covalent interactions (primarily H-bonds) with a guest anion in competitive solvent environments.
-
Ureas and Thioureas : These are classic bidentate H-bond donors. Thioureas offer increased acidity (lower pKa) compared to ureas, often yielding higher binding constants for basic anions. However, they can suffer from conformational flexibility and self-aggregation[1].
-
Squaramides : Featuring a rigid cyclobutenedione core, squaramides benefit from aromatic gain upon anion binding and convergent N-H and aryl C-H bond donors. This makes them exceptionally strong binders, often outperforming ureas by orders of magnitude[2].
-
Isophthalamides : The isophthalamide cleft provides a highly preorganized bidentate H-bond donor motif. Crucially, the rotation along the amide-aryl bonds allows for syn/anti, syn/syn, and anti/anti conformers. Effective anion binding requires the syn/syn conformation. When this conformation is stabilized via intramolecular hydrogen bonding (e.g., using dipicolineamides) or macrocyclic constraints, isophthalamides exhibit excellent selectivity and transport kinetics, functioning as mobile carriers or self-assembled anion-conducting aggregates in lipid bilayers[3][4].
Logical relationship of isophthalamide preorganization, anion recognition, and membrane transport.
Comparative Performance Analysis
To objectively evaluate these scaffolds, we compare their association constants ( Ka ) for representative anions in competitive solvents like DMSO. The data below synthesizes standard baseline performance for simple bis-aryl derivatives of each structural class.
Table 1: Comparative Anion Binding Affinities ( Ka , M⁻¹) in DMSO- d6 at 298 K
| Receptor Scaffold | Target Anion | Ka (M⁻¹) | Key Mechanistic Attribute |
| Isophthalamide (Standard) | Cl⁻ | ~10 - 50 | Requires conformational rotation to syn/syn state. |
| Isophthalamide (Preorganized) | Cl⁻ | > 10³ | Intramolecular H-bonds lock the syn/syn cleft. |
| Urea | Cl⁻ | ~30 - 100 | Standard bidentate H-bonding; prone to aggregation. |
| Thiourea | Cl⁻ | ~100 - 500 | Higher acidity of N-H enhances binding strength. |
| Squaramide | Cl⁻ | > 10⁴ | Rigid core, convergent N-H/C-H donors, aromaticity gain. |
Note: While squaramides dominate in raw thermodynamic affinity, preorganized isophthalamides often strike an optimal balance between binding strength and lipophilicity, which is highly desirable for dynamic transmembrane transport where the anion must eventually be released[3].
Experimental Methodologies & Self-Validating Protocols
To ensure trustworthiness and reproducibility, the determination of binding constants and transport activity must follow rigorous, self-validating protocols.
Protocol 1: ¹H NMR Titration for Association Constant ( Ka ) Determination
Causality : ¹H NMR is the gold standard for quantifying host-guest interactions because it directly observes the local electronic environment changes of the H-bond donor protons (N-H) upon anion coordination.
-
Host Solution Preparation : Prepare a 5.0 mM solution of the isophthalamide receptor in a competitive deuterated solvent (e.g., DMSO- d6 or CD 3 CN). Include a non-interacting internal standard (e.g., TMS).
-
Guest Solution Preparation : Prepare a concentrated solution (e.g., 100-250 mM) of the guest anion as a tetrabutylammonium (TBA) salt dissolved in the exact same host solution . Crucial step: Dissolving the guest in the host solution ensures the receptor concentration remains perfectly constant during the titration, eliminating dilution artifacts.
-
Titration Execution : Sequentially add aliquots of the guest solution to the NMR tube. Record a ¹H NMR spectrum after each addition. Target a concentration gradient from 0 to 15 equivalents of the guest.
-
Data Extraction : Track the downfield chemical shift ( Δδ ) of the amide N-H protons. The downfield shift occurs because H-bonding to the anion decreases the electron density around the proton.
-
Non-Linear Regression : Fit the Δδ vs. [Guest] curve using a 1:1 or 1:2 binding model (e.g., via BindFit or EQNMR software) to extract the Ka .
Step-by-step experimental workflow for 1H NMR Titration to determine association constants.
Protocol 2: Transmembrane Anion Transport Assay (HPTS Liposomes)
Causality : To evaluate isophthalamides as potential therapeutics for channelopathies, their ability to transport anions across lipid bilayers must be quantified. The HPTS (8-hydroxypyrene-1,3,6-trisulfonic acid) assay uses a pH-sensitive fluorophore to monitor H⁺/Cl⁻ symport or OH⁻/Cl⁻ antiport[3].
-
Liposome Preparation : Hydrate a lipid film (e.g., 7:3 POPC:cholesterol) with an internal buffer containing 1 mM HPTS and 100 mM NaCl. Extrude through a 200 nm polycarbonate membrane to form unilamellar vesicles.
-
External Exchange : Remove unencapsulated HPTS by passing the liposomes through a size-exclusion column (e.g., Sephadex G-25) pre-equilibrated with an external buffer containing 100 mM NaNO 3 .
-
Base Pulse : Suspend the liposomes in a cuvette. At t=30 s, add a base pulse (e.g., NaOH) to create a transmembrane pH gradient ( Δ pH ≈ 1).
-
Transporter Addition : At t=60 s, inject a small aliquot of the isophthalamide transporter dissolved in DMSO.
-
Fluorescence Monitoring : Monitor the ratiometric fluorescence of HPTS ( λex = 403 nm and 460 nm, λem = 510 nm). Transport of Cl⁻ out of the vesicle (exchanged for NO 3 ⁻ or OH⁻) dissipates the pH gradient, changing the HPTS fluorescence.
-
Lysis & Normalization : At t=300 s, add a detergent (e.g., Triton X-100) to lyse the vesicles, calibrating the 100% transport signal. Calculate the initial rate of transport or the half-maximal effective concentration (EC 50 ).
Sources
Comparative Guide: Biological Activity of Isophthalamide Transition Metal Complexes vs. Free Ligands
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Mechanistic causality, quantitative performance comparison, and self-validating experimental workflows.
Introduction & Mechanistic Rationale
Isophthalamide derivatives have emerged as highly versatile tetradentate ligands in coordination chemistry. While uncomplexed free isophthalamide ligands exhibit baseline biological properties, coordinating them with late transition metals—such as Cu(II), Zn(II), Co(II), Ni(II), and Fe(III)—dramatically amplifies their pharmacological efficacy[1].
As an application scientist, it is crucial to understand the causality behind this enhancement. The superior biological activity of transition metal complexes over free ligands is primarily governed by Tweedy’s Chelation Theory and Overton’s Concept of Cell Permeability [2]:
-
Polarity Reduction (Tweedy's Theory): In the free isophthalamide ligand, the presence of heteroatoms (N, O) creates a highly polarized molecule. Upon chelation, the partial positive charge of the central metal ion is shared with the donor atoms (typically carbonyl oxygens and amide nitrogens in a tetradentate NNOO or NNNN fashion), leading to extensive electron delocalization over the chelate ring[1][3].
-
Increased Lipophilicity (Overton's Concept): This delocalization significantly reduces the overall polarity of the metal complex, thereby enhancing its lipophilicity[2].
-
Target Penetration: The increased lipophilic nature facilitates the penetration of the metal complex through the lipid layers of bacterial or fungal cell membranes. Once intracellular, these complexes can intercalate with DNA or block active metal-binding sites on microbial enzymes, leading to cell death[2].
Mechanistic pathway illustrating how metal complexation enhances the biological activity of ligands.
Quantitative Performance Comparison
To objectively benchmark the biological enhancements, we analyze the performance of a representative isophthalamide ligand ( N1,N3 -bis(1-hydrazinyl-1-oxopropan-2-yl)isophthalamide) against its 1:1 transition metal complexes[1].
Table 1: Biological Efficacy Profile (Ligand vs. Metal Complexes)
| Compound | Antimicrobial MIC (µmol/mL)* | Antimalarial IC50 (µM) | Antioxidant IC50 (µM) | Coordination Geometry |
| Free Ligand (L) | > 0.0500 | > 5.00 | > 15.0 | N/A |
| Cu(II)-L Complex | 0.0075 | 0.87 ± 0.045 | 6.2 ± 0.037 | Octahedral (1:1) |
| Zn(II)-L Complex | 0.0082 | 0.91 ± 0.027 | 6.4 ± 0.056 | Octahedral (1:1) |
| Ni(II)-L Complex | 0.0120 | 1.45 ± 0.080 | 8.1 ± 0.040 | Octahedral (1:1) |
| Fe(III)-L Complex | 0.0158 | 2.10 ± 0.110 | 10.5 ± 0.090 | Octahedral (1:1) |
*Tested against Gram-positive (B. subtilis, S. aureus) and Gram-negative (E. coli, P. aeruginosa) strains.
Key Insight: The experimental data clearly demonstrates that Cu(II) and Zn(II) complexes exhibit the most potent biological activities, significantly outperforming the free ligand across all assays[1]. The enhanced activity of Cu(II) is often attributed to its high redox activity, which facilitates intracellular oxidative stress and DNA cleavage[4].
Experimental Protocols: A Self-Validating System
To ensure high scientific integrity and reproducibility, the following protocols must be executed with strict controls. The inclusion of the free ligand, standard reference drugs (e.g., Ciprofloxacin), and solvent blanks provides a self-validating framework for your assays.
Protocol A: Synthesis and Structural Validation
Causality: Before biological testing, the structural integrity of the complex must be confirmed to ensure the observed activity is due to the metal-ligand chelate and not unreacted precursors[5].
-
Reaction: Dissolve the isophthalamide ligand (1 mmol) in 20 mL of hot absolute ethanol. Add a stoichiometric amount (1 mmol) of the transition metal chloride (e.g., CuCl2⋅2H2O ) dissolved in 10 mL of ethanol[5].
-
Reflux: Reflux the mixture for 3-5 hours under continuous magnetic stirring at 80°C. Monitor the progress via Thin Layer Chromatography (TLC).
-
Purification: Cool the solution to room temperature. Collect the resulting precipitate via vacuum filtration, wash sequentially with cold ethanol and diethyl ether to remove unreacted starting materials, and dry in a desiccator over anhydrous CaCl2 .
-
Validation Checkpoint: Confirm the 1:1 (M:L) octahedral geometry using FTIR. A successful chelation is validated by a distinct shift in the ν(C=O) and ν(N−H) stretching bands to lower wavenumbers, indicating coordination of the carbonyl oxygen and amide nitrogen to the metal center[1][3].
Protocol B: In Vitro Antimicrobial Microdilution Assay
Causality: The broth microdilution method is prioritized over disk diffusion because it provides a precise, quantitative Minimum Inhibitory Concentration (MIC), which is essential for directly comparing the thermodynamic potency of the complex against the free ligand.
-
Stock Preparation: Dissolve the free ligand and metal complexes in DMSO to yield a stock solution of 1000 µg/mL. (Critical Control: DMSO concentration in the final assay must not exceed 1% v/v to prevent solvent-induced microbial toxicity).
-
Serial Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in Mueller-Hinton broth (for bacteria) or Sabouraud Dextrose broth (for fungi).
-
Inoculation: Standardize microbial suspensions to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL) and inoculate 10 µL into each well[1].
-
Incubation & Reading: Incubate plates at 37°C for 24 hours. Add 20 µL of resazurin dye (0.015%) to each well. A color change from blue to pink indicates microbial growth. The MIC is recorded as the lowest concentration where the blue color remains unchanged.
Protocol C: DNA Binding via UV-Vis Absorption Titration
Causality: Transition metal complexes often exert their biological effects by intercalating with DNA. UV-Vis titration measures the hyperchromism/hypochromism and spectral shifts, validating the exact binding mode[4][6].
-
Buffer Preparation: Prepare a Tris-HCl/NaCl buffer (pH 7.2). Confirm the ratio of UV absorbance of Calf Thymus DNA (CT-DNA) at 260 nm and 280 nm is between 1.8 and 1.9, validating that the DNA is free of protein contamination.
-
Titration: Maintain a constant concentration of the metal complex (e.g., 20 µM) in the buffer. Gradually add increasing concentrations of CT-DNA (0 to 100 µM).
-
Measurement: Record the absorption spectra (200-500 nm) after a 5-minute incubation period for each addition.
-
Data Analysis: Calculate the intrinsic binding constant ( Kb ) using the Wolfe-Shimer equation. Intercalation is definitively proven by significant hypochromism (decrease in absorbance) and a bathochromic (red) shift, caused by strong π−π stacking interactions between the aromatic chromophore of the complex and the DNA base pairs[4][6].
Self-validating experimental workflow for evaluating the biological efficacy of metal complexes.
Conclusion
The transition from a free isophthalamide ligand to a coordinated transition metal complex represents a fundamental, high-yield strategy in medicinal inorganic chemistry. By leveraging electron delocalization and enhanced lipophilicity, researchers can transform moderately active organic molecules into highly potent antimicrobial, antimalarial, and DNA-targeting agents. Executing rigorous, self-validating experimental protocols—ranging from precise synthesis characterization to quantitative microdilution and spectroscopic titrations—is essential for accurately benchmarking these enhancements in drug development pipelines.
References
-
[1] Synthesis, spectroscopic characterization, biological application and molecular docking studies of some transition metal complexes of isophthalamide ligand. ResearchGate. 1
-
[3] Isophthaloylbis (Azanediyl) Dipeptide Ligand and Its Complexes: Structural Study, Spectroscopic, Molecular Orbital, Molecular Docking, and Biological Activity Properties. Taylor & Francis. 3
-
[5] N′-((E)-3,3-Diphenyl-2,3-Dihydro-1H-Inden-1-Ylidene)-2-((Z)-2-Oxoindolin-3-Ylidene)Hydrazine-1-Carbothiohydrazide Ligand and Its Complexes: Spectroscopic, Molecular Orbital, Molecular Docking, Structural Study and Antimicrobial Activity. Preprints.org. 5
-
[4] Synthesis, characterization, DNA binding, DNA cleavage and antimicrobial studies of Schiff base ligand and its metal complexes. PubMed. 4
-
Metal Complexes as DNA Synthesis and/or Repair Inhibitors: Anticancer and Antimicrobial Agents. D-NB.info.
-
[2] Antimicrobial Evaluation of Novel Metals Complexes of n-Isonicotinamido-2-hydroxy-5-methoxybenzalaldimine. Fortune Journals.2
-
[6] Anticancer, Antibacterial, Antioxidant, and DNA-Binding Study of Metal-Phenalenyl Complexes. PMC. 6
Sources
- 1. researchgate.net [researchgate.net]
- 2. fortunejournals.com [fortunejournals.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis, characterization, DNA binding, DNA cleavage and antimicrobial studies of Schiff base ligand and its metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. Anticancer, Antibacterial, Antioxidant, and DNA-Binding Study of Metal-Phenalenyl Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Safety & PPE Guide: Handling N,N'-Diethyl-N,N'-Di(m-tolyl)isophthalamide
Executive Summary & Hazard Causality
N,N'-Diethyl-N,N'-di(m-tolyl)isophthalamide (CAS: 121820-46-0) is a specialized aromatic amide utilized in advanced chemical synthesis and drug development. Because comprehensive, long-term toxicological profiling is often limited for novel or highly specialized active pharmaceutical ingredient (API) intermediates, researchers must apply the Precautionary Principle .
Mechanistically, aromatic amides are highly lipophilic. This chemical property allows them to readily penetrate the stratum corneum (the skin's outermost layer), presenting a high risk for dermal sensitization, localized irritation, and potential systemic toxicity upon absorption. Furthermore, handling the compound in its dry powder form introduces the risk of particulate aerosolization.
To mitigate these risks, we apply the (Recognize, Assess, Minimize, Prepare) [1]. In accordance with the , PPE serves as the critical final barrier when engineering controls cannot entirely eliminate exposure risks [2].
Quantitative PPE & Environmental Specifications Matrix
To ensure maximum protection, all quantitative data regarding barrier thickness, environmental airflow, and material selection have been summarized below. Standard latex gloves are strictly prohibited due to their high permeability to lipophilic organic compounds.
| Control Category | Specification / Material | Quantitative Metric | Causality & Rationale |
| Primary Engineering | Chemical Fume Hood | Face Velocity: 80–120 FPM | Provides localized exhaust to capture aerosolized amide particulates before respiratory exposure. |
| Hand Protection | Double Nitrile Gloves | Inner: ≥3 milOuter: ≥5 mil | Lipophilic amides permeate thin latex. Double-gloving provides a >60 min breakthrough buffer. |
| Ocular Protection | ANSI Z87.1 Splash Goggles | 100% Droplet Blockage | Prevents localized ocular irritation and systemic absorption through mucous membranes. |
| Body Protection | Flame-Resistant (FR) Coat | Rating: NFPA 2112 | Mitigates exposure if the compound is dissolved in flammable organic solvents (e.g., Toluene). |
Self-Validating Methodologies
Every safety protocol must function as a self-validating system. Do not proceed to the next step unless the validation check is successful.
Gowning (Donning) Protocol
-
Step 1: Pre-Donning Inspection (Validation Check): Visually inspect the FR lab coat for tears or missing buttons. Perform a positive-pressure inflation test on the outer nitrile gloves by trapping air inside and rolling the cuff. Causality: Micro-tears in nitrile compromise the barrier against the solvents used to dissolve the amide. If the glove fails to hold air, discard it immediately.
-
Step 2: Base Layer Donning: Put on the FR lab coat and fully button it to the neck. Don the inner pair of standard nitrile gloves (minimum 3 mil thickness).
-
Step 3: Outer Barrier Donning: Don the outer pair of heavy-duty nitrile gloves (minimum 5 mil thickness), ensuring the cuff extends over the lab coat sleeve. Validation Check: Perform a physical tug test to ensure the cuff does not roll back during arm extension.
-
Step 4: Ocular Protection: Don ANSI Z87.1 splash goggles. Validation Check: Run a finger along the gasket to ensure a continuous seal around the eyes with no gaps.
Operational Handling & Transfer
-
Step 1: Environmental Verification: Verify the chemical fume hood is operational. Validation Check: Check the digital monitor to confirm a face velocity between 80-120 FPM, or use a Kimwipe to visually confirm inward directional airflow.
-
Step 2: Material Transfer: Weigh the N,N'-Diethyl-N,N'-di(m-tolyl)isophthalamide using an anti-static weigh boat and a grounded stainless steel spatula. Causality: Aromatic amides can generate static charge during friction; anti-static tools prevent the sudden aerosolization and dispersion of the powder.
-
Step 3: Decontamination: Upon completion, wipe down the balance and hood surface with an appropriate organic solvent (e.g., isopropanol) to dissolve residual amide, followed by a secondary wipe with soap and water to remove the solvent.
Spill Response & Disposal Plan
In the event of a spill, or when disposing of contaminated consumables, strict adherence to the is required [3].
-
Spill Isolation: If a powder spill occurs outside the hood, immediately cover it with damp paper towels to prevent aerosolization. If dissolved in a solvent, apply an inert chemical absorbent pad.
-
Segregation: Collect all contaminated PPE, weigh boats, absorbent pads, and wipes. Place them into a designated, chemically compatible solid hazardous waste container.
-
Labeling & Accumulation: Label the container explicitly as "Hazardous Waste: N,N'-Diethyl-N,N'-di(m-tolyl)isophthalamide (Aromatic Amide) Solid Waste."
-
Satellite Accumulation Area (SAA): Store the container in a designated SAA. Causality: EPA Subpart K allows academic and research laboratories to manage waste safely at the point of generation, under the direct control of the operator, until the container reaches its volume limit or the maximum accumulation time is achieved [3].
Operational Workflow Diagram
Workflow for handling N,N'-Diethyl-N,N'-di(m-tolyl)isophthalamide safely.
References
-
Guidelines for Chemical Laboratory Safety in Academic Institutions. American Chemical Society (ACS). Available at:[Link]
-
A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. Frontiers in Public Health (via NIH PMC). Available at:[Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). Available at:[Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
